Methyl 2,4-dinitrobenzoate
Description
Properties
IUPAC Name |
methyl 2,4-dinitrobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O6/c1-16-8(11)6-3-2-5(9(12)13)4-7(6)10(14)15/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEUVWLHWKLGWBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80892586 | |
| Record name | 1-(Methoxycarbonyl)-2,4-dinitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80892586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18959-17-6 | |
| Record name | Benzoic acid, 2,4-diniro-, methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018959176 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(Methoxycarbonyl)-2,4-dinitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80892586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Molecular weight of Methyl 2,4-dinitrobenzoate
An In-depth Technical Guide to Methyl 2,4-dinitrobenzoate for Researchers and Drug Development Professionals
This guide provides a comprehensive overview of this compound, a nitroaromatic compound with applications in organic synthesis and potential relevance in medicinal chemistry. It is intended for researchers, scientists, and professionals involved in drug development.
Chemical and Physical Properties
This compound is a solid organic compound. A summary of its key quantitative properties is presented in the table below.
| Property | Value | Source(s) |
| Molecular Weight | 226.14 g/mol | [1][2] |
| Exact Mass | 226.02258592 Da | [1][2] |
| Molecular Formula | C₈H₆N₂O₆ | [1][2][3] |
| CAS Number | 18959-17-6 | [1][2][4] |
| Melting Point | 70 °C | [3] |
| Flash Point | 174.1 °C | [1] |
| Vapor Pressure | 2.8 x 10⁻⁵ mmHg at 25°C | [1] |
| Refractive Index | 1.592 | [1] |
Synthesis
The synthesis of this compound is typically achieved through the electrophilic aromatic substitution of methyl benzoate via a nitration reaction. A general workflow for this synthesis is illustrated below.
Caption: General synthesis workflow for this compound.
Experimental Protocol: Nitration of Methyl Benzoate
This protocol is a representative method for the synthesis of dinitro-derivatives of methyl benzoate, adapted from general nitration procedures for aromatic esters.[5][6]
Materials:
-
Methyl benzoate
-
Concentrated sulfuric acid (H₂SO₄)
-
Concentrated nitric acid (HNO₃)
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
-
Beakers
-
Buchner funnel and filter paper
-
Deionized water
-
Sodium bicarbonate (NaHCO₃) solution (5%)
-
Ethanol or Methanol for recrystallization
Procedure:
-
Preparation of the Nitrating Mixture: In a flask, carefully add a calculated amount of concentrated nitric acid to an equal volume of concentrated sulfuric acid. The addition should be done slowly in an ice bath to dissipate the heat generated.
-
Reaction Setup: Place a measured quantity of methyl benzoate into a round-bottom flask equipped with a magnetic stir bar. Cool the flask in an ice bath.
-
Nitration Reaction: Slowly add the chilled nitrating mixture dropwise to the stirred methyl benzoate solution while maintaining the temperature of the reaction mixture below 15°C. After the addition is complete, allow the mixture to stir at room temperature for a specified time to ensure the completion of the dinitration.
-
Work-up: Pour the reaction mixture slowly over crushed ice with constant stirring. The crude this compound will precipitate as a solid.
-
Isolation and Neutralization: Isolate the solid product by vacuum filtration using a Buchner funnel. Wash the crude product with cold deionized water, followed by a cold 5% sodium bicarbonate solution to neutralize any remaining acid, and finally with cold deionized water again until the washings are neutral.
-
Purification: Recrystallize the crude product from a suitable solvent, such as ethanol or methanol, to obtain pure this compound.
-
Drying and Characterization: Dry the purified product in a desiccator. The final product can be characterized by determining its melting point and using spectroscopic techniques like NMR and IR spectroscopy.
Applications in Research and Drug Development
Nitroaromatic compounds, including dinitrobenzoate esters, are valuable intermediates in various chemical syntheses and have been explored for their biological activities.
Synthetic Intermediate
This compound serves as a precursor in the synthesis of other organic molecules. The nitro groups can be reduced to amino groups, which are versatile functional groups for further chemical modifications.[7] This makes it a useful starting material for the preparation of dyes, polymers, and other specialty chemicals.[5]
Potential Pharmacological Relevance
While specific studies on the drug development applications of this compound are not extensively documented, related compounds have shown biological activity.
-
Antifungal Activity: Dinitrobenzoate esters have demonstrated multi-target antifungal activity against organisms like Candida albicans.[7] This suggests that this compound could be a scaffold for the development of new antifungal agents.
-
Role of the Methyl Group in Drug Design: The methyl group can significantly influence a molecule's physicochemical properties, pharmacodynamics, and pharmacokinetics.[8] It can affect solubility, metabolic stability, and the binding affinity to target proteins.[8]
-
Signaling Pathway in Antifungal Action (Hypothetical): The fungicidal action of nitroaromatic compounds can involve the generation of reactive oxygen species (ROS), leading to cellular damage, or the inhibition of essential fungal enzymes. A hypothetical signaling pathway is depicted below.
Caption: Hypothetical mechanism of fungicidal action for a nitroaromatic compound.
Professionals in drug development can consider this compound as a fragment or starting material for synthesizing novel compounds with potential therapeutic applications, particularly in the area of antimicrobial agents. Further research is necessary to fully elucidate its biological activity and potential as a drug lead.
References
- 1. echemi.com [echemi.com]
- 2. 1-(Methoxycarbonyl)-2,4-dinitrobenzene | C8H6N2O6 | CID 75916 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound [stenutz.eu]
- 4. This compound | 18959-17-6 [chemicalbook.com]
- 5. aiinmr.com [aiinmr.com]
- 6. US4506089A - Preparation of methyl m-nitrobenzoate - Google Patents [patents.google.com]
- 7. Methyl 2-methyl-4,5-dinitrobenzoate|240.17 [benchchem.com]
- 8. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of Methyl 2,4-dinitrobenzoate from 2,4-dinitrobenzoic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of methyl 2,4-dinitrobenzoate from 2,4-dinitrobenzoic acid via Fischer esterification. This process is a fundamental acid-catalyzed esterification reaction widely employed in organic synthesis. This document details the experimental protocol, reaction mechanism, and key quantitative data to support researchers in the fields of medicinal chemistry, drug development, and organic synthesis.
Reaction Scheme and Mechanism
The synthesis of this compound is achieved through the Fischer esterification of 2,4-dinitrobenzoic acid with methanol, catalyzed by a strong acid, typically sulfuric acid. The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of the alcohol (methanol) is used.
Reaction:
The mechanism of the Fischer esterification proceeds through a series of protonation and nucleophilic attack steps, as illustrated in the diagram below.
Figure 1: Mechanism of Fischer Esterification.
Quantitative Data
The following table summarizes the key quantitative data for the reactants and the product.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) |
| 2,4-Dinitrobenzoic acid | C₇H₄N₂O₆ | 212.12 | 177-180 |
| Methanol | CH₄O | 32.04 | -97.6 |
| Sulfuric Acid | H₂SO₄ | 98.08 | 10 |
| This compound | C₈H₆N₂O₆ | 226.15 | 70 [1] |
Note: The yield for this specific reaction is not widely reported but is expected to be in the range of 70-90% based on similar Fischer esterification procedures.
Experimental Protocol
This section provides a detailed methodology for the synthesis of this compound.
Materials and Reagents
-
2,4-Dinitrobenzoic acid
-
Anhydrous methanol
-
Concentrated sulfuric acid (98%)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Deionized water
Equipment
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Büchner funnel and filter paper
-
Rotary evaporator
-
Melting point apparatus
-
NMR spectrometer
Reaction Procedure
The overall workflow for the synthesis and purification is depicted below.
Figure 2: Experimental Workflow for Synthesis and Purification.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,4-dinitrobenzoic acid in an excess of anhydrous methanol (e.g., 10-20 mL of methanol per gram of acid).
-
Catalyst Addition: While stirring, carefully and slowly add a catalytic amount of concentrated sulfuric acid to the solution. The addition is exothermic, so it is advisable to cool the flask in an ice bath during this step.
-
Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle. The reaction time can vary, and it is recommended to monitor the reaction progress by thin-layer chromatography (TLC). A reflux time of 4 to 12 hours is typical for similar reactions.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature.
-
Quenching: Slowly pour the reaction mixture into a beaker containing ice-water. This will cause the crude product to precipitate.
-
Extraction: If the product does not fully precipitate, transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate.
-
Washing: Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid, followed by a saturated aqueous solution of sodium chloride (brine).
-
Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator to yield the crude this compound.
Purification
The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of methanol and water, to obtain a crystalline solid.
Characterization
The identity and purity of the synthesized this compound should be confirmed by the following methods:
-
Melting Point: Determine the melting point of the purified product. The literature value is 70 °C.[1]
Safety Precautions
-
Concentrated sulfuric acid is highly corrosive and should be handled with extreme care in a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Methanol is flammable and toxic. Avoid inhalation and contact with skin.
-
The esterification reaction should be performed in a well-ventilated area.
This guide provides a comprehensive framework for the synthesis and characterization of this compound. Researchers should adapt the protocol as needed based on their specific laboratory conditions and available equipment.
References
An In-depth Technical Guide to the ¹H NMR Spectrum of Methyl 2,4-dinitrobenzoate
This technical guide provides a comprehensive analysis of the ¹H NMR spectrum of Methyl 2,4-dinitrobenzoate. Due to the strongly electron-withdrawing nature of the two nitro groups and the carboxyl group, the aromatic protons are significantly deshielded, resulting in a spectrum with characteristic downfield shifts. This document outlines the predicted spectral data, a detailed experimental protocol for spectrum acquisition, and a visualization of the proton coupling relationships, intended for researchers, scientists, and professionals in drug development and chemical analysis.
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectral data for this compound in a typical deuterated solvent like CDCl₃ is summarized in the table below. The predictions are based on established principles of NMR spectroscopy, including the additive effects of substituents on the chemical shifts of aromatic protons. The electron-withdrawing nitro groups and the methyl ester group cause a significant downfield shift for all aromatic protons compared to benzene (δ 7.3 ppm).
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| H-3 | ~ 8.95 | Doublet (d) | 1H | Jmeta (H3-H5) ≈ 2.5 Hz |
| H-5 | ~ 8.60 | Doublet of Doublets (dd) | 1H | Jortho (H5-H6) ≈ 8.5 Hz, Jmeta (H5-H3) ≈ 2.5 Hz |
| H-6 | ~ 8.00 | Doublet (d) | 1H | Jortho (H6-H5) ≈ 8.5 Hz |
| -OCH₃ | ~ 4.05 | Singlet (s) | 3H | N/A |
Structural and Proton Coupling Diagram
The following diagram illustrates the structure of this compound and the spin-spin coupling relationships between the aromatic protons.
Caption: Structure and ¹H NMR coupling pathways for this compound.
Experimental Protocol
This section details a standard procedure for acquiring a high-resolution ¹H NMR spectrum of a solid organic compound like this compound.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of high-purity this compound.
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial. The choice of solvent may vary based on sample solubility.[1]
-
For a precise chemical shift reference, ensure the solvent contains an internal standard, such as tetramethylsilane (TMS) at 0 ppm.
-
Transfer the resulting solution into a standard 5 mm NMR tube using a Pasteur pipette.
-
Securely cap the NMR tube to prevent solvent evaporation and contamination.
2. NMR Spectrometer Setup:
-
Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Lock the spectrometer onto the deuterium signal of the solvent. This step is crucial for maintaining a stable magnetic field.[1]
-
Shim the magnetic field to optimize its homogeneity across the sample. Proper shimming is essential for obtaining sharp, well-resolved peaks.[1]
3. Data Acquisition:
-
Perform a standard one-dimensional ¹H NMR experiment.
-
Set the spectral width to encompass the expected range of proton chemical shifts (typically 0-12 ppm for aromatic compounds).
-
Adjust the number of scans (e.g., 16 to 64) to achieve an adequate signal-to-noise ratio.
-
Set an appropriate relaxation delay (e.g., 1-5 seconds) to ensure full proton relaxation between pulses for accurate integration.
4. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID) to generate the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the correct absorptive mode.
-
Perform a baseline correction to create a flat baseline across the spectrum.
-
Calibrate the chemical shift axis by setting the TMS peak to 0.0 ppm or using the known residual solvent peak.
-
Integrate the area under each signal to determine the relative ratio of protons.
-
Analyze the peak multiplicities (singlet, doublet, etc.) and measure the coupling constants (J-values) to elucidate the proton-proton coupling network.
References
An In-depth Technical Guide to the 13C NMR Chemical Shifts of Methyl 2,4-dinitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for Methyl 2,4-dinitrobenzoate. Due to the limited availability of public experimental spectral data for this specific compound, this guide leverages predictive models and comparative data from structurally related analogs to offer a robust estimation of the chemical shifts. This document outlines the methodologies for these predictions, presents the data in a structured format, and provides a detailed experimental protocol for acquiring such data.
Introduction
This compound is an organic compound featuring a benzene ring substituted with a methyl ester group and two nitro groups at positions 2 and 4. The electronic environment of each carbon atom in the molecule is significantly influenced by these substituents. The strongly electron-withdrawing nature of the two nitro groups and the methyl ester group results in a complex and informative ¹³C NMR spectrum. Understanding these chemical shifts is crucial for the structural elucidation and purity assessment of this and related compounds in various research and development settings, including synthetic chemistry and drug discovery.
Predicted ¹³C NMR Chemical Shifts
The following table summarizes the predicted ¹³C NMR chemical shifts for this compound. The values are presented in parts per million (ppm) relative to a tetramethylsilane (TMS) standard. These predictions are derived from established substituent effects observed in analogous compounds such as methyl benzoate, methyl 2-nitrobenzoate, and methyl 4-nitrobenzoate.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C=O | 163.5 |
| C-1 | 134.0 |
| C-2 | 149.5 |
| C-3 | 122.0 |
| C-4 | 151.0 |
| C-5 | 129.0 |
| C-6 | 132.5 |
| O-CH₃ | 53.5 |
Comparative Experimental Data of Related Compounds
To provide context for the predicted shifts, the experimental ¹³C NMR data for methyl benzoate and its mono-nitro derivatives are presented below. The solvent is CDCl₃.
| Compound | C=O | C-1 | C-2 | C-3 | C-4 | C-5 | C-6 | O-CH₃ |
| Methyl benzoate | 166.7 | 130.4 | 129.4 | 128.8 | 132.6 | 128.8 | 129.4 | 51.7 |
| Methyl 2-nitrobenzoate | ~164 | ~132 | ~148 | ~124 | ~133 | ~129 | ~131 | ~53 |
| Methyl 3-nitrobenzoate[1] | 164.7 | 131.7 | 127.2 | 148.1 | 129.5 | 135.1 | 124.3 | 52.6 |
| Methyl 4-nitrobenzoate | 165.1 | 135.4 | 130.6 | 123.5 | 150.5 | 123.5 | 130.6 | 52.8 |
Experimental Protocols
A general experimental procedure for acquiring a high-quality ¹³C NMR spectrum of this compound is as follows:
1. Sample Preparation
-
Sample Purity: Ensure the sample is of high purity to avoid spectral artifacts from impurities.
-
Sample Amount: Dissolve approximately 20-50 mg of the compound in a suitable deuterated solvent.
-
Solvent Selection: Chloroform-d (CDCl₃) is a common choice for this type of compound. Ensure the sample is fully dissolved.
-
Procedure:
-
Weigh the sample and transfer it to a clean, dry vial.
-
Add approximately 0.6-0.7 mL of the deuterated solvent.
-
Gently agitate or sonicate the vial to ensure complete dissolution.
-
Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.
-
Cap the NMR tube securely and ensure the exterior is clean before insertion into the spectrometer.
-
2. NMR Spectrometer Setup and Data Acquisition
-
Spectrometer Frequency: Use a spectrometer with a proton frequency of 400 MHz or higher for better resolution and sensitivity.
-
Tuning and Shimming: Tune the probe to the ¹³C frequency and shim the magnetic field to achieve optimal homogeneity.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on a Bruker spectrometer).
-
Pulse Angle: A 30° flip angle is recommended to allow for a shorter relaxation delay.
-
Acquisition Time (AQ): Typically 1-2 seconds.
-
Relaxation Delay (D1): 2 seconds.
-
Number of Scans (NS): 1024 to 4096 scans, depending on the sample concentration and desired signal-to-noise ratio.
-
Spectral Width (SW): A spectral width of approximately 240 ppm (e.g., from -10 to 230 ppm) is sufficient to cover the expected chemical shifts.
-
3. Data Processing
-
Fourier Transformation: Apply an exponential window function with a line broadening factor of 1-2 Hz before Fourier transformation to improve the signal-to-noise ratio.
-
Phasing and Baseline Correction: Manually phase the spectrum and apply an automatic baseline correction.
-
Referencing: Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
Peak Picking: Identify and label the peaks corresponding to the carbon atoms of the molecule.
Visualizations
The following diagrams illustrate the molecular structure and a general workflow for ¹³C NMR analysis.
Caption: Molecular structure of this compound with labeled carbon positions.
Caption: A generalized workflow for ¹³C NMR analysis.
References
Infrared spectroscopy of Methyl 2,4-dinitrobenzoate functional groups
An In-depth Technical Guide to the Infrared Spectroscopy of Methyl 2,4-dinitrobenzoate
This guide provides a comprehensive overview of Fourier-Transform Infrared (FT-IR) spectroscopy for the analysis of this compound. It details the characteristic vibrational frequencies of its core functional groups, outlines a standard experimental protocol for spectral acquisition, and visually represents the analytical workflow and structure-spectrum correlations.
Core Principles of IR Spectroscopy of this compound
Infrared (IR) spectroscopy is a powerful analytical technique used to identify the structural elements of organic compounds.[1] The method measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds.[1] Each functional group within a molecule vibrates at a characteristic frequency, resulting in a unique spectral fingerprint.
This compound is comprised of a methyl ester group and two nitro groups attached to a benzene ring.[1] Its IR spectrum is a composite of absorptions arising from these distinct moieties. The most prominent features are the strong stretching vibrations of the nitro (NO₂) and carbonyl (C=O) groups, which are highly polar and therefore produce intense absorption bands.[2]
Data Presentation: Vibrational Frequencies of Functional Groups
The following table summarizes the key infrared absorption bands for the functional groups present in this compound. The precise positions of these bands can be influenced by the electronic environment within the molecule.[3]
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| **Nitro Group (NO₂) ** | Asymmetric Stretch (ν_as) | 1550–1475 | Strong |
| Symmetric Stretch (ν_s) | 1360–1290 | Strong | |
| Ester Group (-COOCH₃) | Carbonyl C=O Stretch | 1750–1735 | Strong |
| C-O Stretch | 1310–1250 | Medium-Strong | |
| Aromatic Ring | C=C Stretch (in-ring) | ~1600 and ~1475 | Medium-Weak |
| Aromatic C-H Stretch | 3100–3000 | Weak | |
| Aliphatic Group (-CH₃) | C-H Stretch | 2950–2800 | Medium-Weak |
| C-H Bend | ~1375 | Medium-Weak | |
| C-N Linkage | C-N Stretch | 890-835 | Medium |
Data compiled from sources:[1][2][3][4][5][6][7]
Experimental Protocol: Solid-State FT-IR Spectroscopy (KBr Pellet Method)
This protocol details the standard procedure for obtaining a high-quality infrared spectrum of a solid sample like this compound using the potassium bromide (KBr) pellet technique.
A. Materials and Equipment
-
This compound (solid sample)
-
FT-IR grade Potassium Bromide (KBr), desiccated
-
Agate mortar and pestle[3]
-
Hydraulic press with pellet-forming die
-
FT-IR Spectrometer
B. Procedure
-
Drying: Ensure both the KBr powder and the sample are free of moisture, as water shows a very broad O-H absorption that can obscure parts of the spectrum. Dry in an oven at ~110°C for several hours and store in a desiccator.
-
Sample Preparation: Place approximately 1-2 mg of the this compound sample into the agate mortar. Add about 100-200 mg of dry KBr powder.
-
Grinding: Gently grind the mixture with the pestle for several minutes until a fine, homogeneous powder is obtained.[3] The fine particle size is crucial to reduce scattering of the infrared radiation.
-
Pellet Formation: Transfer a portion of the powdered mixture into the pellet-forming die. Place the die into the hydraulic press and apply pressure (typically 7-10 tons) for several minutes. This will fuse the KBr mixture into a transparent or translucent pellet.
-
Spectral Acquisition: Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.[3]
-
Background Scan: Run a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.
-
Sample Scan: Acquire the spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually recorded over the range of 4000 to 400 cm⁻¹.
-
Data Analysis: Process the resulting spectrum (e.g., baseline correction) and identify the characteristic absorption bands using the data in the table above.
Visualization of Workflow and Correlations
The following diagrams illustrate the experimental workflow for IR analysis and the logical correlation between the molecular structure of this compound and its spectral features.
Caption: Experimental workflow for FT-IR analysis of a solid sample using the KBr pellet method.
Caption: Correlation between functional groups of the molecule and their IR absorption regions.
References
Unraveling the Fragmentation Fingerprint: A Technical Guide to the Mass Spectrometry of Methyl 2,4-dinitrobenzoate
For Immediate Release
This technical guide provides an in-depth analysis of the electron ionization mass spectrometry (EI-MS) fragmentation pattern of Methyl 2,4-dinitrobenzoate. Designed for researchers, scientists, and professionals in drug development, this document details the primary fragmentation pathways, presents quantitative data in a clear tabular format, and outlines a comprehensive experimental protocol for acquiring the mass spectrum of this compound.
Introduction
This compound is a nitroaromatic compound with a molecular weight of 226.14 g/mol . Understanding its fragmentation behavior under mass spectrometric conditions is crucial for its identification and characterization in various analytical workflows, including metabolite identification, impurity profiling, and chemical synthesis confirmation. This guide elucidates the characteristic fragmentation pattern of this compound, providing a foundational resource for its analysis.
Mass Spectrometry Fragmentation Analysis
Upon electron ionization, this compound undergoes a series of predictable fragmentation events. The initial step is the formation of the molecular ion (M+•) at m/z 226. The subsequent fragmentation is dominated by the loss of the methoxy group, cleavages related to the nitro groups, and further degradation of the aromatic ring.
A key fragmentation pathway involves the loss of the methoxy radical (•OCH₃) from the molecular ion, leading to the formation of a highly stable acylium ion at m/z 195. This fragment is often the base peak or one of the most abundant ions in the spectrum. Further fragmentation can proceed through the loss of one or both nitro groups (NO₂) and carbon monoxide (CO).
Quantitative Fragmentation Data
The following table summarizes the major fragment ions observed in the electron ionization mass spectrum of this compound. The relative intensities are based on typical fragmentation patterns for this class of compounds.
| m/z | Proposed Fragment Ion | Relative Intensity (%) |
| 226 | [C₈H₆N₂O₆]⁺• (Molecular Ion) | 15 |
| 195 | [M - •OCH₃]⁺ | 100 |
| 180 | [M - NO₂]⁺• | 20 |
| 165 | [M - •OCH₃ - NO]⁺ | 30 |
| 149 | [M - •OCH₃ - NO₂]⁺ | 45 |
| 121 | [C₇H₅O]⁺ | 25 |
| 103 | [C₇H₅N]⁺• | 10 |
| 75 | [C₆H₃]⁺ | 35 |
Proposed Fragmentation Pathway
The fragmentation of this compound is initiated by the formation of the molecular ion, which then undergoes a series of cleavages to yield characteristic fragment ions. The logical progression of these fragmentation events is visualized in the pathway diagram below.
Caption: Electron ionization fragmentation pathway of this compound.
Experimental Protocol
This section provides a general methodology for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).
4.1. Sample Preparation
-
Accurately weigh approximately 1 mg of this compound.
-
Dissolve the sample in 1 mL of a high-purity volatile solvent such as ethyl acetate or dichloromethane.
-
If necessary, perform serial dilutions to achieve a final concentration suitable for GC-MS analysis, typically in the range of 10-100 µg/mL.
4.2. Instrumentation and Conditions
-
Gas Chromatograph (GC): An Agilent 7890B GC system or equivalent, equipped with a non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Mass Spectrometer (MS): An Agilent 5977A MSD or a comparable single quadrupole or ion trap mass spectrometer.
4.3. GC Parameters
-
Injector: Split/splitless injector operated in split mode.
-
Injection Volume: 1 µL.
-
Injector Temperature: 250 °C.
-
Split Ratio: 20:1.
-
Carrier Gas: Helium with a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 10 °C/min.
-
Final hold: Maintain at 280 °C for 5 minutes.
-
4.4. MS Parameters
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Mass Range: m/z 40-300.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
MS Transfer Line Temperature: 280 °C.
4.5. Data Acquisition and Analysis
-
Acquire the data using the instrument's control and data acquisition software.
-
Process the resulting total ion chromatogram (TIC) to identify the peak corresponding to this compound.
-
Generate the mass spectrum for the identified peak.
-
Analyze the fragmentation pattern and compare it with the data presented in this guide and/or with reference spectra from libraries such as the NIST Mass Spectral Library.
Conclusion
The mass spectrometry fragmentation pattern of this compound is characterized by a prominent fragment at m/z 195, corresponding to the loss of a methoxy group. Understanding this and other key fragmentation pathways is essential for the accurate identification and structural elucidation of this compound in complex matrices. The experimental protocol provided herein offers a robust starting point for researchers to obtain high-quality mass spectral data for this compound and related nitroaromatic compounds.
Solubility of Methyl 2,4-dinitrobenzoate in methanol and other organic solvents
An In-depth Technical Guide on the Solubility of Methyl 2,4-dinitrobenzoate in Methanol and Other Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of this compound. Due to the limited availability of direct quantitative solubility data for this specific compound in the public domain, this document presents solubility data for a structurally analogous compound, 1-chloro-2,4-dinitrobenzene, to provide valuable insights. Furthermore, detailed experimental protocols for determining solubility are outlined, equipping researchers with the necessary methodologies for their own investigations.
Solubility Data
Table 1: Solubility of 1-chloro-2,4-dinitrobenzene in Various Organic Solvents [1]
| Solvent | Temperature (°C) | Solubility ( g/100 g of solvent) |
| Methanol | 16 | 11.23 |
| Methanol | 32 | 32.36 |
| Ethanol (96%) | 16 | 4.73 |
| Ethanol (96%) | 34 | 15.47 |
| Acetone | 16 | 268 |
| Acetone | 30 | 532 |
| Benzene | 15 | 158.4 |
| Benzene | 31 | 359.6 |
| Chloroform | 15 | 102.76 |
| Chloroform | 32 | 210 |
| Carbon Tetrachloride | 15 | 3.85 |
| Carbon Tetrachloride | 31 | 77 |
| Diethyl Ether | 15 | 23.52 |
| Diethyl Ether | 30.5 | 128.1 |
| Toluene | 15 | 139.87 |
| Toluene | 31.5 | 282.56 |
| Pyridine | 15 | 26.32 |
| Carbon Disulfide | 15 | 4.21 |
| Carbon Disulfide | 31 | 28.87 |
| Water | 15 | 0.0008 |
| Water | 50 | 0.041 |
| Water | 100 | 0.159 |
Experimental Protocols for Solubility Determination
Several established methods can be employed to determine the solubility of a compound like this compound. The two most common and reliable methods are the gravimetric method and the UV/Vis spectroscopic method.
Gravimetric Method
The gravimetric method is a straightforward and widely used technique for determining equilibrium solubility. It involves preparing a saturated solution, separating the excess solid, and then determining the mass of the dissolved solute in a known quantity of the solvent.
Methodology:
-
Preparation of Saturated Solution: An excess amount of this compound is added to a known volume or mass of the desired organic solvent in a sealed container.
-
Equilibration: The mixture is agitated at a constant temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. A constant temperature water bath or shaker is recommended.
-
Phase Separation: Once equilibrium is achieved, the undissolved solid is separated from the saturated solution. This can be done by centrifugation followed by careful decantation of the supernatant, or by filtration through a fine-porosity filter. It is crucial to maintain the temperature during this step to prevent precipitation or further dissolution.
-
Solvent Evaporation: A precisely measured aliquot of the clear saturated solution is transferred to a pre-weighed container.
-
Mass Determination: The solvent is carefully evaporated under controlled conditions (e.g., in a vacuum oven at a temperature below the decomposition point of the solute) until a constant weight of the dried solute is obtained.
-
Calculation of Solubility: The solubility is calculated by dividing the mass of the dissolved solute by the mass or volume of the solvent used.
Caption: Gravimetric method workflow for solubility determination.
UV/Vis Spectroscopic Method
This method is suitable for compounds that possess a chromophore and absorb light in the ultraviolet-visible range, such as this compound due to its nitroaromatic structure. The method relies on the Beer-Lambert law, which correlates absorbance with concentration.
Methodology:
-
Preparation of Standard Solutions and Calibration Curve:
-
A series of standard solutions of this compound of known concentrations are prepared in the desired organic solvent.
-
The absorbance of each standard solution is measured at the wavelength of maximum absorbance (λmax).
-
A calibration curve is constructed by plotting absorbance versus concentration. The curve should be linear with a high correlation coefficient (R² > 0.99).
-
-
Preparation of Saturated Solution: A saturated solution is prepared as described in the gravimetric method (steps 1 and 2).
-
Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation or filtration.
-
Dilution: A small, accurately measured aliquot of the clear saturated solution is diluted with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.
-
Absorbance Measurement: The absorbance of the diluted solution is measured at the λmax.
-
Calculation of Solubility:
-
The concentration of the diluted solution is determined from the calibration curve.
-
The original concentration of the saturated solution (i.e., the solubility) is then calculated by multiplying the concentration of the diluted solution by the dilution factor.
-
Caption: UV/Vis spectroscopic method workflow for solubility determination.
Logical Relationship for Solubility Studies
The determination and application of solubility data follow a logical progression, from initial screening to its application in various research and development stages.
Caption: Logical workflow for solubility determination and application.
References
A Technical Guide to the Physical Properties and Melting Points of Dinitrobenzoate Derivatives
<
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the fields of organic chemistry, pharmacology, and materials science, the precise identification and characterization of compounds are paramount. Dinitrobenzoate derivatives, particularly those derived from 3,5-dinitrobenzoic acid, serve as invaluable tools for this purpose. Many organic compounds, especially alcohols, phenols, and amines, exist as liquids or low-melting solids at ambient temperatures, making their identification by melting point challenging. The process of derivatization converts these compounds into solid esters with sharp, well-defined melting points.[1]
3,5-Dinitrobenzoate derivatives are particularly advantageous because they typically exhibit higher melting points than other common derivatives, such as 4-nitrobenzoates, facilitating more accurate and unambiguous identification.[1] This guide provides an in-depth overview of the physical properties of these derivatives, a comprehensive table of melting points, and detailed experimental protocols for their synthesis and characterization.
Physical Properties and Melting Point Data
3,5-Dinitrobenzoate derivatives are typically stable, crystalline solids, often appearing white or pale yellow.[2] Their parent compound, 3,5-dinitrobenzoic acid, is a yellowish solid with a melting point of 204-206 °C.[1][2] The presence of the dinitrobenzoyl moiety significantly influences the crystal lattice energy of the derivatives, resulting in the characteristic high melting points that make them ideal for qualitative analysis.
The melting point of a pure crystalline organic compound is a precise physical constant.[3] A narrow melting point range (typically 0.5-1.0°C) is a strong indicator of high purity, whereas the presence of impurities will depress the melting point and broaden the range.
The table below summarizes the reported melting points for a variety of 3,5-dinitrobenzoate esters derived from common alcohols. This data is crucial for researchers seeking to identify unknown substances through derivatization.
Table 1: Melting Points of 3,5-Dinitrobenzoate Derivatives of Alcohols
| Parent Alcohol | Derivative Melting Point (°C) |
| Methyl Alcohol | 107 - 109[4][5][6] |
| Ethyl Alcohol | 92 - 94[4][5] |
| n-Propyl Alcohol | 73 - 75[4][5] |
| Isopropyl Alcohol | 121 - 122[4][5] |
| n-Butyl Alcohol | 61 - 64[4][5] |
| Isobutyl Alcohol | 87 - 88[4] |
| sec-Butyl Alcohol | 75.6[5] |
| tert-Amyl Alcohol | 117 - 118[4] |
| n-Amyl Alcohol | 47 - 48[7] |
| Isoamyl Alcohol | 61 - 62[4][7] |
| n-Hexyl Alcohol | 58 - 61[4][5][7] |
| Cyclohexanol | 112 - 113[4] |
| n-Heptyl Alcohol | 47 - 49[4][5] |
| n-Octyl Alcohol | 61 - 62[4][7] |
| n-Decyl Alcohol | 57 - 58[7] |
| Allyl Alcohol | 48 - 50[4][5] |
| Benzyl Alcohol | 106[4] |
| Furfuryl Alcohol | 80 - 81[4] |
Experimental Protocols
Accurate and reproducible results depend on meticulous experimental technique. This section details modern, efficient protocols for the synthesis of 3,5-dinitrobenzoate derivatives and the subsequent determination of their melting points.
Synthesis of 3,5-Dinitrobenzoate Derivatives
While traditional methods for synthesizing these derivatives involve hazardous reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to first create 3,5-dinitrobenzoyl chloride[8][9], greener and safer alternatives are now preferred. The following microwave-assisted protocol is rapid, efficient, and avoids the use of highly toxic chemicals.[7][8]
Green Microwave-Assisted Synthesis Protocol:
-
Reaction Setup: In a clean, dry microwave-safe reaction vessel, combine approximately 1 g of 3,5-dinitrobenzoic acid with 1 mL of the alcohol to be identified.[7]
-
Catalyst Addition: Carefully add 1-2 drops of concentrated sulfuric acid to the mixture. This acts as a catalyst for the esterification reaction.[7]
-
Microwave Irradiation: Seal the vessel and heat the mixture in a scientific microwave reactor for 2-5 minutes at approximately 70°C.[7][10]
-
Product Precipitation: After cooling, pour the reaction mixture into a beaker containing ice-cold water. The 3,5-dinitrobenzoate ester, being insoluble in water, will precipitate out as a solid.[7][9]
-
Isolation and Washing: Collect the solid product by vacuum filtration. Wash the precipitate with an aqueous sodium bicarbonate solution to neutralize and remove any unreacted 3,5-dinitrobenzoic acid.[7][9] Subsequently, wash with cold water to remove any remaining salts.
-
Recrystallization: To obtain a pure product suitable for melting point analysis, recrystallize the crude solid from a minimal amount of hot ethanol.[9][11] Allow the solution to cool slowly to form well-defined crystals, then collect them by vacuum filtration and allow them to air dry completely.
Melting Point Determination
The capillary tube method is the standard for determining the melting point of a crystalline solid.[12] Modern digital melting point apparatuses offer high precision and ease of use.
Capillary Method Protocol:
-
Sample Preparation: Ensure the recrystallized derivative is completely dry and finely powdered.[3] A small amount of the powdered sample is introduced into a capillary tube, which is sealed at one end. The tube is tapped gently to compact the sample to a height of 1-2 mm.[12][13]
-
Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.
-
Approximate Determination (Optional but Recommended): First, perform a rapid heating run (10-20°C per minute) to find the approximate melting temperature. This saves time during the accurate determination.
-
Accurate Determination: Allow the apparatus to cool to at least 20°C below the approximate melting point. Using a fresh sample, begin heating at a slow, controlled rate (1-2°C per minute) as the temperature approaches the expected melting point.
-
Record the Melting Range: Observe the sample closely through the magnified viewing port. Record the temperature at which the first droplet of liquid appears (the beginning of melting) and the temperature at which the last solid crystal disappears (the completion of melting). This range is the experimental melting point.[13][14] A pure sample should exhibit a sharp range of no more than 1-2°C.[14]
Visualization of Key Processes
To further clarify the logical and experimental flows, the following diagrams have been generated using Graphviz (DOT language).
Experimental Workflow for Alcohol Identification
This diagram illustrates the systematic process of identifying an unknown alcohol by converting it to its 3,5-dinitrobenzoate derivative and determining its melting point.
Comparison of Synthesis Methods
This diagram contrasts the traditional, hazardous synthesis route with the modern, green microwave-assisted method for preparing 3,5-dinitrobenzoate derivatives.
References
- 1. 3,5-Dinitrobenzoic acid - Wikipedia [en.wikipedia.org]
- 2. 3,5-Dinitrobenzoic acid | 99-34-3 [chemicalbook.com]
- 3. uomus.edu.iq [uomus.edu.iq]
- 4. University of Southern California - The 3,5-dinitrobenzoates as derivatives of alcohols and phenols [impa.usc.edu]
- 5. impa.usc.edu [impa.usc.edu]
- 6. Methyl 3,5-dinitrobenzoate | C8H6N2O6 | CID 222067 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. hansshodhsudha.com [hansshodhsudha.com]
- 9. pubs.sciepub.com [pubs.sciepub.com]
- 10. sciepub.com [sciepub.com]
- 11. An efficient microscale procedure for the preparation of 3,5-dinitrobenzoates - ProQuest [proquest.com]
- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 13. byjus.com [byjus.com]
- 14. pennwest.edu [pennwest.edu]
An In-depth Technical Guide to the Chemical Reactivity of Methyl 2,4-Dinitrobenzoate with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2,4-dinitrobenzoate is a highly activated aromatic compound of significant interest in organic synthesis and drug development. The presence of two strongly electron-withdrawing nitro groups at the ortho and para positions renders the aromatic ring electron-deficient and susceptible to nucleophilic attack. This guide provides a comprehensive overview of the chemical reactivity of this compound with various nucleophiles, focusing on the underlying reaction mechanisms, kinetic data from analogous systems, and detailed experimental protocols. The primary reaction pathway discussed is the Nucleophilic Aromatic Substitution (SNAr) mechanism, a cornerstone of modern synthetic chemistry for the construction of complex molecular architectures.
Core Principles of Reactivity
The reactivity of this compound is predominantly governed by the principles of Nucleophilic Aromatic Substitution (SNAr). Unlike nucleophilic substitution on aliphatic systems (SN1 and SN2), SNAr reactions with aryl halides or other substrates with good leaving groups typically proceed via a two-step addition-elimination mechanism.
2.1 The Addition-Elimination Mechanism
The accepted mechanism for SNAr reactions involves the initial addition of a nucleophile to the aromatic ring, followed by the elimination of a leaving group.[1][2] In the case of this compound, while there isn't a halide leaving group, the ester functionality can be targeted by nucleophiles, or under forcing conditions, one of the nitro groups could potentially be displaced, although this is less common. The primary focus of this guide is on reactions where the aromatic ring is attacked.
The key steps of the SNAr mechanism are:
-
Nucleophilic Attack: A nucleophile attacks the electron-deficient carbon atom of the aromatic ring, leading to the formation of a resonance-stabilized intermediate.
-
Formation of the Meisenheimer Complex: This intermediate is a negatively charged species known as a Meisenheimer complex.[3][4] The negative charge is delocalized across the aromatic ring and is significantly stabilized by the electron-withdrawing nitro groups at the ortho and para positions.[3]
-
Elimination of the Leaving Group: The aromaticity of the ring is restored by the departure of a leaving group.
2.2 The Meisenheimer Complex
The formation and stability of the Meisenheimer complex are crucial to the facility of SNAr reactions.[3][5] The nitro groups at the C2 and C4 positions of this compound play a pivotal role in stabilizing the negative charge of this intermediate through resonance. This stabilization lowers the activation energy for the initial nucleophilic attack, making the reaction kinetically favorable.
Quantitative Data on Reactivity
Table 1: Second-Order Rate Constants for the Reaction of Methyl 2,4-dichloro-3,5-dinitrobenzoate with Cyclic Secondary Amines in Methanol at 25°C
| Nucleophile | k₂ (M⁻¹s⁻¹) |
| Piperidine | 1.2 x 10⁴ |
| Piperazine | 5.6 x 10³ |
| Morpholine | 2.5 x 10³ |
| Thiomorpholine | 7.1 x 10³ |
Data sourced from a kinetic study on the nucleophilic substitution of methyl 2,4-dichloro-3,5-dinitrobenzoate.[5]
The data in Table 1 indicates that the nucleophilicity of the amine plays a significant role in the reaction rate. Piperidine, being the most basic of the amines listed, exhibits the highest rate constant.
Experimental Protocols
The following protocols are adapted from established procedures for SNAr reactions on activated nitroaromatic compounds and can be applied to investigate the reactivity of this compound.[3][5]
4.1 General Protocol for Reaction with Amines (e.g., Piperidine)
This procedure outlines the reaction of this compound with an amine nucleophile, leading to the formation of the corresponding N-substituted 2,4-dinitrobenzamide after subsequent hydrolysis of the ester.
Materials:
-
This compound
-
Piperidine
-
Ethanol (or other suitable solvent)
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (1.0 equiv) in ethanol in a round-bottom flask.
-
Add piperidine (2.2 equiv) to the solution at room temperature.
-
Heat the mixture to reflux and maintain for a period determined by reaction monitoring (e.g., by TLC).
-
Allow the reaction to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution to remove any acidic byproducts.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
The crude product can be further purified by recrystallization or column chromatography.
4.2 General Protocol for Reaction with Hydroxide (Hydrolysis)
This protocol describes the hydrolysis of the ester group of this compound to form 2,4-dinitrobenzoic acid.
Materials:
-
This compound
-
Sodium hydroxide
-
Water
-
Concentrated hydrochloric acid
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, prepare a solution of sodium hydroxide (e.g., 2 M) in water.
-
Add this compound to the sodium hydroxide solution.
-
Heat the mixture to boiling and reflux until the ester has completely saponified, as indicated by the disappearance of the organic layer.
-
Cool the reaction mixture to room temperature.
-
Slowly pour the cooled reaction mixture into a beaker containing concentrated hydrochloric acid with stirring to precipitate the 2,4-dinitrobenzoic acid.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by suction filtration and wash with cold water.
-
The crude product can be recrystallized from a suitable solvent (e.g., aqueous ethanol) for purification.
4.3 General Protocol for Reaction with Methoxide
This protocol details the transesterification or potential etherification reaction with sodium methoxide.
Materials:
-
This compound
-
Sodium methoxide
-
Anhydrous methanol
-
Round-bottom flask
-
Stirring apparatus
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Standard laboratory glassware
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound in anhydrous methanol.
-
In a separate flask, prepare a solution of sodium methoxide in anhydrous methanol.
-
Slowly add the sodium methoxide solution to the solution of this compound at room temperature with stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by column chromatography or recrystallization as needed.
Conclusion
This compound serves as a versatile substrate for a variety of nucleophilic aromatic substitution reactions. The strong electron-withdrawing capacity of the two nitro groups activates the aromatic ring, facilitating the formation of a stable Meisenheimer complex and enabling reactions with a range of nucleophiles including amines, hydroxide, and alkoxides. While specific kinetic data for this compound is limited, the principles of SNAr reactions and data from analogous compounds provide a solid framework for predicting its reactivity. The experimental protocols provided herein offer a starting point for the synthesis and investigation of novel derivatives for applications in drug discovery and materials science. Further kinetic studies on this compound are warranted to provide a more detailed quantitative understanding of its reactivity profile.
References
Applications of Dinitrobenzoate Compounds: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dinitrobenzoate compounds, characterized by a benzene ring substituted with two nitro groups and a carboxylate functional group, represent a versatile class of molecules with significant applications across various scientific disciplines. Their unique electronic and structural properties make them valuable as enzyme inhibitors, analytical derivatization agents, synthetic intermediates, and antimicrobial agents. This technical guide provides a comprehensive overview of the key applications of dinitrobenzoate compounds, with a focus on their relevance to drug discovery and development. It includes detailed experimental protocols, quantitative data for structure-activity relationship (SAR) analysis, and visual representations of relevant pathways and workflows.
Enzyme Inhibition: Targeting Inflammatory Pathways
A significant area of research for dinitrobenzoate compounds is in the development of enzyme inhibitors, particularly for enzymes involved in inflammatory pathways.
5-Lipoxygenase (5-LOX) Inhibition
Human 5-lipoxygenase (5-LOX) is a key enzyme in the biosynthesis of leukotrienes, which are potent pro-inflammatory mediators.[1] As such, 5-LOX is a well-validated target for the development of anti-inflammatory drugs.[1] Several studies have identified 3,5-dinitrobenzoate derivatives as potent inhibitors of 5-LOX.[1]
Structure-Activity Relationship (SAR) of 3,5-Dinitrobenzoate Derivatives as 5-LOX Inhibitors
The following table summarizes the inhibitory activities of a series of aryl 3,5-dinitrobenzoates and N-aryl 3,5-dinitrobenzamides against 5-LOX, as determined by cell-free and human whole blood assays.
| Compound ID | R Group | IC50 (µM) - Cell-Free Assay | IC50 (µM) - Human Whole Blood Assay |
| Esters | |||
| 1a | Phenyl | > 10 | > 10 |
| 1b | 2-Methylphenyl | 0.015 ± 0.002 | 0.7 ± 0.1 |
| 1c | 3-Methylphenyl | 0.006 ± 0.001 | 0.5 ± 0.1 |
| 1d | 4-Methylphenyl | 0.020 ± 0.003 | 1.2 ± 0.2 |
| 1e | 2-Chlorophenyl | 0.035 ± 0.005 | 2.5 ± 0.4 |
| 1f | 4-Chlorophenyl | 0.042 ± 0.006 | 3.1 ± 0.5 |
| 1g | 1-Naphthyl | 0.011 ± 0.002 | 0.8 ± 0.1 |
| Amides | |||
| 2a | Phenyl | > 10 | > 10 |
| 2b | 2-Methylphenyl | 0.085 ± 0.012 | 5.2 ± 0.8 |
| 2c | 4-Chlorophenyl | 0.120 ± 0.018 | 7.5 ± 1.1 |
Note: Data is synthesized from multiple sources for illustrative purposes and may not represent a single study.
Experimental Protocol: Cell-Free 5-LOX Inhibition Assay
This protocol describes a spectrophotometric method to determine the inhibitory activity of test compounds on purified 5-LOX.
-
Reagents:
-
5-LOX enzyme solution (e.g., from human recombinant sources)
-
Arachidonic acid (substrate) solution in ethanol
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 2 mM CaCl2 and 1 mM ATP)
-
Test compound solutions in DMSO
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a UV-transparent 96-well plate, add 180 µL of assay buffer to each well.
-
Add 10 µL of the test compound dilution (or DMSO for control) to the respective wells.
-
Add 10 µL of the 5-LOX enzyme solution to all wells except the blank.
-
Incubate the plate at 25°C for 10 minutes.
-
Initiate the reaction by adding 10 µL of the arachidonic acid solution to all wells.
-
Immediately measure the increase in absorbance at 234 nm for 5 minutes using a microplate reader. The absorbance change is due to the formation of conjugated dienes in the product, 5-hydroperoxyeicosatetraenoic acid (5-HPETE).
-
Calculate the rate of reaction for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration.
-
Signaling Pathway: Arachidonic Acid Cascade
Dinitrobenzoate-based 5-LOX inhibitors act by blocking a key step in the arachidonic acid cascade, thereby reducing the production of pro-inflammatory leukotrienes.
Caption: The arachidonic acid cascade and the point of inhibition by dinitrobenzoate compounds.
Antifungal Activity
Certain dinitrobenzoate derivatives have demonstrated promising antifungal activity, particularly against various species of Candida, which are a common cause of fungal infections in immunocompromised individuals.[2]
Minimum Inhibitory Concentration (MIC) of Dinitrobenzoate Derivatives against Candida Species
The following table presents the MIC values of selected 3,5-dinitrobenzoate esters against different Candida species.
| Compound | Candida albicans MIC (µg/mL) | Candida krusei MIC (µg/mL) | Candida tropicalis MIC (µg/mL) |
| Methyl 3,5-dinitrobenzoate | 250 | 250 | 500 |
| Ethyl 3,5-dinitrobenzoate | 125 | 100 | 500 |
| Propyl 3,5-dinitrobenzoate | 250 | 125 | 500 |
| Isopropyl 3,5-dinitrobenzoate | 500 | 250 | >500 |
| Butyl 3,5-dinitrobenzoate | 500 | 250 | >500 |
Note: Data is synthesized from multiple sources for illustrative purposes and may not represent a single study.[2][3]
Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution)
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines for yeast susceptibility testing.[4][5][6]
-
Reagents and Media:
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS.
-
Sabouraud Dextrose Agar (SDA) for yeast culture.
-
Test compound stock solutions in DMSO.
-
Fungal inoculum suspension standardized to 0.5 McFarland.
-
-
Procedure:
-
Culture the Candida strains on SDA plates at 35°C for 24-48 hours.
-
Prepare a fungal inoculum by suspending several colonies in sterile saline and adjusting the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).
-
Dilute the standardized inoculum in RPMI-1640 medium to achieve a final concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.
-
Prepare serial twofold dilutions of the dinitrobenzoate compounds in RPMI-1640 medium in a 96-well microtiter plate.
-
Inoculate each well with the diluted fungal suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubate the plates at 35°C for 24-48 hours.
-
Determine the MIC as the lowest concentration of the compound that causes a significant inhibition of visible growth compared to the growth control.
-
Biochemical Assays: Substrates for Detoxification Enzymes
Dinitrobenzoate compounds can serve as substrates for enzymes involved in detoxification pathways, such as Glutathione S-transferases (GSTs).
Glutathione S-Transferase (GST) Assay
GSTs are a family of enzymes that catalyze the conjugation of reduced glutathione (GSH) to various electrophilic substrates, facilitating their detoxification and excretion. 1-Chloro-2,4-dinitrobenzene (CDNB) is a commonly used substrate for measuring GST activity. While not a dinitrobenzoate, its structural similarity and use in a standard assay are relevant.
Experimental Protocol: GST Activity Assay using CDNB
This spectrophotometric assay measures the rate of formation of the GSH-CDNB conjugate.[7][8][9][10][11]
-
Reagents:
-
Assay buffer: 100 mM potassium phosphate buffer, pH 6.5.
-
Reduced glutathione (GSH) solution (e.g., 10 mM in assay buffer).
-
1-Chloro-2,4-dinitrobenzene (CDNB) solution (e.g., 10 mM in ethanol).
-
Enzyme sample (e.g., cell lysate or purified GST).
-
-
Procedure:
-
In a quartz cuvette or a UV-transparent 96-well plate, prepare a reaction mixture containing the assay buffer, GSH solution, and the enzyme sample.
-
Pre-incubate the mixture at 25°C for 5 minutes.
-
Initiate the reaction by adding the CDNB solution.
-
Immediately monitor the increase in absorbance at 340 nm for 5 minutes. The product, S-(2,4-dinitrophenyl)glutathione, has a high molar extinction coefficient at this wavelength.
-
Calculate the GST activity based on the rate of change in absorbance and the molar extinction coefficient of the product (9.6 mM⁻¹cm⁻¹).
-
Workflow for GST Inhibition Screening
The GST assay can be adapted to screen for inhibitors of this important enzyme family.
Caption: A typical workflow for screening a compound library for GST inhibitors.
Analytical Chemistry: Derivatization Agents
3,5-Dinitrobenzoyl chloride, a derivative of 3,5-dinitrobenzoic acid, is a widely used reagent for the derivatization of alcohols, phenols, and amines.[12][13][14][15][16] The resulting 3,5-dinitrobenzoate esters are typically solid compounds with sharp melting points, which facilitates their identification and purification. Furthermore, the dinitrobenzoyl group is a strong chromophore, enabling sensitive detection by UV-Vis spectrophotometry or high-performance liquid chromatography (HPLC) with a UV detector.
Experimental Protocol: Derivatization of Alcohols with 3,5-Dinitrobenzoyl Chloride
This protocol describes a general procedure for the derivatization of an alcohol for subsequent analysis.[15][16][17]
-
Reagents:
-
Alcohol sample.
-
3,5-Dinitrobenzoyl chloride.
-
Pyridine (as a catalyst and acid scavenger).
-
Anhydrous diethyl ether or other suitable solvent.
-
Saturated sodium bicarbonate solution.
-
Anhydrous magnesium sulfate.
-
-
Procedure:
-
Dissolve a small amount of the alcohol sample in a minimal amount of anhydrous diethyl ether in a dry reaction vial.
-
Add a slight molar excess of 3,5-dinitrobenzoyl chloride to the solution.
-
Add a few drops of pyridine to catalyze the reaction.
-
Stopper the vial and allow the reaction to proceed at room temperature for 10-15 minutes. Gentle warming may be required for less reactive alcohols.
-
Add an excess of saturated sodium bicarbonate solution to quench the reaction and remove unreacted acid chloride and pyridine.
-
Separate the organic layer and wash it with water.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the solution and evaporate the solvent to obtain the crude 3,5-dinitrobenzoate derivative.
-
The derivative can be purified by recrystallization or analyzed directly by HPLC.
-
Organic Synthesis: Versatile Intermediates
3,5-Dinitrobenzoic acid and its derivatives are important intermediates in organic synthesis.[18][19][20] They can be used to introduce the dinitrobenzoyl moiety into molecules or can be transformed into other functional groups. For example, the nitro groups can be reduced to amino groups, opening up a wide range of further chemical transformations.
Synthesis of 3,5-Dinitrobenzoic Acid
3,5-Dinitrobenzoic acid is typically synthesized by the nitration of benzoic acid using a mixture of fuming nitric acid and concentrated sulfuric acid.[18][20]
Experimental Protocol: Synthesis of an Aryl 3,5-Dinitrobenzoate
This protocol describes a general method for the synthesis of an aryl ester of 3,5-dinitrobenzoic acid.
-
Reagents:
-
3,5-Dinitrobenzoic acid.
-
Thionyl chloride or oxalyl chloride.
-
The desired phenol.
-
A suitable base (e.g., triethylamine or pyridine).
-
Anhydrous solvent (e.g., dichloromethane or tetrahydrofuran).
-
-
Procedure:
-
Convert 3,5-dinitrobenzoic acid to its acid chloride by reacting it with an excess of thionyl chloride or oxalyl chloride in an anhydrous solvent.
-
Remove the excess chlorinating agent under reduced pressure.
-
Dissolve the resulting 3,5-dinitrobenzoyl chloride in an anhydrous solvent.
-
In a separate flask, dissolve the phenol and the base in the same anhydrous solvent.
-
Slowly add the acid chloride solution to the phenol solution at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for several hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water, dilute acid, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the pure aryl 3,5-dinitrobenzoate.
-
Conclusion
Dinitrobenzoate compounds are a class of molecules with a broad spectrum of applications in scientific research and drug development. Their utility as enzyme inhibitors, particularly for inflammatory targets like 5-LOX, and their emerging potential as antifungal agents highlight their therapeutic relevance. Furthermore, their established roles as derivatization agents in analytical chemistry and as versatile intermediates in organic synthesis underscore their importance as fundamental tools for chemists and biochemists. The detailed protocols and data presented in this guide are intended to facilitate the exploration and utilization of dinitrobenzoate compounds in various research and development endeavors. Further investigation into the structure-activity relationships and mechanisms of action of these compounds is warranted to fully exploit their potential in medicine and materials science.
References
- 1. Development of 3,5-dinitrobenzoate-based 5-lipoxygenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antifungal activity against Candida albicans of methyl 3,5-dinitrobenzoate loaded nanoemulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SUSCEPTIBILITY OF Candida spp. ISOLATED FROM BLOOD CULTURES AS EVALUATED USING THE M27-A3 AND NEW M27-S4 APPROVED BREAKPOINTS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Isolation and Characterization of Glutathione S-Transferase Isozymes from Sorghum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Automated approach for the evaluation of glutathione-S-transferase P1-1 inhibition by organometallic anticancer compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Glutathione-S-Transferase (GST) activity assay for zooplankton samples [protocols.io]
- 12. academic.oup.com [academic.oup.com]
- 13. academic.oup.com [academic.oup.com]
- 14. A Simplified Procedure for the Derivatization of Alcohols at Dilute Levels in Aqueous Solutions with 3,5-Dinitrobenzoyl Chloride | Semantic Scholar [semanticscholar.org]
- 15. hansshodhsudha.com [hansshodhsudha.com]
- 16. web.mnstate.edu [web.mnstate.edu]
- 17. pubs.sciepub.com [pubs.sciepub.com]
- 18. Organic Syntheses Procedure [orgsyn.org]
- 19. Synthesis and Application of 3,5-Dinitrobenzoic Acid_Chemicalbook [chemicalbook.com]
- 20. 3,5-Dinitrobenzoic acid - Wikipedia [en.wikipedia.org]
The Evolving Landscape of a Classic Reaction: A Technical Guide to the Historical Development of the Nitration of Methyl Benzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The nitration of methyl benzoate is a cornerstone reaction in organic chemistry, serving as a textbook example of electrophilic aromatic substitution on a deactivated ring system. Its product, methyl m-nitrobenzoate, is a valuable precursor in the synthesis of a wide array of fine chemicals, pharmaceuticals, and dyes. While the modern procedure is well-established and routinely performed in academic and industrial laboratories, the path to our current understanding was a gradual evolution of experimental technique, analytical capability, and theoretical insight. This technical guide provides an in-depth exploration of the historical development of the nitration of methyl benzoate, offering detailed experimental protocols from different eras, a comparative analysis of quantitative data, and a visualization of the underlying chemical principles.
Early Foundations: The Dawn of Aromatic Substitution (Mid-to-Late 19th Century)
The latter half of the 19th century witnessed the birth of modern organic chemistry, with the elucidation of the structure of benzene by August Kekulé in 1865 providing the theoretical framework to understand its reactions. The nitration of aromatic compounds was among the earliest and most studied electrophilic aromatic substitution reactions. While the exact first synthesis of methyl m-nitrobenzoate is not definitively documented in readily available literature, the nitration of the parent compound, benzoic acid, was known. Early methods for nitration were often harsh and employed fuming nitric acid, leading to variable yields and often significant oxidation of the starting material.
The introduction of "mixed acid," a combination of concentrated nitric and sulfuric acids, was a significant advancement, providing a more controlled and efficient nitrating agent.[1] The role of sulfuric acid was initially thought to be as a dehydrating agent, but it was later understood to be crucial for the formation of the highly electrophilic nitronium ion (NO₂⁺), the active species in the reaction.[2]
The directing effects of substituents on the benzene ring were a subject of intense investigation. The carboxyl group of benzoic acid was observed to direct incoming electrophiles to the meta position. This empirical observation was later rationalized by the electron-withdrawing nature of the carboxyl group, which deactivates the aromatic ring towards electrophilic attack, particularly at the ortho and para positions. The ester group in methyl benzoate was found to exert a similar meta-directing and deactivating effect.[3][4]
Early Experimental Protocol (Conceptual, based on 19th Century Practices)
While a specific, detailed protocol for the first nitration of methyl benzoate is not available, a likely procedure based on the techniques of the era would have involved the slow addition of methyl benzoate to a cooled mixture of fuming nitric acid and concentrated sulfuric acid. The reaction would have been highly exothermic and difficult to control, likely resulting in a mixture of mono- and dinitrated products, as well as oxidation byproducts. Isolation would have involved pouring the reaction mixture into a large volume of water to precipitate the crude solid, followed by simple washing and likely multiple recrystallizations from solvents like ethanol to achieve a product of acceptable purity for the analytical methods of the time. Quantitative analysis of the isomer distribution would have been challenging, relying on fractional crystallization and melting point determination.
The Age of Mechanistic Understanding and Standardization (Early 20th Century)
The early 20th century saw a shift towards a more mechanistic understanding of organic reactions. The work of chemists like Arnold Frederick Holleman was pivotal in systematically studying and formulating the rules of electrophilic aromatic substitution, providing a predictive framework for the directing effects of various functional groups.[5] His research solidified the understanding of the ester group as a meta-director.
A significant milestone in the standardization of this reaction is its inclusion in the prestigious Organic Syntheses collection in 1923. This publication provided a detailed, peer-reviewed, and reproducible protocol for the preparation of methyl m-nitrobenzoate, which became a benchmark for subsequent work.
Experimental Protocol: Organic Syntheses, 1923[6]
This procedure represents a refined and reliable method from the early 20th century, emphasizing temperature control and purification techniques to obtain a high yield of the desired meta isomer.
Reagents:
-
Methyl Benzoate (pure): 204 g (1.5 moles)
-
Concentrated Sulfuric Acid: 400 cc + 125 cc
-
Concentrated Nitric Acid (sp. gr. 1.42): 125 cc (1.96 moles)
-
Cracked Ice: 1300 g
-
Ice-cold Methyl Alcohol: 200 cc + 100 cc
Procedure:
-
In a 2-liter round-bottomed flask fitted with a mechanical stirrer, 400 cc of concentrated sulfuric acid was cooled to 0°C, and 204 g of pure methyl benzoate was added.
-
The mixture was cooled in an ice bath to between 0°C and 10°C.
-
A nitrating mixture was prepared by gradually adding 125 cc of concentrated nitric acid to 125 cc of concentrated sulfuric acid, with cooling.
-
This nitrating mixture was added gradually to the stirred methyl benzoate-sulfuric acid mixture over about one hour, maintaining the temperature between 5°C and 15°C.
-
After the addition was complete, stirring was continued for an additional fifteen minutes.
-
The reaction mixture was then poured onto 1300 g of cracked ice.
-
The solid crude methyl m-nitrobenzoate that separated was filtered by suction and washed with water.
-
To remove impurities, particularly the o-nitro isomer, the crude product was agitated with 200 cc of ice-cold methyl alcohol, cooled, and filtered by suction.
-
The solid was washed with another 100 cc portion of cold methyl alcohol and then dried.
Yield: 220–230 g (81–85% of the theoretical amount) of nearly colorless product with a melting point of 74–76°C. Recrystallization from an equal weight of methyl alcohol could yield a product with a melting point of 78°C.
The notes accompanying this procedure highlight the importance of temperature control, stating that at 50°C the yield of solid product drops to 193 g, and at 70°C it falls to 130 g. It also notes the formation of an oily byproduct at higher temperatures, consisting of methyl o-nitrobenzoate, some of the meta compound, and traces of dinitrobenzoic ester and nitrophenolic compounds.[6]
Modern Era: Spectroscopic Analysis and Refined Procedures
The mid-20th century and beyond brought the advent of powerful spectroscopic techniques such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy, which revolutionized the analysis of organic compounds. These methods allowed for rapid and accurate determination of product structure and purity, including the precise quantification of isomer ratios.
Modern laboratory protocols for the nitration of methyl benzoate are largely based on the principles established in the early 20th century but are often performed on a smaller scale and incorporate these advanced analytical techniques for characterization. The fundamental chemistry remains the same, but the emphasis is often on pedagogy, demonstrating the principles of electrophilic aromatic substitution and regioselectivity.
Typical Modern Laboratory Protocol[7][8]
Reagents:
-
Methyl Benzoate: ~2.0 g
-
Concentrated Sulfuric Acid: ~4.0 mL + ~1.5 mL
-
Concentrated Nitric Acid: ~1.5 mL
-
Ice
-
Methanol or Ethanol (for recrystallization)
Procedure:
-
Methyl benzoate is dissolved in concentrated sulfuric acid in a flask and cooled in an ice-water bath.
-
A nitrating mixture is prepared by carefully adding concentrated nitric acid to concentrated sulfuric acid in a separate tube, also cooled in an ice bath.
-
The cold nitrating mixture is added dropwise to the stirred methyl benzoate solution, maintaining a low temperature (typically below 15°C).
-
After the addition is complete, the reaction is allowed to proceed for a short period, sometimes with warming to room temperature.
-
The reaction mixture is poured onto crushed ice to precipitate the crude product.
-
The solid product is collected by vacuum filtration and washed with cold water.
-
The crude product is purified by recrystallization from a suitable solvent, such as methanol or an ethanol/water mixture.
-
The purified product is characterized by melting point determination, IR, and NMR spectroscopy.
Quantitative Data and Isomer Distribution
A key aspect of the historical development of this reaction is the increasing ability to quantify the yield and the distribution of isomers. While early chemists knew that the meta isomer was the major product, precise quantification was difficult. The 1923 Organic Syntheses procedure provides a reliable yield for the isolated meta isomer but does not quantify the minor isomers. Modern studies, aided by techniques like gas chromatography (GC) and NMR, can provide a more detailed picture.
| Era | Methodology | Reported Yield (meta-isomer) | Isomer Distribution (ortho:meta:para) | Reference |
| Early 20th Century | Gravimetric analysis after fractional crystallization and washing | 81-85% | Not explicitly quantified, but ortho isomer is mentioned as a primary impurity. | Organic Syntheses, 1923[6] |
| Modern Era | Spectroscopic and chromatographic analysis | Typically 60-85% | Predominantly meta. Minor amounts of ortho and even smaller amounts of para are formed. | General textbook procedures and modern lab manuals.[7] |
It is important to note that the yield reported in the 1923 procedure is for the isolated, purified product, not the crude reaction mixture. The washing with cold methanol was specifically designed to remove the more soluble ortho isomer. Therefore, the initial crude product would have contained a higher percentage of the ortho isomer than the final reported product.
Mechanistic Insights and Signaling Pathways
The regioselectivity of the nitration of methyl benzoate is a direct consequence of the electronic effects of the ester group. The ester group is an electron-withdrawing group, primarily through its resonance effect (also known as the -M or -R effect) and to a lesser extent, its inductive effect (-I effect). This withdrawal of electron density deactivates the entire aromatic ring towards electrophilic attack.
However, the deactivation is not uniform across all positions. The ortho and para positions are more strongly deactivated because resonance structures can be drawn that place a positive charge on the carbon atom directly attached to the electron-withdrawing ester group. This is a highly unfavorable energetic situation. The meta position, by contrast, avoids this direct destabilization, making it the least deactivated and therefore the most favorable site for electrophilic attack.
The overall process can be visualized as a logical workflow and a signaling pathway of electronic effects.
Caption: A generalized workflow for the nitration of methyl benzoate.
Caption: Logical flow of the directing effects of the ester group.
Conclusion
The historical development of the nitration of methyl benzoate mirrors the broader evolution of organic chemistry itself. From early, often perilous, experiments with potent reagents to the standardized and well-understood procedures of today, the journey has been one of increasing control, precision, and insight. The foundational work on electrophilic aromatic substitution and directing effects in the late 19th and early 20th centuries laid the groundwork for the reliable synthetic methods we now employ. While the fundamental transformation has remained the same, our ability to control the reaction, purify the product, and analyze the outcome with high fidelity has advanced immeasurably. This classic reaction continues to be a valuable tool for both chemical synthesis and education, a testament to the enduring power of fundamental organic chemistry.
References
- 1. scribd.com [scribd.com]
- 2. fvs.com.py [fvs.com.py]
- 3. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 4. kiosk.demo.aurero.com [kiosk.demo.aurero.com]
- 5. vdoc.pub [vdoc.pub]
- 6. [Procedure for the chromatographic separation and determination of the 3 isomers of nitrobenzoic acid] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. web.mnstate.edu [web.mnstate.edu]
Methodological & Application
Application Notes and Protocols: Methyl 2,4-dinitrobenzoate in Polyurethane Elastomer Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2,4-dinitrobenzoate is a nitroaromatic compound that, in its as-synthesized form, is not directly reactive in conventional polyurethane synthesis. However, through chemical modification, specifically the reduction of its two nitro groups to primary amine functionalities, it can be converted into a valuable precursor: Methyl 2,4-diaminobenzoate . This resulting aromatic diamine, featuring a methyl ester group, can function as a specialty chain extender in the preparation of poly(urethane-urea) elastomers.
The incorporation of Methyl 2,4-diaminobenzoate as a chain extender is hypothesized to impart unique properties to the final elastomer. The rigid aromatic backbone of the diamine is expected to enhance the thermal stability and mechanical strength of the polymer by forming well-defined hard segments through polyurea linkages.[1][2] The presence of the methyl ester group offers a site for potential post-polymerization modification or can influence the polarity and intermolecular interactions within the polymer matrix.
These application notes provide a comprehensive overview of the synthesis of Methyl 2,4-diaminobenzoate from this compound and its subsequent application as a chain extender in the preparation of polyurethane elastomers. Detailed experimental protocols, data tables for hypothetical characterization, and workflow diagrams are presented to guide researchers in exploring this novel application.
Synthesis of Methyl 2,4-diaminobenzoate (Chain Extender)
The conversion of this compound to Methyl 2,4-diaminobenzoate is a critical prerequisite for its use in polyurethane synthesis. This is typically achieved through a chemical reduction process.
Reaction Pathway
The reduction of the two nitro groups to primary amine groups can be effectively carried out using a reducing agent such as tin(II) chloride in the presence of hydrochloric acid.[3]
Caption: Synthesis of Methyl 2,4-diaminobenzoate.
Experimental Protocol: Reduction of this compound
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated hydrochloric acid (HCl)
-
Ethanol
-
Sodium hydroxide (NaOH) solution (e.g., 5 M)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve this compound in ethanol.
-
In a separate beaker, prepare a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid.
-
Slowly add the SnCl₂/HCl solution to the stirred solution of this compound at room temperature. The reaction is exothermic and may require cooling in an ice bath to maintain a controlled temperature.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and then carefully neutralize it by the slow addition of a concentrated sodium hydroxide solution until the pH is basic. This will precipitate tin salts.
-
Filter the mixture to remove the inorganic salts and wash the filter cake with ethyl acetate.
-
Transfer the filtrate to a separatory funnel and extract the aqueous layer with ethyl acetate multiple times.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield crude Methyl 2,4-diaminobenzoate.
-
The crude product can be further purified by column chromatography or recrystallization.
Preparation of Polyurethane Elastomer
The synthesized Methyl 2,4-diaminobenzoate is used as an aromatic diamine chain extender in a two-step prepolymer method for polyurethane elastomer synthesis.[4]
Polymerization Pathway
The synthesis involves two main steps:
-
Prepolymer Synthesis: Reaction of a polyol (e.g., polytetrahydrofuran, PTHF) with an excess of a diisocyanate (e.g., 4,4'-Methylene diphenyl diisocyanate, MDI) to form an isocyanate-terminated prepolymer.
-
Chain Extension: Reaction of the prepolymer with Methyl 2,4-diaminobenzoate. The amine groups of the chain extender react with the terminal isocyanate groups of the prepolymer to form urea linkages, resulting in a high-molecular-weight poly(urethane-urea) elastomer.[5]
Caption: Two-step synthesis of poly(urethane-urea) elastomer.
Experimental Protocol: Polyurethane Elastomer Synthesis
Materials:
-
Polytetrahydrofuran (PTHF, molecular weight e.g., 2000 g/mol )
-
4,4'-Methylene diphenyl diisocyanate (MDI)
-
Methyl 2,4-diaminobenzoate (synthesized as per section 2.2)
-
N,N-Dimethylacetamide (DMAc, anhydrous)
-
Dibutyltin dilaurate (DBTDL, catalyst, optional)
-
Reaction kettle with mechanical stirrer, nitrogen inlet, and thermometer
-
Vacuum oven
-
Casting mold (e.g., Teflon-coated)
Procedure:
Part A: Prepolymer Synthesis
-
Dry the PTHF by heating under vacuum at 100-110 °C for at least 2 hours in the reaction kettle.
-
Cool the PTHF to about 60 °C under a nitrogen atmosphere.
-
Add molten MDI to the PTHF with vigorous stirring. The molar ratio of NCO to OH groups should be approximately 2:1.
-
Increase the temperature to 80-85 °C and maintain for 2-3 hours to complete the prepolymer formation. The reaction progress can be monitored by titrating the isocyanate content.
Part B: Chain Extension and Curing
-
Cool the NCO-terminated prepolymer to about 60 °C and dissolve it in anhydrous DMAc to achieve a desired viscosity.
-
In a separate container, dissolve the calculated amount of Methyl 2,4-diaminobenzoate in anhydrous DMAc. The amount of diamine is calculated to achieve a specific NCO/NH₂ stoichiometric ratio (e.g., 1.05:1).
-
Add the diamine solution to the stirred prepolymer solution. A small amount of DBTDL catalyst can be added to control the reaction rate if needed.
-
Continue stirring for a few minutes until the mixture is homogeneous. The viscosity will increase significantly.
-
Pour the viscous polymer solution into a preheated casting mold.
-
Cure the cast film in a vacuum oven at 80-100 °C for 12-24 hours to remove the solvent and complete the polymerization.
-
After curing, demold the elastomer film and post-cure at room temperature for several days before characterization.
Caption: Workflow for polyurethane elastomer preparation.
Data Presentation
The following tables present hypothetical quantitative data for the synthesis and characterization of a polyurethane elastomer prepared with Methyl 2,4-diaminobenzoate as the chain extender. These values are based on typical results for similar poly(urethane-urea) systems reported in the literature.
Table 1: Formulation of Polyurethane Elastomer
| Component | Molar Mass ( g/mol ) | Equivalent Weight (g/eq) | Moles | Equivalents | Weight (g) |
| PTHF | 2000 | 1000 | 0.05 | 0.1 | 100.0 |
| MDI | 250.26 | 125.13 | 0.1 | 0.2 | 25.03 |
| Methyl 2,4-diaminobenzoate | 166.18 | 83.09 | 0.0476 | 0.0952 | 7.91 |
| NCO/OH Ratio (Prepolymer) | 2.0 | ||||
| NCO/NH₂ Ratio (Final) | 1.05 |
Table 2: Hypothetical Properties of the Resulting Polyurethane Elastomer
| Property | Test Method | Unit | Value |
| Mechanical Properties | |||
| Tensile Strength | ASTM D412 | MPa | 35 - 45 |
| Elongation at Break | ASTM D412 | % | 400 - 550 |
| 100% Modulus | ASTM D412 | MPa | 8 - 12 |
| Shore A Hardness | ASTM D2240 | - | 85 - 95 |
| Thermal Properties | |||
| Glass Transition Temp. (Tg) | DSC | °C | -40 to -50 |
| Decomposition Temp. (Td) | TGA | °C | > 320 |
Concluding Remarks
The transformation of this compound into Methyl 2,4-diaminobenzoate opens up a pathway for its use as a functional chain extender in the synthesis of high-performance poly(urethane-urea) elastomers. The protocols and data presented herein provide a foundational framework for researchers to explore this novel application. The resulting elastomers are anticipated to exhibit excellent mechanical properties and thermal stability, characteristic of polyurethanes with aromatic diamine chain extenders. Further research is warranted to fully characterize these materials and to investigate the influence of the methyl ester functionality on the final polymer properties and potential for further modifications.
References
Application Notes and Protocols: Synthesis of Diamino-benzoic Acid Esters from Methyl 2,4-Dinitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of methyl 2,4-diaminobenzoate from methyl 2,4-dinitrobenzoate. The reduction of the dinitro compound to the corresponding diamine is a critical transformation for the generation of versatile building blocks in medicinal chemistry and drug development. Diamino-benzoic acid esters are key precursors for the synthesis of various heterocyclic compounds, including benzimidazoles, which have shown a wide range of pharmacological activities. This document outlines three effective reduction methods: catalytic hydrogenation, reduction with tin(II) chloride, and reduction with iron in an acidic medium. Additionally, the potential application of the synthesized diamino-benzoic acid ester in the development of anti-inflammatory agents targeting the COX-2 and iNOS signaling pathways is discussed.
Introduction
Diamino-benzoic acid esters are valuable intermediates in organic synthesis, particularly in the pharmaceutical industry. The presence of two amino groups and an ester functionality on a benzene ring allows for a variety of subsequent chemical modifications, making them ideal scaffolds for creating diverse molecular libraries. One of the most significant applications of these compounds is in the synthesis of benzimidazole derivatives, which are known to exhibit a broad spectrum of biological activities, including antimicrobial, antiviral, and anti-inflammatory properties.[1] The synthesis of methyl 2,4-diaminobenzoate from the readily available this compound is a key step in accessing these important molecular frameworks. This process involves the reduction of two nitro groups to amino groups, a transformation that can be achieved through several established methods.
Physicochemical Data
| Compound | Molecular Formula | Molecular Weight | Appearance | CAS Number |
| This compound | C₈H₆N₂O₆ | 226.14 g/mol | Yellowish crystalline solid | 610-07-1 |
| Methyl 2,4-diaminobenzoate | C₈H₁₀N₂O₂ | 166.18 g/mol | Off-white to light brown solid | 3365-71-7 |
Experimental Protocols
The reduction of this compound to methyl 2,4-diaminobenzoate can be accomplished using several methods. Below are detailed protocols for three common and effective approaches.
Note: The following protocols are based on general procedures for the reduction of dinitroarenes and may require optimization for this specific substrate to achieve the best results in terms of yield and purity.
Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
This method is often preferred for its clean reaction profile and high yields.
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C) catalyst (50% wet)
-
Methanol (or Ethanol)
-
Hydrogen gas (H₂)
-
Inert gas (Nitrogen or Argon)
-
Hydrogenation apparatus (e.g., Parr hydrogenator or a flask with an H₂ balloon)
-
Celite® or other filter aid
Procedure:
-
In a suitable hydrogenation vessel, dissolve this compound (1.0 eq) in methanol (15-20 mL per gram of substrate).
-
Carefully add 10% Pd/C catalyst (typically 2-5 mol% of palladium relative to the substrate) under a stream of inert gas.
-
Seal the reaction vessel and purge it several times with an inert gas to remove all oxygen.
-
Introduce hydrogen gas, either from a cylinder to the desired pressure (typically 15-50 psi) or by inflating a balloon.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or by observing hydrogen uptake. The reaction is typically complete within 2-6 hours.
-
Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with methanol.
-
Combine the filtrate and washings and remove the solvent under reduced pressure to yield the crude methyl 2,4-diaminobenzoate.
-
The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
Quantitative Data Summary (Catalytic Hydrogenation)
| Parameter | Value |
| Substrate | This compound |
| Reagents | 10% Pd/C, H₂ |
| Solvent | Methanol |
| Temperature | Room Temperature |
| Pressure | 15-50 psi |
| Reaction Time | 2-6 hours |
| Typical Yield | >90% (estimated) |
Protocol 2: Reduction using Tin(II) Chloride (SnCl₂)
This is a classical and reliable method for the reduction of aromatic nitro compounds.[2][3]
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
-
Sodium hydroxide (NaOH) solution (e.g., 20%)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
To a solution of this compound (1.0 eq) in ethanol (10-15 mL per gram of substrate), add tin(II) chloride dihydrate (6-8 eq).
-
Cool the mixture in an ice bath and slowly add concentrated hydrochloric acid (sufficient to dissolve the tin salt and maintain an acidic environment).
-
After the initial exothermic reaction subsides, remove the ice bath and stir the mixture at room temperature or gently heat to reflux (e.g., 50-60 °C) for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully neutralize it by the slow addition of a 20% sodium hydroxide solution until the pH is approximately 8-9. A precipitate of tin salts will form.
-
Filter the mixture through a pad of Celite® and wash the precipitate with ethyl acetate.
-
Transfer the filtrate to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify by column chromatography on silica gel or recrystallization.
Quantitative Data Summary (SnCl₂ Reduction)
| Parameter | Value |
| Substrate | This compound |
| Reagents | SnCl₂·2H₂O, HCl |
| Solvent | Ethanol |
| Temperature | Room Temperature to Reflux |
| Reaction Time | 2-4 hours |
| Typical Yield | 70-85% (estimated) |
Protocol 3: Reduction using Iron (Fe) in Acidic Medium
This is an economical and effective method for large-scale reductions.[4]
Materials:
-
This compound
-
Iron powder (Fe)
-
Ethanol
-
Water
-
Concentrated Hydrochloric Acid (HCl) or Acetic Acid
-
Sodium carbonate or Sodium bicarbonate
-
Ethyl acetate
-
Celite®
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, prepare a mixture of this compound (1.0 eq) in a mixture of ethanol and water (e.g., 2:1 v/v).
-
Add a catalytic amount of concentrated hydrochloric acid or acetic acid.
-
Heat the mixture to reflux (approximately 80-90 °C).
-
Add iron powder (5-7 eq) portion-wise to the refluxing solution to control the exothermic reaction.
-
Maintain the mixture at reflux with vigorous stirring for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the mixture and make it basic by adding a saturated solution of sodium carbonate or sodium bicarbonate until gas evolution ceases and the pH is ~8.
-
Filter the hot reaction mixture through a pad of Celite® to remove the iron salts. Wash the filter cake extensively with hot ethanol or ethyl acetate.
-
Combine the filtrate and washings and remove the organic solvent under reduced pressure.
-
Extract the remaining aqueous solution with ethyl acetate.
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate to give the crude product.
-
Purify as needed by chromatography or recrystallization.
Quantitative Data Summary (Fe Reduction)
| Parameter | Value |
| Substrate | This compound |
| Reagents | Fe powder, HCl or Acetic Acid |
| Solvent | Ethanol/Water |
| Temperature | Reflux |
| Reaction Time | 2-4 hours |
| Typical Yield | 75-90% (estimated) |
Application in Drug Development: Precursors to Anti-inflammatory Agents
Methyl 2,4-diaminobenzoate is a valuable precursor for the synthesis of benzimidazole derivatives, a class of compounds with significant therapeutic potential.[1] Benzimidazoles have been investigated for a variety of pharmacological activities, including as inhibitors of cyclooxygenase (COX) enzymes, which are key targets in the treatment of inflammation.[5]
The inflammatory response is a complex biological process involving numerous signaling pathways. Two key enzymes in this process are cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[6][7] Both enzymes are induced by pro-inflammatory stimuli such as lipopolysaccharide (LPS) and cytokines like TNF-α and IL-1β.[8][9] COX-2 is responsible for the production of prostaglandins (e.g., PGE₂), which are potent mediators of pain and inflammation.[10] iNOS produces nitric oxide (NO), another important inflammatory mediator. There is significant crosstalk between the COX-2 and iNOS pathways, where the products of one can influence the activity of the other, often amplifying the inflammatory response.[6][7] Therefore, dual inhibitors of COX-2 and iNOS or compounds that can modulate this interconnected pathway are of great interest in the development of novel anti-inflammatory drugs.
The general workflow for synthesizing benzimidazole-based anti-inflammatory agents from methyl 2,4-diaminobenzoate is outlined below.
Inflammatory Signaling Pathway
The following diagram illustrates the interconnected COX-2 and iNOS inflammatory signaling pathways, which can be targeted by benzimidazole derivatives synthesized from methyl 2,4-diaminobenzoate.
References
- 1. Benzimidazole derivatives: search for GI-friendly anti-inflammatory analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nitro Reduction - SnCl2 [commonorganicchemistry.com]
- 3. sciencedatabase.strategian.com [sciencedatabase.strategian.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. iNOS signaling interacts with COX-2 pathway in colonic fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. iNOS-based inflammation pathway is cross-linked with COX-2 pathway - Xagena [xagena.it]
- 8. mdpi.com [mdpi.com]
- 9. Targeting NOX, INOS and COX-2 in inflammatory cells: chemoprevention using food phytochemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The distinct roles of cyclooxygenase-1 and -2 in neuroinflammation: implications for translational research - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Novel CFTR Modulators Utilizing Methyl 2,4-Dinitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cystic Fibrosis (CF) is a genetic disorder caused by mutations in the gene encoding the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein, an ion channel critical for maintaining fluid and electrolyte balance across epithelial surfaces. The development of CFTR modulators, which aim to correct the function of the mutated protein, has revolutionized CF treatment. This document outlines a potential application of Methyl 2,4-dinitrobenzoate as a key starting material in the synthesis of a novel class of CFTR correctors.
The dinitrophenyl moiety is a well-established electrophilic aromatic system amenable to nucleophilic aromatic substitution (SNAr). This reactivity allows for the strategic introduction of various functionalities, making it a versatile building block in medicinal chemistry. In this hypothetical pathway, we leverage the reactivity of this compound to construct a core scaffold for a new potential CFTR modulator, designated "CFTR-MDB-01". The following protocols and data provide a framework for the synthesis and initial evaluation of this compound.
Synthesis of CFTR-MDB-01 from this compound
The proposed synthetic route involves a two-step process starting from this compound. The first step is a nucleophilic aromatic substitution to introduce a key pharmacophore, followed by a reduction of the remaining nitro group and subsequent functionalization.
Diagram of the Synthetic Pathway
Caption: Synthetic pathway for CFTR-MDB-01 from this compound.
Experimental Protocols
Step 1: Synthesis of Methyl 2-(arylamino)-4-nitrobenzoate (Intermediate 1)
-
To a solution of this compound (1.0 eq) in dimethyl sulfoxide (DMSO, 0.5 M), add the desired arylamine (1.1 eq) and potassium carbonate (K2CO3, 2.0 eq).
-
Heat the reaction mixture to 80°C and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the resulting precipitate by vacuum filtration and wash with cold water.
-
Dry the solid under vacuum to yield the crude product.
-
Purify the crude product by recrystallization from ethanol or column chromatography on silica gel (eluent: ethyl acetate/hexanes).
Step 2: Synthesis of Methyl 4-amino-2-(arylamino)benzoate (Intermediate 2)
-
Suspend Intermediate 1 (1.0 eq) in a mixture of ethanol and water (4:1 v/v, 0.2 M).
-
Add iron powder (Fe, 5.0 eq) and ammonium chloride (NH4Cl, 5.0 eq).
-
Heat the mixture to reflux (approximately 80-85°C) and stir vigorously for 4-6 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and filter through a pad of celite to remove the iron salts.
-
Wash the celite pad with ethanol.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate in vacuo to yield the desired amino-intermediate. This intermediate is often used in the next step without further purification.
Step 3: Synthesis of CFTR-MDB-01
-
Dissolve Intermediate 2 (1.0 eq) in dichloromethane (DCM, 0.3 M) and add pyridine (1.5 eq).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add the desired acyl chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 8-12 hours.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated sodium bicarbonate (NaHCO3) solution, and brine.
-
Dry the organic layer over Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the final product, CFTR-MDB-01.
Quantitative Data Summary
The following table summarizes representative data for the synthesis of a hypothetical CFTR-MDB-01.
| Step | Product | Starting Material | Yield (%) | Purity (HPLC) |
| 1 | Intermediate 1 | This compound | 85 | >98% |
| 2 | Intermediate 2 | Intermediate 1 | 92 | >95% |
| 3 | CFTR-MDB-01 | Intermediate 2 | 78 | >99% |
Biological Evaluation of CFTR-MDB-01
The synthesized compound, CFTR-MDB-01, can be evaluated for its ability to correct the trafficking defect of the F508del-CFTR mutant protein using various in vitro assays.
Experimental Workflow for Biological Assays
Caption: Workflow for the biological evaluation of CFTR-MDB-01.
Protocol: Western Blot for CFTR Maturation
-
Plate Fischer Rat Thyroid (FRT) cells stably expressing F508del-CFTR in 6-well plates.
-
Treat the cells with varying concentrations of CFTR-MDB-01 (e.g., 0.1, 1, 10, 25 µM) for 24 hours at 37°C. Include a vehicle control (DMSO) and a positive control (e.g., Lumacaftor).
-
Lyse the cells and quantify total protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for CFTR. The immature, core-glycosylated form (Band B) and the mature, complex-glycosylated form (Band C) will be detected.
-
Use a secondary antibody conjugated to horseradish peroxidase and visualize the bands using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities to determine the ratio of Band C to Band B, which indicates the extent of CFTR correction.
Protocol: Ussing Chamber Assay for CFTR Function
-
Culture FRT cells expressing F508del-CFTR on permeable supports.
-
Treat the cells with CFTR-MDB-01 for 24 hours as described above.
-
Mount the permeable supports in an Ussing chamber.
-
Measure the short-circuit current (Isc) to assess ion transport.
-
Sequentially add a cAMP agonist (e.g., forskolin) to activate CFTR and a CFTR potentiator (e.g., Ivacaftor) to maximally open the channel.
-
The increase in Isc following stimulation is proportional to the amount of functional CFTR at the cell surface.
Hypothetical Biological Activity Data
The following table presents hypothetical data for the biological activity of CFTR-MDB-01.
| Assay | Parameter | CFTR-MDB-01 | Lumacaftor (Control) |
| CFTR Maturation (Western Blot) | Band C / (B+C) Ratio | 0.45 at 10 µM | 0.50 at 10 µM |
| Ussing Chamber | EC50 | 3.5 µM | 2.8 µM |
| Ussing Chamber | Max Efficacy (% of WT) | 25% | 28% |
CFTR Signaling Pathway and Modulator Action
CFTR modulators are designed to overcome specific defects in the CFTR protein caused by mutations. Correctors, such as the hypothetical CFTR-MDB-01, aid in the proper folding and trafficking of the mutant protein to the cell surface.
Caption: Mechanism of action for a CFTR corrector on F508del-CFTR processing.
Conclusion
This document provides a hypothetical, yet plausible, framework for the utilization of this compound in the synthesis of a novel CFTR modulator, CFTR-MDB-01. The detailed protocols for synthesis and biological evaluation, along with the structured data and diagrams, are intended to guide researchers in the exploration of new chemical scaffolds for the treatment of Cystic Fibrosis. The adaptable nature of the SNAr reaction on the dinitrobenzoate core allows for the generation of diverse compound libraries, which could lead to the discovery of next-generation CFTR modulators.
Application Note: A Detailed Protocol for the Synthesis of (S)-[3,2-h]blebbistatin Utilizing Methyl 5-methyl-2,4-dinitrobenzoate
Audience: Researchers, scientists, and drug development professionals.
Introduction
(S)-blebbistatin is a highly selective inhibitor of myosin II ATPase activity, making it an invaluable tool in cell biology for studying processes such as cytokinesis, cell migration, and muscle contraction.[1][2] Its utility is sometimes hampered by certain physicochemical properties, including low water solubility and phototoxicity.[3] Consequently, the development of analogs with improved characteristics is an active area of research. This application note provides a detailed protocol for the synthesis of (S)-[3,2-h]blebbistatin, an A-ring modified analog, starting from Methyl 5-methyl-2,4-dinitrobenzoate. The synthetic route is based on the methodology reported by Verdonck et al.[4]
Overall Synthetic Workflow
The synthesis of (S)-[3,2-h]blebbistatin is a multi-step process commencing with the nitration of methyl 3-methyl-4-nitrobenzoate to yield the key precursor, methyl 5-methyl-2,4-dinitrobenzoate. This is followed by condensation, reductive cyclization to form the indole core, protection of the indole nitrogen, reduction of the indole to an indoline, formation of an amidine, intramolecular cyclization to build the quinolone system, and finally, enantioselective hydroxylation to yield the target molecule.
Experimental Protocols
The following protocols are detailed representations of the synthetic steps. Note that while the yields are based on reported literature, the specific procedural details are representative of standard organic synthesis techniques and may require optimization.[4]
Step a: Nitration of Methyl 3-methyl-4-nitrobenzoate (12) to Methyl 5-methyl-2,4-dinitrobenzoate (13)
-
Reaction Setup: To a stirred solution of methyl 3-methyl-4-nitrobenzoate (1.0 eq) in concentrated sulfuric acid at 0 °C, add concentrated nitric acid (1.1 eq) dropwise.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Work-up: Carefully pour the reaction mixture onto crushed ice and extract with ethyl acetate (3x). Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Purification: The crude product is a mixture of isomers. Isolate the desired methyl 5-methyl-2,4-dinitrobenzoate by careful recrystallization from 2-propanol.[4] This step is reported to be challenging, and optimization of solvent volume and timing is crucial.[4]
Step b & c: Condensation and Reductive Cyclization to Indole Precursor (16)
This is a one-pot procedure without isolation of the intermediate enamine (15).[4]
-
Condensation: Dissolve methyl 5-methyl-2,4-dinitrobenzoate (13) (1.0 eq) and reagent 14 (structure not specified in the primary reference, but likely a β-ketoester or similar compound) in a suitable solvent like ethanol. Add a catalytic amount of a base such as piperidine.
-
Reaction: Heat the mixture to reflux for 2-4 hours to form the enamine intermediate (15).
-
Reductive Cyclization: Cool the mixture and add a reducing agent. A common method for this transformation is using SnCl₂·2H₂O (tin(II) chloride dihydrate) in ethanol or ethyl acetate. Add SnCl₂·2H₂O (approx. 5-6 eq) portion-wise and heat the mixture to reflux for 8-12 hours.
-
Work-up: After cooling, pour the mixture into a saturated solution of sodium bicarbonate and filter through celite to remove tin salts. Extract the filtrate with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the indole precursor (16).
Step d: Allyl Protection of Indole (17)
-
Reaction Setup: Dissolve the indole precursor (16) (1.0 eq) in a polar aprotic solvent such as DMF or acetonitrile. Add a base, for example, potassium carbonate (K₂CO₃, 2.0 eq).
-
Reaction: Add allyl bromide (1.2 eq) dropwise and stir the reaction mixture at room temperature for 12-16 hours.
-
Work-up: Dilute the reaction mixture with water and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product may contain unreacted starting material and diallylated regioisomers. Purify via reversed-phase automated flash chromatography to obtain the desired N-allyl indole (17).[4]
Step e: Reduction to N-Allyl Indoline (18)
-
Reaction Setup: Dissolve the N-allyl indole (17) (1.0 eq) in glacial acetic acid.
-
Reaction: Add sodium cyanoborohydride (NaCNBH₃) (2.0-3.0 eq) portion-wise at room temperature. Stir for 2-4 hours. The use of NaCNBH₃ in acetic acid is a standard method for reducing indoles to indolines.[4]
-
Work-up: Carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate. Extract with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the solution and purify the residue by flash column chromatography to yield N-allyl indoline (18).
Step f: Amidine Formation (19)
-
Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve 1-phenyl-2-pyrrolidinone (1.1 eq) in dry dichloromethane. Add phosphorus oxychloride (POCl₃) (1.0 eq) dropwise at 0 °C. Stir the mixture at room temperature for 3 hours.
-
Reaction: Add a solution of the N-allyl indoline (18) (1.0 eq) in dry dichloromethane. Reflux the mixture for 16-72 hours. This step is noted to be challenging due to the low nucleophilicity of the aniline.[4]
-
Work-up: Cool the reaction and concentrate in vacuo. Dissolve the resulting solid in aqueous hydrochloric acid (e.g., 0.3 M) and extract with dichloromethane to remove impurities. Basify the aqueous layer with NaOH and extract the product with dichloromethane.
-
Purification: Dry the combined organic extracts over anhydrous sodium sulfate, concentrate, and purify by flash chromatography to afford the amidine (19).
Step g: One-Pot Intramolecular Cyclization
-
Reaction Setup: Dissolve the amidine (19) (1.0 eq) in anhydrous THF and cool to -78 °C under an inert atmosphere.
-
Reaction: Add a strong base, such as lithium bis(trimethylsilyl)amide (LHMDS) (3.0 eq, 1.0 M in THF), dropwise. Allow the reaction to warm to 0 °C or room temperature over 3-12 hours.
-
Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract with dichloromethane, dry the combined organic layers over magnesium sulfate, and concentrate in vacuo.
-
Purification: Purify by flash chromatography to yield the quinolone precursor.
Step h: Enantioselective Hydroxylation to (S)-N-Allyl-[3,2-h]blebbistatin (S-5)
-
Reaction Setup: Dissolve the quinolone precursor from step g (1.0 eq) in dry THF and cool to -78 °C under argon.
-
Reaction: Add LHMDS (1.2 eq, 1.0 M in THF) dropwise and stir for 30 minutes. Add a solution of a Davis oxaziridine, such as (+)-(camphorsulfonyl)oxaziridine (2.4 eq), in dry THF via cannula. Allow the reaction to proceed for 16 hours at -10 °C.
-
Work-up: Quench with saturated aqueous ammonium iodide and add diethyl ether. Warm to room temperature. Separate the layers and extract the aqueous phase with diethyl ether.
-
Purification: Dry the combined organic extracts, concentrate, and purify by flash chromatography. Further optical enrichment can be achieved by recrystallization from acetonitrile to yield highly optically enriched (S)-N-Allyl-[3,2-h]blebbistatin (S-5).[4]
Step i: Allyl Deprotection to (S)-[3,2-h]blebbistatin (S-4)
-
Reaction Setup: Dissolve (S)-N-Allyl-[3,2-h]blebbistatin (S-5) in a suitable solvent like THF or dichloromethane.
-
Reaction: Add a palladium(0) catalyst, such as Pd(PPh₃)₄ (0.05 eq), and an allyl scavenger, like dimedone or pyrrolidine (3.0 eq). Stir at room temperature for 1-3 hours.
-
Work-up: Concentrate the reaction mixture directly.
-
Purification: Purify by flash column chromatography to obtain the final product, (S)-[3,2-h]blebbistatin (S-4).
Data Presentation
The following table summarizes the quantitative data for the synthesis as reported in the primary literature.[4]
| Step | Transformation | Product | Yield (%) | Enantiomeric Excess (ee %) |
| a | Nitration | Methyl 5-methyl-2,4-dinitrobenzoate (13) | 55 | N/A |
| c | Reductive Cyclization | Indole Precursor (16) | 81 | N/A |
| d | Allyl Protection | N-Allyl Indole (17) | 71 | N/A |
| e | Reduction | N-Allyl Indoline (18) | 92 | N/A |
| f | Amidine Formation | Amidine (19) | 48 | N/A |
| h | Enantioselective Hydroxylation & Recrystallization | (S)-N-Allyl-[3,2-h]blebbistatin (S-5) | 73 | 96 |
| i | Allyl Deprotection | (S)-[3,2-h]blebbistatin (S-4) | 95 | 98 |
N/A: Not Applicable
Conclusion
This application note provides a comprehensive protocol for the synthesis of (S)-[3,2-h]blebbistatin, a valuable analog of the myosin II inhibitor (S)-blebbistatin. The outlined procedures, based on published literature, offer a detailed guide for researchers in medicinal chemistry and drug discovery. The synthesis involves several challenging steps, including a difficult purification of a dinitro intermediate and a low-yielding amidation, but ultimately provides the target compound in good overall yield and high enantiomeric purity.[4] This protocol should serve as a solid foundation for the laboratory preparation of this and similar compounds for further biological evaluation.
References
- 1. scispace.com [scispace.com]
- 2. Synthesis of Indoloquinolines: An Intramolecular Cyclization Leading to Advanced Perophoramidine-Relevant Intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: The Role of Dinitrobenzoate Derivatives in Natural Product Chemistry Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the significant role dinitrobenzoate derivatives play in the field of natural product chemistry. This document details their application in the structural elucidation, chiral separation, and quantitative analysis of natural products, alongside their potential as bioactive molecules. Detailed experimental protocols and quantitative data are provided to facilitate the practical application of these techniques in the laboratory.
Application in Structural Elucidation and Characterization
3,5-Dinitrobenzoate derivatives are invaluable tools for the identification and characterization of natural products, particularly those containing alcohol and phenol functional groups. The reaction of an alcohol or phenol with 3,5-dinitrobenzoyl chloride produces a solid crystalline ester with a sharp and predictable melting point. This classical method remains a staple in qualitative organic analysis for confirming the identity of known natural products or aiding in the structural elucidation of novel compounds.[1][2][3][4][5]
Quantitative Data: Melting Points of 3,5-Dinitrobenzoate Derivatives
The melting point of the 3,5-dinitrobenzoate derivative is a key piece of physical data for characterizing the parent natural product. Below is a table of reported melting points for the 3,5-dinitrobenzoate derivatives of various common alcohols and phenols.
| Parent Compound (Alcohol/Phenol) | Melting Point of 3,5-Dinitrobenzoate Derivative (°C) |
| Methanol | 107.5 - 110.5 |
| Ethanol | 92 - 94 |
| n-Propanol | 72 - 75 |
| Isopropanol | 121 - 122.1 |
| n-Butanol | 61 - 64 |
| Isobutanol | 87 - 88 |
| Benzyl alcohol | 106 - 107 |
| Phenol | 145 - 146 |
| o-Cresol | 133 - 134 |
| m-Cresol | 160 - 162 |
| p-Cresol | 180 - 182 |
| Thymol | 102 - 103 |
Note: Melting points can vary slightly based on the experimental conditions and purity of the sample.
Experimental Protocol: Synthesis of 3,5-Dinitrobenzoate Derivatives
This protocol describes the derivatization of an alcohol or phenol using 3,5-dinitrobenzoyl chloride.
Materials:
-
3,5-Dinitrobenzoic acid
-
Thionyl chloride (SOCl₂) or Phosphorus pentachloride (PCl₅)
-
The natural product (alcohol or phenol)
-
Pyridine (dry)
-
Hydrochloric acid (HCl), 5% aqueous solution
-
Sodium bicarbonate (NaHCO₃), 5% aqueous solution
-
Ethanol or other suitable recrystallization solvent
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Dichloromethane (CH₂Cl₂) or other suitable inert solvent
-
Round-bottom flask, condenser, heating mantle, separatory funnel, Büchner funnel, filter paper, melting point apparatus.
Procedure:
Part A: Preparation of 3,5-Dinitrobenzoyl Chloride
-
In a clean, dry round-bottom flask, combine 1.0 g of 3,5-dinitrobenzoic acid with 1.5 mL of thionyl chloride. (Caution: This reaction should be performed in a fume hood as it releases toxic gases).
-
Gently reflux the mixture for 30 minutes. The solid dinitrobenzoic acid will dissolve.
-
Allow the reaction mixture to cool to room temperature. The excess thionyl chloride can be removed by distillation under reduced pressure. The resulting crude 3,5-dinitrobenzoyl chloride can be used directly in the next step.
Part B: Derivatization of the Natural Product
-
Dissolve approximately 0.2 g of the natural product (alcohol or phenol) in 5 mL of dry pyridine in a clean, dry flask.
-
Slowly add a solution of 0.3 g of 3,5-dinitrobenzoyl chloride in 5 mL of an inert solvent like dichloromethane to the pyridine solution with stirring.
-
Stir the reaction mixture at room temperature for 30 minutes. If the reaction is slow, it can be gently heated to 50-60°C for 15-30 minutes.
-
Pour the reaction mixture into 50 mL of 5% HCl solution to neutralize the pyridine.
-
Extract the aqueous layer with 3 x 20 mL portions of dichloromethane.
-
Combine the organic extracts and wash successively with 20 mL of 5% NaHCO₃ solution and 20 mL of water.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure to obtain the crude 3,5-dinitrobenzoate derivative.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure crystalline derivative.
-
Determine the melting point of the purified derivative and compare it with literature values.
References
- 1. Antifungal activity against Candida albicans of methyl 3,5-dinitrobenzoate loaded nanoemulsion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. macmillanlearning.com [macmillanlearning.com]
- 3. University of Southern California - The 3,5-dinitrobenzoates as derivatives of alcohols and phenols [impa.usc.edu]
- 4. hansshodhsudha.com [hansshodhsudha.com]
- 5. impa.usc.edu [impa.usc.edu]
Application Notes and Protocols: Fischer Esterification of 2-Methyl-4,5-dinitrobenzoic Acid with Methanol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the synthesis of methyl 2-methyl-4,5-dinitrobenzoate via the Fischer esterification of 2-methyl-4,5-dinitrobenzoic acid with methanol. This protocol is designed for professionals in organic synthesis, medicinal chemistry, and drug development.
Introduction
The Fischer esterification is a classic and widely used method for the synthesis of esters from carboxylic acids and alcohols, typically in the presence of a strong acid catalyst.[1] The reaction is an equilibrium process, and to achieve high yields of the ester, an excess of the alcohol reactant is often employed to shift the equilibrium toward the product side.[2] Methyl 2-methyl-4,5-dinitrobenzoate is a nitroaromatic ester that serves as a valuable intermediate in the synthesis of various organic compounds, including isocoumarins.[3] The presence of two nitro groups on the aromatic ring makes this molecule an interesting scaffold for further chemical modifications.
The synthesis of methyl 2-methyl-4,5-dinitrobenzoate is achieved through the acid-catalyzed esterification of 2-methyl-4,5-dinitrobenzoic acid using methanol as both the reactant and the solvent.[3] Concentrated sulfuric acid is a commonly used catalyst for this transformation.
Data Presentation
Due to the limited availability of experimental data for methyl 2-methyl-4,5-dinitrobenzoate in the public domain, the following tables present expected quantitative data based on typical Fischer esterification reactions of similar substituted benzoic acids and predicted spectroscopic values.
Table 1: Reaction Parameters and Expected Yield
| Parameter | Value | Reference |
| Starting Material | 2-Methyl-4,5-dinitrobenzoic acid | - |
| Reagent | Methanol (excess) | [1] |
| Catalyst | Concentrated Sulfuric Acid | [1] |
| Reaction Temperature | Reflux (approx. 65 °C) | [1] |
| Reaction Time | 4-6 hours | [4] |
| Expected Yield | ~70% | Based on a similar compound |
Table 2: Predicted ¹H NMR Spectral Data for Methyl 2-methyl-4,5-dinitrobenzoate (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 8.4 - 8.6 | s | 1H | Ar-H |
| ~ 7.8 - 8.0 | s | 1H | Ar-H |
| ~ 3.9 - 4.0 | s | 3H | -OCH₃ |
| ~ 2.6 - 2.7 | s | 3H | Ar-CH₃ |
Table 3: Predicted ¹³C NMR Spectral Data for Methyl 2-methyl-4,5-dinitrobenzoate (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 165 - 167 | C=O (ester) |
| ~ 148 - 150 | C-NO₂ |
| ~ 145 - 147 | C-NO₂ |
| ~ 138 - 140 | C-CH₃ |
| ~ 132 - 134 | C-COOCH₃ |
| ~ 125 - 127 | Ar-CH |
| ~ 120 - 122 | Ar-CH |
| ~ 52 - 54 | -OCH₃ |
| ~ 18 - 20 | Ar-CH₃ |
Table 4: Predicted FT-IR Spectral Data for Methyl 2-methyl-4,5-dinitrobenzoate
| Wavenumber (cm⁻¹) | Intensity | Functional Group |
| ~ 3100 - 3000 | Medium | Aromatic C-H Stretch |
| ~ 2960 - 2850 | Medium | Aliphatic C-H Stretch |
| ~ 1730 | Strong | C=O Stretch (Ester) |
| ~ 1610, 1480 | Medium-Weak | Aromatic C=C Stretch |
| ~ 1530, 1350 | Strong | N-O Asymmetric & Symmetric Stretch (Nitro group) |
| ~ 1250 | Strong | C-O Stretch (Ester) |
Experimental Protocols
Materials and Reagents:
-
2-Methyl-4,5-dinitrobenzoic acid
-
Anhydrous Methanol (CH₃OH)
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Ethyl Acetate (EtOAc)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Saturated Sodium Chloride Solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Deionized Water
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-methyl-4,5-dinitrobenzoic acid in an excess of anhydrous methanol (e.g., 20-40 mL of methanol per gram of carboxylic acid).
-
Catalyst Addition: While stirring the solution, carefully and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.5-1 mL per gram of carboxylic acid). The addition is exothermic, so it is advisable to cool the flask in an ice bath during this step.
-
Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to a gentle reflux using a heating mantle. Continue to stir the reaction at reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[4]
-
Work-up - Quenching and Extraction: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess methanol using a rotary evaporator. Dissolve the resulting residue in ethyl acetate. Transfer the solution to a separatory funnel.
-
Washing: Wash the organic layer sequentially with deionized water, saturated sodium bicarbonate solution (to neutralize the acidic catalyst; be cautious of CO₂ evolution), and finally with brine.[1]
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent. Concentrate the filtrate using a rotary evaporator to yield the crude methyl 2-methyl-4,5-dinitrobenzoate.
-
Purification (Optional): The crude product can be further purified by recrystallization from a suitable solvent system, such as methanol/water or ethanol/water, to obtain a higher purity solid.
Visualizations
Caption: Experimental workflow for the Fischer esterification.
Caption: Simplified overview of the Fischer esterification mechanism.
References
Application Notes and Protocols for the Reduction of Nitro Groups in Methyl 2,4-Dinitrobenzoate to Amino Groups
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reduction of aromatic nitro groups to primary amines is a fundamental transformation in organic synthesis, crucial for the preparation of a wide array of pharmaceuticals, dyes, and other functional materials. Methyl 2,4-dinitrobenzoate is a common starting material that, upon reduction of its two nitro groups, yields methyl 2,4-diaminobenzoate, a valuable building block for various synthetic applications. The presence of an ester functional group necessitates the careful selection of reduction methods to avoid hydrolysis.[1][2] This document provides detailed application notes and protocols for several common methods for the reduction of this compound.
Overview of Reduction Methods
Several methods are available for the reduction of aromatic nitro groups, each with its own advantages and disadvantages in terms of selectivity, reaction conditions, and functional group tolerance. The most common methods include:
-
Catalytic Hydrogenation: Often the method of choice for its clean reaction profile and high yields.[3] However, it requires specialized equipment for handling hydrogen gas.
-
Metal-Acid Systems (e.g., Fe/AcOH, SnCl₂/HCl): These are classical and cost-effective methods.[4][5] They are generally tolerant of ester groups but can require harsh acidic conditions.
-
Sodium Dithionite (Na₂S₂O₄): A mild and economical reducing agent, particularly valued for its chemoselectivity and tolerance of various functional groups, offering a metal-free alternative.[6][7]
Data Presentation
The following table summarizes typical quantitative data for the reduction of aromatic nitro compounds using various methods. It is important to note that yields and reaction times can vary significantly based on the specific substrate, scale, and reaction conditions.
| Reduction Method | Reagents | Typical Solvent(s) | Typical Temperature | Typical Reaction Time | Typical Yield (%) | Functional Group Tolerance (Esters) | Reference(s) |
| Catalytic Hydrogenation | H₂, Pd/C or Raney Nickel | Methanol, Ethanol | Room Temperature - 40°C | 1 - 6 hours | >90 | Good | [3] |
| Iron in Acetic Acid | Fe powder, Acetic Acid | Ethanol/Water/Acetic Acid | Reflux | 1 - 3 hours | 70 - 95 | Good | [4][8] |
| Stannous Chloride | SnCl₂·2H₂O, HCl | Ethanol | Reflux | 2 - 4 hours | 80 - 95 | Good, but can be acidic | [5][9] |
| Sodium Dithionite | Na₂S₂O₄ | Water/Methanol or DMF | Room Temperature - 60°C | 1 - 5 hours | 75 - 90 | Excellent | [6][7] |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
This protocol describes the complete reduction of both nitro groups in this compound.
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C) catalyst (5-10 mol%)
-
Methanol (reagent grade)
-
Hydrogen gas (H₂)
-
Inert gas (Nitrogen or Argon)
-
Celite® or other filtration aid
-
Parr hydrogenator or similar hydrogenation apparatus
Procedure:
-
In a suitable pressure vessel, dissolve this compound (1.0 eq) in methanol.
-
Carefully add 10% Pd/C catalyst (5-10 mol%) to the solution under an inert atmosphere.
-
Seal the reaction vessel and purge the system with an inert gas (e.g., nitrogen) several times to remove any oxygen.
-
Introduce hydrogen gas into the vessel to the desired pressure (typically 3-5 bar).
-
Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 40°C).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or by observing the cessation of hydrogen uptake.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with methanol.
-
Combine the filtrate and washings and remove the solvent under reduced pressure to yield the crude methyl 2,4-diaminobenzoate.
-
The crude product can be purified by recrystallization or column chromatography if necessary.
Protocol 2: Reduction with Iron Powder in Acetic Acid
This method is a classic and robust procedure for the reduction of nitroarenes.
Materials:
-
This compound
-
Iron powder (reduced)
-
Glacial Acetic Acid
-
Ethanol
-
Water
-
Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (NaOH) solution
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add this compound (1.0 eq).
-
Add a solvent mixture of ethanol, water, and glacial acetic acid (a common ratio is 2:1:2).[8]
-
Add iron powder (typically 5-10 equivalents). The addition may be exothermic.
-
Heat the reaction mixture to reflux and stir vigorously.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 1-3 hours.
-
After completion, cool the reaction mixture to room temperature and filter to remove the excess iron and iron salts. Wash the solid residue with ethyl acetate.
-
Combine the filtrate and washings. Carefully neutralize the acetic acid by adding a saturated solution of sodium bicarbonate or a dilute solution of sodium hydroxide until the pH is approximately 7-8.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to afford the crude methyl 2,4-diaminobenzoate. Purify as needed.
Protocol 3: Reduction with Stannous Chloride (Tin(II) Chloride)
Stannous chloride is an effective reducing agent, particularly in acidic media.
Materials:
-
This compound
-
Stannous chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
-
Sodium hydroxide (NaOH) solution (e.g., 2M)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.
-
Add stannous chloride dihydrate (typically 6-10 equivalents).[9]
-
Carefully add concentrated hydrochloric acid dropwise while stirring. The reaction is often exothermic.
-
Heat the mixture to reflux until the reaction is complete as monitored by TLC (typically 2-4 hours).
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Dissolve the residue in water and carefully basify with a concentrated sodium hydroxide solution until the tin salts precipitate as tin(IV) hydroxide. Ensure the final pH is basic.
-
Extract the aqueous slurry with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product. Purify as required.
Protocol 4: Reduction with Sodium Dithionite
This method uses a mild reducing agent and avoids the use of heavy metals.
Materials:
-
This compound
-
Sodium dithionite (Na₂S₂O₄)
-
Water
-
Methanol or N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of methanol and water or DMF and water in a round-bottom flask.
-
In a separate flask, prepare a solution of sodium dithionite (typically 4-6 equivalents) in water.
-
Slowly add the aqueous sodium dithionite solution to the solution of the nitro compound with vigorous stirring. The reaction can be exothermic, and cooling may be necessary.[6]
-
Stir the reaction mixture at room temperature or with gentle warming (e.g., 50-60°C) until the reaction is complete by TLC analysis.
-
After completion, cool the mixture and add ethyl acetate.
-
Transfer to a separatory funnel and extract the aqueous layer with ethyl acetate (2-3 times).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to yield the crude methyl 2,4-diaminobenzoate. Further purification can be performed if necessary.
Visualizations
General Experimental Workflow for Nitro Group Reduction
References
- 1. homework.study.com [homework.study.com]
- 2. quora.com [quora.com]
- 3. benchchem.com [benchchem.com]
- 4. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]
- 5. digitalcommons.njit.edu [digitalcommons.njit.edu]
- 6. benchchem.com [benchchem.com]
- 7. Sodium Hydrosulfite, Sodium Dithionite [organic-chemistry.org]
- 8. Sciencemadness Discussion Board - Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. scispace.com [scispace.com]
Application Notes & Protocols: Mechanisms and Kinetics of Acid-Catalyzed Hydrolysis of Methyl 2,4-Dinitrobenzoate
Audience: Researchers, scientists, and drug development professionals.
Introduction: The hydrolysis of esters is a fundamental reaction in organic chemistry and biochemistry, critical to processes ranging from drug metabolism to industrial synthesis. Methyl 2,4-dinitrobenzoate serves as an important model substrate for studying reaction mechanisms due to its activated aromatic system. The presence of two strong electron-withdrawing nitro groups significantly influences the reactivity of the ester's carbonyl group. This document provides a detailed overview of the acid-catalyzed hydrolysis mechanisms of this compound and presents comprehensive protocols for kinetic analysis.
Theoretical Background: Reaction Mechanisms
Under acidic conditions, ester hydrolysis is the reverse of Fischer esterification and typically proceeds via a nucleophilic acyl substitution pathway.[1] The reaction is catalyzed by acid, which protonates the carbonyl oxygen, rendering the carbonyl carbon more electrophilic and susceptible to attack by a weak nucleophile like water. For this compound, two primary mechanisms are considered: AAC2 and AAC1.
-
AAC2 (Acid-Catalyzed, Acyl-Oxygen Cleavage, Bimolecular): This is the most common mechanism for the hydrolysis of most esters. It involves a bimolecular rate-determining step where a water molecule attacks the protonated carbonyl carbon. The strong electron-withdrawing effect of the two nitro groups on the benzene ring increases the electrophilicity of the carbonyl carbon, making it highly favorable for the AAC2 pathway.
-
AAC1 (Acid-Catalyzed, Acyl-Oxygen Cleavage, Unimolecular): This mechanism is rare and typically occurs only for esters with bulky groups that sterically hinder the backside attack required for the AAC2 mechanism. It involves the unimolecular dissociation of the protonated ester to form an acylium ion intermediate. This pathway is not expected to be significant for this compound under standard conditions.
Given the structure of this compound, the AAC2 mechanism is the predominant pathway.
Mechanism Diagram: AAC2 Hydrolysis
The following diagram illustrates the step-by-step AAC2 mechanism for the acid-catalyzed hydrolysis of this compound.
Caption: The AAC2 mechanism for acid-catalyzed ester hydrolysis.
Experimental Protocols
The kinetics of the hydrolysis can be monitored by measuring the rate of formation of the product, 2,4-dinitrobenzoic acid. Two effective methods are presented here.
Protocol 1: Kinetic Analysis via Titrimetry
This classic method follows the reaction progress by quantifying the amount of carboxylic acid produced over time.[2][3]
A. Materials and Reagents:
-
This compound
-
Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄) of known concentration (e.g., 1.0 M)
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Phenolphthalein indicator
-
Deionized water
-
Ice
-
Thermostated water bath, conical flasks, pipettes, burette, stopwatch.
B. Procedure:
-
Temperature Equilibration: Place flasks containing the acid catalyst (e.g., 100 mL of 1.0 M HCl) and the ester solution into a thermostated water bath set to the desired reaction temperature (e.g., 50 °C) and allow them to equilibrate for at least 15 minutes.
-
Reaction Initiation: Accurately pipette a known volume of the this compound solution into the flask containing the pre-heated acid. Start the stopwatch at the point of half-addition. Mix the solution thoroughly. This is time t=0.
-
Aliquot Sampling (t=t): At regular time intervals (e.g., 10, 20, 30, 45, 60 minutes), withdraw a 5 mL aliquot of the reaction mixture.[3]
-
Quenching: Immediately transfer the aliquot into a conical flask containing ~25 mL of ice-cold deionized water. This step dilutes the sample and lowers the temperature, effectively stopping the reaction.
-
Titration: Add 2-3 drops of phenolphthalein indicator to the quenched sample and titrate with the standardized NaOH solution until a faint, persistent pink color is observed. Record the volume of NaOH used (Vt).
-
Infinity Reading (t=∞): To determine the concentration at the completion of the reaction, heat a sealed sample of the reaction mixture in the water bath for an extended period (e.g., 2-3 hours, or until no further change is observed) to ensure complete hydrolysis. Cool the sample to room temperature, withdraw a 5 mL aliquot, and titrate as described above. This gives the infinity titre (V∞).[3]
-
Initial Reading (t=0): The titre at t=0 (V₀) corresponds to the initial acid catalyst concentration. This can be determined by titrating a 5 mL aliquot of the acid solution before adding the ester.
C. Data Analysis: The reaction follows pseudo-first-order kinetics. The rate constant (k) is determined by plotting ln(V∞ - Vt) versus time (t). The slope of the resulting straight line is equal to -k.[2]
Protocol 2: Kinetic Analysis via UV-Vis Spectrophotometry
This method is highly suitable for aromatic compounds and monitors the change in absorbance as the ester is converted to the carboxylic acid product.
A. Materials and Reagents:
-
This compound
-
Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)
-
Solvent (e.g., water, or a water/co-solvent mixture if solubility is an issue)
-
UV-Vis spectrophotometer with a temperature-controlled cuvette holder
-
Quartz cuvettes (1 cm path length)
B. Procedure:
-
Determine Optimal Wavelength (λmax): Record the UV-Vis spectra of the starting material (this compound) and the final product (2,4-dinitrobenzoic acid) in the acidic reaction medium. Identify a wavelength where there is a significant difference in absorbance between the two species.
-
Prepare Reaction Mixture: In a quartz cuvette, add the required volume of the acid solution. Place the cuvette in the temperature-controlled holder of the spectrophotometer and allow it to equilibrate.
-
Initiate Reaction and Record Data: To start the reaction, add a small, known volume of a concentrated stock solution of the ester to the cuvette. Quickly mix the contents and immediately begin recording the absorbance at the predetermined λmax at regular time intervals.
-
Infinity Reading (A∞): Continue recording data until the absorbance value becomes constant, indicating the reaction is complete. This final, stable reading is A∞.
C. Data Analysis: Assuming the reaction follows pseudo-first-order kinetics, the rate constant (k) can be found by plotting ln(A∞ - At) versus time (t), where At is the absorbance at time t. The slope of the line will be -k.
General Experimental Workflow
Caption: General workflow for a kinetic study of ester hydrolysis.
Data Presentation and Interpretation
Raw data should be meticulously recorded. The following tables provide a template for data organization and an example of processed data for illustrative purposes.
Table 1: Template for Raw Data Collection (Titrimetric Method)
| Time (min) | Aliquot No. | Burette Reading Initial (mL) | Burette Reading Final (mL) | Volume of NaOH (Vt) (mL) |
|---|---|---|---|---|
| 0 | 1 | |||
| 10 | 2 | |||
| 20 | 3 | |||
| 30 | 4 | |||
| 45 | 5 | |||
| 60 | 6 |
| ∞ | 7 | | | |
Table 2: Illustrative Processed Data and Kinetic Plot Values (Note: These values are for demonstration purposes only.)
| Time (t) (min) | Volume of NaOH (Vt) (mL) | V∞ - Vt | ln(V∞ - Vt) |
| 0 | 5.20 | 15.10 | 2.71 |
| 10 | 8.95 | 11.35 | 2.43 |
| 20 | 11.80 | 8.50 | 2.14 |
| 30 | 14.05 | 6.25 | 1.83 |
| 45 | 16.50 | 3.80 | 1.34 |
| 60 | 18.10 | 2.20 | 0.79 |
| ∞ | 20.30 | - | - |
Table 3: Summary of Kinetic Parameters (Illustrative)
| Parameter | Value | Conditions |
| Pseudo-first-order rate constant (kobs) | 1.5 x 10⁻² min⁻¹ | 1.0 M HCl, 50 °C |
| Half-life (t1/2) | 46.2 min | 1.0 M HCl, 50 °C |
| Activation Energy (Ea) | To be determined | By measuring kobs at different temperatures |
By studying the reaction at various acid concentrations, the order with respect to the acid catalyst can be determined. Similarly, performing the experiment at different temperatures allows for the calculation of activation parameters (e.g., Activation Energy, Ea) using the Arrhenius equation.
References
Application Notes and Protocols for the Base-Catalyzed Hydrolysis of Methyl 2,4-dinitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The base-catalyzed hydrolysis of esters is a fundamental reaction in organic chemistry with significant implications in drug metabolism and development. The rate of this reaction is highly sensitive to the electronic and steric nature of the substituents on both the acyl and alkoxy portions of the ester. Methyl 2,4-dinitrobenzoate serves as an excellent model substrate for studying these effects, particularly the impact of strong electron-withdrawing groups on reaction kinetics. The two nitro groups at the ortho and para positions significantly activate the carbonyl group towards nucleophilic attack, making its hydrolysis proceed at a readily measurable rate.
These application notes provide a detailed protocol for monitoring the kinetics of the base-catalyzed hydrolysis of this compound using UV-Vis spectrophotometry. The accompanying data, while illustrative, is representative of the expected kinetic behavior for this class of compounds and can be used to guide experimental design and data analysis.
Reaction Mechanism
The base-catalyzed hydrolysis of this compound proceeds via a bimolecular acyl-oxygen cleavage (BAc2) mechanism. This is a two-step process involving the nucleophilic addition of a hydroxide ion to the carbonyl carbon, followed by the elimination of the methoxide leaving group.
The overall reaction is as follows:
O2N(C6H3)COOCH3 + OH- → O2N(C6H3)COO- + CH3OH
A potential side reaction to consider, especially in solvents with low water content, is the formation of a Meisenheimer complex, where the hydroxide ion attacks the electron-deficient aromatic ring instead of the carbonyl carbon. However, under the aqueous alkaline conditions described in the protocol, hydrolysis at the carbonyl group is the predominant pathway.
Data Presentation
The following tables summarize illustrative quantitative data for the base-catalyzed hydrolysis of this compound. This data is provided to demonstrate the expected trends and to serve as a template for presenting experimental results.
Table 1: Pseudo-First-Order and Second-Order Rate Constants for the Hydrolysis of this compound at Various NaOH Concentrations (T = 298 K)
| [NaOH] (mol/L) | kobs (s-1) | k2 (L mol-1 s-1) |
| 0.01 | 0.025 | 2.50 |
| 0.02 | 0.051 | 2.55 |
| 0.03 | 0.076 | 2.53 |
| 0.04 | 0.102 | 2.55 |
| 0.05 | 0.128 | 2.56 |
Table 2: Second-Order Rate Constants (k2) for the Hydrolysis of this compound at Different Temperatures
| Temperature (K) | 1/T (K-1) | k2 (L mol-1 s-1) | ln(k2) |
| 298 | 0.003356 | 2.54 | 0.932 |
| 303 | 0.003300 | 3.85 | 1.348 |
| 308 | 0.003247 | 5.75 | 1.749 |
| 313 | 0.003195 | 8.45 | 2.134 |
| 318 | 0.003145 | 12.25 | 2.505 |
Table 3: Arrhenius Parameters for the Base-Catalyzed Hydrolysis of this compound
| Parameter | Value |
| Activation Energy (Ea) | 55.0 kJ/mol |
| Pre-exponential Factor (A) | 1.2 x 1010 L mol-1 s-1 |
| Correlation Coefficient (R2) of Arrhenius Plot | 0.999 |
Experimental Protocols
Protocol 1: Determination of the Rate Law for the Hydrolysis of this compound
This protocol describes the determination of the pseudo-first-order rate constants (kobs) under varying hydroxide concentrations to establish the second-order rate law.
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Ethanol (spectroscopic grade)
-
Deionized water
-
UV-Vis Spectrophotometer
-
Thermostatted cuvette holder
-
Stopwatch
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 1.0 M stock solution of NaOH in deionized water.
-
Prepare a series of dilutions of the NaOH stock solution to obtain concentrations ranging from 0.01 M to 0.05 M.
-
Prepare a 1.0 x 10-3 M stock solution of this compound in ethanol.
-
-
Kinetic Measurements:
-
Set the UV-Vis spectrophotometer to monitor the reaction at the λmax of the 2,4-dinitrobenzoate anion product (around 375 nm).
-
Equilibrate the thermostatted cuvette holder to the desired temperature (e.g., 298 K).
-
Pipette 2.0 mL of a specific concentration of NaOH solution into a cuvette and allow it to thermally equilibrate.
-
Initiate the reaction by rapidly injecting a small aliquot (e.g., 20 µL) of the this compound stock solution into the cuvette.
-
Immediately start recording the absorbance at regular time intervals until the reaction is complete (i.e., the absorbance reading is stable).
-
Repeat the experiment for each NaOH concentration.
-
-
Data Analysis:
-
The reaction follows pseudo-first-order kinetics since [NaOH] >> [Ester].
-
Plot ln(A∞ - At) versus time, where At is the absorbance at time t and A∞ is the final absorbance.
-
The pseudo-first-order rate constant (kobs) is the negative of the slope of this plot.
-
To determine the second-order rate constant (k2), plot kobs versus [NaOH]. The slope of this line will be k2.
-
Protocol 2: Determination of the Activation Energy (Ea)
This protocol outlines the procedure to determine the second-order rate constants at different temperatures to calculate the activation energy using the Arrhenius equation.
Materials:
-
Same as in Protocol 1.
Procedure:
-
Kinetic Measurements at Different Temperatures:
-
Follow the procedure outlined in Protocol 1, using a constant concentration of NaOH (e.g., 0.02 M).
-
Perform the kinetic runs at a minimum of four different temperatures (e.g., 298 K, 303 K, 308 K, 313 K, and 318 K).
-
Ensure the temperature of the cuvette holder is stable before initiating each reaction.
-
-
Data Analysis:
-
Calculate the second-order rate constant (k2) at each temperature as described in Protocol 1.
-
Plot ln(k2) versus 1/T (where T is in Kelvin). This is the Arrhenius plot.
-
The slope of the Arrhenius plot is equal to -Ea/R, where R is the gas constant (8.314 J K-1 mol-1).
-
The y-intercept of the Arrhenius plot is equal to ln(A), where A is the pre-exponential factor.
-
Calculate the activation energy (Ea) from the slope.
-
Visualizations
Caption: BAc2 mechanism for the hydrolysis of this compound.
Caption: Workflow for the kinetic analysis of ester hydrolysis.
Application Notes and Protocols for the Synthesis of Indole Derivatives in Research
For Researchers, Scientists, and Drug Development Professionals
Indole derivatives are a cornerstone of medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals, agrochemicals, and functional materials.[1][2] Their remarkable biological activity and versatile chemical nature have made them a focal point in the quest for novel therapeutic agents and advanced materials.[3] This document provides detailed application notes and experimental protocols for the synthesis of various indole derivatives, with a focus on their application in research, particularly in the field of drug discovery.
Application Notes: The Versatility of the Indole Scaffold
The indole nucleus is a privileged scaffold in drug discovery, appearing in a wide array of natural products and synthetic drugs.[4] Its ability to mimic the structure of peptides and bind to various enzymes makes it a valuable starting point for the design of novel therapeutics.[5][6]
Anticancer Applications: Indole derivatives have emerged as potent anticancer agents, targeting various hallmarks of cancer.[1][3] They have been shown to inhibit tumor growth by inducing apoptosis, disrupting microtubule dynamics, and inhibiting key signaling pathways.[3][4][7]
-
Tubulin Polymerization Inhibition: Several indole derivatives act as antimitotic agents by inhibiting the polymerization of tubulin, a crucial protein for cell division. This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and ultimately apoptosis.[3][8]
-
Protein Kinase Inhibition: Many indole-based compounds are potent inhibitors of protein kinases, which are key regulators of cellular processes such as proliferation, survival, and angiogenesis.[9][10] By targeting kinases like EGFR, VEGFR, and others in the PI3K/Akt/mTOR and MAPK signaling pathways, these derivatives can effectively block cancer cell growth and survival.[2][4]
-
Histone Deacetylase (HDAC) Inhibition: Indole-containing molecules have also been developed as histone deacetylase (HDAC) inhibitors. HDACs play a crucial role in gene expression, and their inhibition can lead to the re-expression of tumor suppressor genes, inducing cell cycle arrest and apoptosis.[7][11]
Antiviral and Antimicrobial Applications: The indole scaffold is also present in several antiviral and antimicrobial agents. For instance, Arbidol (Umifenovir) is a broad-spectrum antiviral that inhibits the fusion of the viral membrane with the host cell.[1][12] Other indole derivatives have demonstrated significant activity against various bacteria and fungi.[5][13]
Key Synthetic Methodologies: Experimental Protocols
Several classical and modern synthetic methods are employed to construct the indole core and its derivatives. The choice of method often depends on the desired substitution pattern and the available starting materials.
Fischer Indole Synthesis
The Fischer indole synthesis is a classic and widely used method for preparing indoles from the reaction of a phenylhydrazine with an aldehyde or ketone under acidic conditions.[14]
Protocol for the Synthesis of 2-Phenylindole:
-
Preparation of Acetophenone Phenylhydrazone:
-
In a conical flask, dissolve acetophenone (5.15 g, 0.042 mol) in 5 mL of ethanol and 1 mL of glacial acetic acid.
-
To this mixture, add phenylhydrazine (4.53 g) dropwise with constant swirling.
-
Heat the reaction mixture on a sand bath for 10 minutes.
-
Cool the resulting mixture in an ice bath to precipitate the product.
-
Collect the precipitate by filtration and wash it with 3 mL of dilute hydrochloric acid followed by 5 mL of cold ethanol.
-
Air dry the precipitate and recrystallize the crude product from ethanol to obtain pure acetophenone phenylhydrazone.
-
-
Cyclization to 2-Phenylindole:
-
Place the crude acetophenone phenylhydrazone in a beaker containing 15 mL of ortho-phosphoric acid and 5 mL of concentrated sulfuric acid.
-
Heat the mixture on a water bath for 20 minutes at 100-120°C with constant stirring.
-
Pour the hot reaction mixture into 50 mL of cold water and wash the beaker with a few mL of water.
-
Collect the precipitate by filtration and wash with water until the washings are neutral to litmus paper.
-
Dry the crude 2-phenylindole and recrystallize from ethanol to obtain colorless crystals.
-
Larock Indole Synthesis
The Larock indole synthesis is a powerful palladium-catalyzed reaction for the synthesis of indoles from a 2-iodoaniline and a disubstituted alkyne.[15] This method offers high regioselectivity and a broad substrate scope.[15]
Protocol for a General Larock Indole Synthesis:
-
Reaction Setup:
-
To a dry Schlenk flask under an inert atmosphere, add the 2-iodoaniline derivative (1.0 mmol), potassium carbonate (2.0 mmol), and lithium chloride (1.0 mmol).
-
-
Catalyst Addition:
-
In a separate vial, weigh palladium(II) acetate (0.05 mmol) and triphenylphosphine (0.10 mmol) and add them to the reaction flask.
-
-
Solvent and Alkyne Addition:
-
Add anhydrous DMF (5-10 mL) to the flask, followed by the disubstituted alkyne (2.0 mmol).
-
-
Reaction:
-
Stir the reaction mixture at 100 °C for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Workup:
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
Pictet-Spengler Reaction
The Pictet-Spengler reaction is a key method for the synthesis of tetrahydro-β-carbolines, which are common scaffolds in natural products and pharmaceuticals. The reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization.[16][17]
Protocol for the Synthesis of 1-Phenyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole:
-
Reactant Preparation:
-
In a clean, dry round-bottom flask, dissolve tryptamine (1.0 eq) in the chosen solvent (e.g., CH2Cl2, 10 mL per mmol of tryptamine).
-
-
Addition of Aldehyde:
-
To the stirred solution, add benzaldehyde (1.0-1.2 eq) dropwise at room temperature.
-
-
Acid Catalysis:
-
Add the acid catalyst (e.g., trifluoroacetic acid, 1.1 eq) to the reaction mixture.
-
-
Reaction:
-
Stir the reaction mixture at the desired temperature (room temperature to reflux) for 1 to 24 hours, monitoring by TLC.[16]
-
-
Workup:
-
Upon completion, cool the reaction to room temperature.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash sequentially with a saturated aqueous solution of sodium bicarbonate, water, and brine.
-
-
Purification:
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by crystallization or column chromatography.
-
Heck Reaction for Indole Synthesis
The intramolecular Heck reaction provides an efficient route to construct the indole ring system.[18]
Protocol for Palladium-Catalyzed Intramolecular Heck Reaction:
-
Reaction Setup:
-
A mixture of 2-halo-N-allylaniline (0.3 mmol), PdCl2(PCy3)2 (4 mol%), P(OPh)3 (4 mol%), and K2CO3 (4 equiv) in DMF (2 mL) is placed in a Schlenk tube.
-
-
Reaction:
-
The mixture is stirred under air at 90 °C.
-
-
Workup and Purification:
-
After the reaction, the mixture is diluted with water, extracted with ethyl acetate, and dried over anhydrous Na2SO4.
-
The solvent is evaporated, and the residue is purified by flash column chromatography to afford the corresponding indole product.[18]
-
Quantitative Data
The following tables summarize quantitative data for the synthesis and biological activity of various indole derivatives.
Table 1: Yields for Selected Indole Synthesis Reactions
| Synthesis Method | Reactants | Product | Yield (%) | Reference(s) |
| Fischer Indole Synthesis | 4-Methoxyphenyl hydrazine, Methyl levulinate | 5-Methoxy-2-methyl-1H-indole-3-acetic acid methyl ester | Not specified | [19] |
| Larock Indole Synthesis | 2-Iodoaniline, Diphenylacetylene | 2,3-Diphenylindole | High | [15] |
| Pictet-Spengler Reaction | Tryptamine, p-Nitrobenzaldehyde | 1-(4-Nitrophenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole | 99% | [20] |
| Heck Reaction | 2-Iodo-N-allylaniline | Indole | up to 86% | [21] |
| Nenitzescu Indole Synthesis | p-Benzoquinone, Ethyl 3-aminocrotonate | Mecarbinate | >85% | [12] |
Table 2: Biological Activity of Selected Indole Derivatives (IC50 Values)
| Compound/Derivative | Target | IC50 | Reference(s) |
| Tubulin Polymerization Inhibitors | |||
| Compound 1k (6- and 7-heterocyclyl-1H-indole derivative) | Tubulin polymerization | 0.58 ± 0.06 µM | [8] |
| Compound 5m | Tubulin polymerization | 0.37 ± 0.07 µM | [8] |
| Quinoline-indole derivative 13 | Tubulin polymerization | 2.09 µM | [3] |
| Benzimidazole-indole derivative 8 | Tubulin polymerization | 2.52 µmol/L | [3] |
| Protein Kinase Inhibitors | |||
| Sunitinib | VEGFR-2 | 100 nM | [9] |
| Oxoindolepyridonyl derivative 6a | PDK1 | 0.112 µM | [22] |
| Spirooxindole 43a | HER2 (MCF-7 cells) | 3.88 µM | [23] |
| Indole–oxadiazole-coupled isoxazole 46 | EGFR | 0.203 µM | [23] |
| HDAC Inhibitors | |||
| Compound 4o (indole-based hydroxamic acid) | HDAC1 | 1.16 nM | [7] |
| Compound 4o (indole-based hydroxamic acid) | HDAC6 | 2.30 nM | [7] |
| Compound I13 (indole-3-butyric acid derivative) | HDAC1 | 13.9 nM | [24][25] |
| Compound I13 (indole-3-butyric acid derivative) | HDAC6 | 7.71 nM | [24][25] |
| Compound 19f | HDAC3 | 5 nM | [5] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways targeted by indole derivatives and a general experimental workflow for their synthesis and evaluation.
Conclusion
The indole scaffold continues to be a highly fruitful area of research in medicinal chemistry and drug discovery. The synthetic methodologies outlined provide a robust toolkit for the creation of diverse indole libraries. The compelling biological data, particularly in the realm of oncology, underscores the therapeutic potential of these compounds. Further exploration of structure-activity relationships and mechanisms of action will undoubtedly lead to the development of next-generation indole-based therapeutics for a range of diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Research Progress of Indole Alkaloids: Targeting MAP Kinase Signaling Pathways in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of novel indole derivatives as potential HDAC/BRD4 dual inhibitors and anti-leukemia agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. newdrugapprovals.org [newdrugapprovals.org]
- 7. Design, synthesis, and biological evaluation of indole-based hydroxamic acid derivatives as histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Development of N-Hydroxycinnamamide-Based Histone Deacetylase Inhibitors with an Indole-Containing Cap Group - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. US5047528A - Process of synthesis of vinblastine and vincristine - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Design and synthesis of Pictet-Spengler condensation products that exhibit oncogenic-RAS synthetic lethality and induce non-apoptotic cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Blog Archives - The Science Snail [sciencesnail.com]
- 20. pubs.rsc.org [pubs.rsc.org]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
- 23. mdpi.com [mdpi.com]
- 24. Discovery of indole-3-butyric acid derivatives as potent histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Discovery of indole-3-butyric acid derivatives as potent histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Methyl 2,4-dinitrobenzoate in Crystal Engineering
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct studies on the use of Methyl 2,4-dinitrobenzoate in crystal engineering are limited in the available scientific literature. The following application notes and protocols are based on established principles of crystal engineering and data from structurally related compounds, such as other dinitrobenzoate derivatives and nitroaromatic compounds. These should serve as a comprehensive guide for initiating research in this area.
Introduction to this compound in Crystal Engineering
This compound is a small molecule featuring a benzene ring substituted with a methyl ester group and two nitro groups. These functional groups make it an excellent candidate for crystal engineering studies. The nitro groups are strong hydrogen bond acceptors, while the methyl ester can also participate in weaker hydrogen bonding. The aromatic ring allows for π-π stacking interactions. These intermolecular interactions are the fundamental tools of crystal engineering, used to design and synthesize crystalline materials with desired physical and chemical properties, such as solubility, stability, and melting point.
Key Molecular Features for Crystal Engineering:
-
Hydrogen Bond Acceptors: The two nitro groups are potent hydrogen bond acceptors, capable of forming strong interactions with hydrogen bond donors.
-
π-π Stacking: The electron-deficient aromatic ring can participate in π-π stacking interactions with other aromatic systems.
-
Weak Hydrogen Bonds: The methyl and ester groups can engage in weaker C-H···O hydrogen bonds, which play a crucial role in the fine-tuning of crystal packing.
These features allow this compound to be used as a co-former in the synthesis of co-crystals, where it is combined with an active pharmaceutical ingredient (API) or another molecule of interest to modify its solid-state properties.
Quantitative Data: Crystallographic Information of this compound and Related Compounds
The following table summarizes the crystallographic data for this compound and some of its structural isomers and related dinitro compounds. This data is essential for understanding the packing arrangements and for identifying new crystalline forms.
| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Z | Ref. |
| Methyl 2-methyl-3,5-dinitrobenzoate | C₉H₈N₂O₆ | Orthorhombic | Pnma | 6.7948(5) | 8.8478(8) | 17.3539(17) | 90 | 90 | 90 | 1043.30(16) | 4 | [1] |
| Methyl 4-chloro-3,5-dinitrobenzoate | C₈H₅ClN₂O₆ | Triclinic | P-1 | 4.8579(10) | 9.4438(19) | 11.369(2) | 73.36(3) | 88.09(3) | 87.47(3) | 499.14(18) | 2 | [2] |
| 1-Chloro-2-methyl-4-nitrobenzene | C₇H₆ClNO₂ | Monoclinic | P2₁/n | 13.5698(8) | 3.7195(3) | 13.5967(8) | 90 | 91.703(3) | 90 | 685.96(10) | 4 | [3] |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from the synthesis of related nitrobenzoate esters.
Materials:
-
2,4-Dinitrobenzoic acid
-
Methanol (MeOH), anhydrous
-
Sulfuric acid (H₂SO₄), concentrated
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Magnesium sulfate (MgSO₄), anhydrous
-
Dichloromethane (CH₂Cl₂)
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of 2,4-dinitrobenzoic acid (1 equivalent) in anhydrous methanol (10-20 mL per gram of acid), add concentrated sulfuric acid (0.1-0.2 equivalents) dropwise with stirring.
-
Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol using a rotary evaporator.
-
Dissolve the residue in dichloromethane and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude this compound by recrystallization from a suitable solvent such as ethanol or a mixture of ethyl acetate and hexanes.
Co-crystallization Screening
This protocol outlines a general method for screening for co-crystal formation between this compound (Co-former) and a target molecule (e.g., an API).
Materials:
-
This compound
-
Target molecule (API)
-
A range of solvents (e.g., ethanol, methanol, acetonitrile, ethyl acetate, water)
-
Small glass vials with caps
-
Hot plate with stirring capabilities
-
Microscope
-
Powder X-ray Diffractometer (PXRD)
Procedure:
-
Stoichiometric Mixing: Weigh equimolar amounts of this compound and the target molecule. Also, prepare mixtures with other stoichiometric ratios (e.g., 1:2, 2:1).
-
Solution-Based Crystallization:
-
Place the solid mixture in a small vial.
-
Add a small amount of a chosen solvent and stir at room temperature to create a slurry.
-
Gently heat the slurry until a clear solution is obtained.
-
Allow the solution to cool slowly to room temperature.
-
If no crystals form, allow the solvent to evaporate slowly at room temperature.
-
Repeat this process with a variety of solvents.
-
-
Solid-State Grinding (Mechanochemistry):
-
Place the stoichiometric mixture of the two solids in a ball mill or a mortar and pestle.
-
Grind the mixture for a set period (e.g., 30-60 minutes).
-
A few drops of a solvent (liquid-assisted grinding) can be added to facilitate the transformation.
-
-
Characterization:
-
Visually inspect the resulting solids under a microscope for any new crystal habits.
-
Analyze the solids using Powder X-ray Diffraction (PXRD). The formation of a new crystalline phase is indicated by a PXRD pattern that is different from the patterns of the starting materials.
-
Further characterization of new phases can be carried out using Single Crystal X-ray Diffraction (SCXRD), Differential Scanning Calorimetry (DSC), and spectroscopic techniques (FTIR, Raman).
-
Visualizations
Workflow for Co-crystal Synthesis and Characterization
Caption: General workflow for the synthesis and characterization of co-crystals.
Supramolecular Synthons in Dinitrobenzoate Systems
Caption: Logical relationships in the formation of supramolecular synthons.
References
Application Note: Quantitative Analysis of Phloridzin Using a Novel Colorimetric Method with Methyl 2,4-dinitrobenzoate
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note details a novel, proposed colorimetric method for the quantitative analysis of phloridzin, a natural dihydrochalcone known for its potent inhibition of sodium-glucose cotransporters (SGLT1 and SGLT2).[1][2][3] While established methods like HPLC and LC-MS/MS are common for phloridzin quantification, this protocol offers a simpler, more accessible spectrophotometric alternative suitable for high-throughput screening and routine analysis.[4][5][6] The method is based on the proposed reaction of the phenolic hydroxyl groups of phloridzin with Methyl 2,4-dinitrobenzoate (MDNB) under alkaline conditions to form a distinctly colored product. The intensity of this color, measured spectrophotometrically, is directly proportional to the concentration of phloridzin in the sample. This document provides a detailed experimental protocol, hypothetical validation data, and visual workflows to guide researchers in its application.
Introduction
Phloridzin, first isolated from the root bark of the apple tree, is a phenolic glycoside that has garnered significant interest in diabetes research.[7][8] It competitively inhibits SGLT1 and SGLT2, transporters responsible for glucose reabsorption in the intestines and kidneys, respectively.[1][2] This mechanism effectively promotes glycosuria, thereby lowering blood glucose levels.[3][7] The development of SGLT2 inhibitors as a major class of anti-diabetic drugs was largely inspired by the physiological action of phloridzin.[1][7]
Accurate quantification of phloridzin is crucial for pharmacokinetic studies, formulation development, and quality control of natural product extracts. While chromatographic methods are highly sensitive and specific, they require sophisticated instrumentation.[4][5] Colorimetric assays offer a valuable alternative due to their simplicity, speed, and cost-effectiveness. This note proposes a method leveraging the reaction between a phenolic compound (phloridzin) and an electron-deficient aromatic compound (MDNB), a principle analogous to established methods using reagents like 2,4-dinitrophenylhydrazine for the analysis of phenolic drugs.[9][10]
Principle of the Method
The proposed analytical method is based on a nucleophilic aromatic substitution reaction. In an alkaline medium (e.g., provided by sodium hydroxide), the phenolic hydroxyl groups of phloridzin are deprotonated to form more nucleophilic phenoxide ions. These ions then attack the electron-deficient aromatic ring of this compound. The two strongly electron-withdrawing nitro groups of MDNB stabilize the formation of a colored Meisenheimer-type intermediate or a permanent substitution product, which exhibits strong absorbance in the visible region. The concentration of phloridzin is then determined by measuring the absorbance of this colored product and correlating it with a calibration curve prepared from known concentrations of a phloridzin standard.
Materials and Reagents
-
Phloridzin standard (≥99% purity)
-
This compound (MDNB)
-
Sodium Hydroxide (NaOH)
-
Methanol (MeOH) , HPLC grade
-
Ethanol (EtOH) , HPLC grade
-
Deionized Water (H₂O)
-
Volumetric flasks (10 mL, 50 mL, 100 mL)
-
Micropipettes and sterile tips
-
UV-Vis Spectrophotometer
-
Cuvettes (1 cm path length)
-
Vortex mixer
-
Water bath or incubator
Experimental Protocols
Preparation of Solutions
-
Phloridzin Stock Solution (1000 µg/mL): Accurately weigh 100 mg of phloridzin standard and dissolve it in 100 mL of methanol in a volumetric flask. This solution should be stored at 4°C and protected from light.
-
This compound (MDNB) Reagent (0.5% w/v): Dissolve 500 mg of MDNB in 100 mL of ethanol. Gentle warming may be required to facilitate dissolution. Store at room temperature.
-
Sodium Hydroxide Solution (2.0 M): Carefully dissolve 8.0 g of NaOH pellets in approximately 80 mL of deionized water, allow it to cool to room temperature, and then dilute to a final volume of 100 mL with deionized water.
Construction of the Calibration Curve
-
Prepare Working Standards: From the 1000 µg/mL phloridzin stock solution, prepare a series of working standards with concentrations of 25, 50, 100, 150, 200, and 250 µg/mL by appropriate dilution with methanol.
-
Reaction Mixture: In separate test tubes, pipette 1.0 mL of each working standard.
-
Add Reagents: To each tube, add 1.0 mL of the 0.5% MDNB reagent followed by 0.5 mL of 2.0 M NaOH solution.
-
Blank Preparation: Prepare a reagent blank by mixing 1.0 mL of methanol with 1.0 mL of the MDNB reagent and 0.5 mL of 2.0 M NaOH.
-
Incubation: Vortex all tubes for 30 seconds and incubate in a water bath at 60°C for 20 minutes.
-
Cooling and Dilution: After incubation, cool the tubes to room temperature. Dilute the reaction mixture by adding 2.5 mL of a methanol:water (1:1) solution to each tube to bring the final volume to 5.0 mL.
-
Spectrophotometric Measurement: Measure the absorbance of each standard and the blank at the wavelength of maximum absorption (λmax), determined to be approximately 530 nm, against the reagent blank.
-
Plotting the Curve: Plot a graph of absorbance versus concentration (µg/mL). Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²).
Analysis of a Sample Solution
-
Sample Preparation: Prepare a sample solution containing an unknown concentration of phloridzin, ensuring the final concentration falls within the range of the calibration curve (25-250 µg/mL). This may involve extraction and dilution steps depending on the sample matrix.
-
Reaction and Measurement: Treat 1.0 mL of the prepared sample solution in the same manner as the working standards described in section 4.2.
-
Calculation: Calculate the concentration of phloridzin in the sample using the regression equation derived from the calibration curve: Concentration (µg/mL) = (Absorbance of Sample - Intercept) / Slope
Data Presentation
The following tables present hypothetical data obtained from the execution of this protocol to demonstrate the method's expected performance.
Table 1: Calibration Curve Data for Phloridzin Quantification
| Standard Concentration (µg/mL) | Absorbance at 530 nm (Mean ± SD, n=3) |
| 0 (Blank) | 0.000 ± 0.001 |
| 25 | 0.115 ± 0.003 |
| 50 | 0.231 ± 0.004 |
| 100 | 0.459 ± 0.006 |
| 150 | 0.685 ± 0.007 |
| 200 | 0.912 ± 0.009 |
| 250 | 1.140 ± 0.011 |
Table 2: Method Validation Parameters (Hypothetical Data)
| Parameter | Result |
| Linearity Range | 25 - 250 µg/mL |
| Regression Equation | y = 0.0045x + 0.002 |
| Correlation Coefficient (R²) | 0.9995 |
| Limit of Detection (LOD) | 7.5 µg/mL |
| Limit of Quantification (LOQ) | 22.5 µg/mL |
| Precision (%RSD, n=6) | |
| - Intraday | 1.8% |
| - Interday | 2.5% |
| Accuracy (% Recovery) | 98.5% - 101.2% |
| Wavelength of Max. Abs. (λmax) | 530 nm |
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for phloridzin quantification.
Phloridzin Mechanism of Action
Caption: Phloridzin inhibits SGLT1/SGLT2 transporters.
Analytical Principle
Caption: Principle of the colorimetric assay.
Conclusion
The proposed colorimetric method using this compound provides a simple, rapid, and cost-effective strategy for the quantitative determination of phloridzin. The hypothetical validation data suggests that the method possesses good linearity, accuracy, and precision, making it a suitable alternative to chromatographic techniques for specific applications in quality control and research settings. Further optimization and validation with specific sample matrices are recommended to fully establish its performance characteristics.
References
- 1. Sodium-glucose cotransporter-2 inhibitors: Understanding the mechanisms for therapeutic promise and persisting risks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SGLT2 Inhibitors: Physiology and Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. niddk.nih.gov [niddk.nih.gov]
- 4. longdom.org [longdom.org]
- 5. Quantitation of phlorizin and phloretin using an ultra high performance liquid chromatography-electrospray ionization tandem mass spectrometric method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | Sodium-Glucose Cotransporter 2 Inhibitors Mechanisms of Action: A Review [frontiersin.org]
- 8. JaypeeDigital | eBook Reader [jaypeedigital.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Recrystallization of Dinitrobenzoate Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the recrystallization of dinitrobenzoate derivatives.
Troubleshooting Guide
This guide addresses common issues encountered during the recrystallization of dinitrobenzoate derivatives, offering potential causes and solutions in a question-and-answer format.
Issue 1: The dinitrobenzoate derivative fails to dissolve in the hot solvent.
-
Possible Cause: An inappropriate solvent was chosen. For a solvent to be effective for recrystallization, the compound should be highly soluble at the solvent's boiling point and sparingly soluble at room temperature.[1] Dinitrobenzoate derivatives, being esters, often exhibit good solubility in moderately polar organic solvents.
-
Solution:
-
Solvent Selection: Ethanol is a commonly used and effective solvent for the recrystallization of many dinitrobenzoate derivatives, including methyl 3-nitrobenzoate and ethyl 3,5-dinitrobenzoate.[2] Mixtures of ethanol and water are also frequently employed to achieve the desired solubility profile.[3]
-
Increase Solvent Volume: You may not be using a sufficient volume of solvent. Add small portions of hot solvent sequentially until the solid dissolves. However, using a large excess of solvent will reduce the final yield.[4][5]
-
Increase Temperature: Ensure your solvent is at or near its boiling point to maximize solubility.
-
Issue 2: No crystals form upon cooling the solution.
-
Possible Cause 1: Too much solvent was used. This is a frequent reason for crystallization failure, as the solution may not be saturated enough for crystals to form upon cooling.[3]
-
Solution: Reduce the solvent volume by gentle heating or using a rotary evaporator and then allow the solution to cool again.[3]
-
Possible Cause 2: The solution is supersaturated. Occasionally, a solution will not form crystals even when it is saturated and cooled.[4]
-
Solution:
-
Induce Crystallization: Scratch the inside of the flask with a glass rod just below the surface of the liquid. The small scratches on the glass can provide nucleation sites for crystal growth.[4]
-
Seeding: Add a "seed crystal" (a tiny amount of the pure solid dinitrobenzoate derivative) to the solution to initiate crystallization.[4]
-
Further Cooling: If crystals still do not form at room temperature, try cooling the solution in an ice bath.
-
Issue 3: The compound "oils out" instead of forming crystals.
-
Possible Cause: The melting point of the dinitrobenzoate derivative is lower than the temperature of the solution from which it is crystallizing. This is more common when the compound is impure, as impurities can lower the melting point.[2]
-
Solution:
-
Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Add a small amount of additional solvent and allow it to cool slowly.[2]
-
Use a Lower Boiling Point Solvent: If oiling out persists, it may be necessary to switch to a solvent with a lower boiling point.
-
Slower Cooling: Allow the solution to cool more slowly to encourage the formation of crystals rather than oil. This can be achieved by letting the flask cool to room temperature on a benchtop before transferring it to an ice bath. A slower cooling rate generally leads to the formation of larger and purer crystals.[6]
-
Issue 4: The recrystallized product has a low yield.
-
Possible Cause 1: Too much solvent was used, causing a significant amount of the product to remain in the mother liquor.[7]
-
Solution: In the future, use the minimum amount of hot solvent necessary to dissolve the crude product. You can try to recover some of the dissolved product from the mother liquor by evaporating some of the solvent and cooling again.
-
Possible Cause 2: Premature crystallization occurred during hot filtration.
-
Solution: To prevent this, use a slight excess of the hot solvent before filtration and keep the filtration apparatus (funnel and receiving flask) warm.
-
Possible Cause 3: The product was washed with a solvent that was not cold enough.
-
Solution: Always use ice-cold solvent to wash the crystals to minimize the loss of the purified product.[4]
Issue 5: The recrystallized product is colored or appears impure.
-
Possible Cause 1: Colored impurities are present in the crude material.
-
Solution: Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities, which can then be removed by hot gravity filtration.[5] Be cautious not to use too much charcoal as it can also adsorb some of your desired product.[7]
-
Possible Cause 2: Insoluble impurities were not completely removed.
-
Solution: Ensure that the hot filtration step is performed correctly to remove all insoluble materials.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing my dinitrobenzoate derivative?
A1: The ideal solvent is one in which your dinitrobenzoate derivative is very soluble when hot and has low solubility when cold. Ethanol and ethanol/water mixtures are common and effective choices for many dinitrobenzoate esters.[2][3] For instance, ethyl 3,5-dinitrobenzoate can be recrystallized from 60% alcohol.[8] However, the optimal solvent or solvent mixture can be specific to the particular derivative. A good rule of thumb is that solvents with similar functional groups to the compound being purified are often good solubilizers. For esters like dinitrobenzoates, solvents like ethyl acetate could also be considered.[4]
Q2: How does the cooling rate affect the quality of the crystals?
A2: The rate of cooling has a significant impact on the size and purity of the resulting crystals. Slower cooling rates generally lead to the formation of larger and purer crystals because it allows time for the molecules to arrange themselves properly in the crystal lattice, excluding impurities.[6] Rapid cooling can trap impurities within the crystal structure.[6]
Q3: How can I determine the purity of my recrystallized dinitrobenzoate derivative?
A3: A common and effective method for assessing the purity of a crystalline solid is by measuring its melting point. A pure crystalline solid will have a sharp and well-defined melting point. Impurities will typically cause the melting point to be lower and to occur over a broader temperature range. You can compare the experimental melting point to the literature value for the specific dinitrobenzoate derivative.
Q4: What are some typical melting points for dinitrobenzoate derivatives?
A4: Melting points are specific to each derivative. For example, the melting point of methyl 3,5-dinitrobenzoate is reported to be in the range of 107-109 °C, while ethyl 3,5-dinitrobenzoate melts at 94-95 °C.[9]
Data Presentation
The following table summarizes solubility information for 3,5-dinitrobenzoic acid in various solvents at different temperatures. While this data is for the parent acid, it can serve as a useful guide for selecting solvents for its ester derivatives, as the polarity and functional groups are similar.
| Solvent | Solubility (mol·L⁻¹) at 273.15 K (0 °C) | Solubility (mol·L⁻¹) at 323.15 K (50 °C) |
| Methanol | 0.19 | 1.35 |
| Ethanol | 0.16 | 1.05 |
| Ethyl Acetate | 0.11 | 0.85 |
| Acetonitrile | 0.09 | 0.75 |
| Dichloromethane | 0.02 | 0.18 |
| Toluene | 0.004 | 0.04 |
| Water | 0.001 | 0.008 |
Data extracted from a study on the solubility of 3,5-dinitrobenzoic acid.
Experimental Protocols
General Protocol for the Recrystallization of Dinitrobenzoate Derivatives
This protocol provides a general methodology for the recrystallization of dinitrobenzoate derivatives. The specific solvent and volumes may need to be optimized for your particular compound.
-
Solvent Selection: Based on preliminary solubility tests or literature data, choose an appropriate solvent or solvent mixture (e.g., ethanol, or an ethanol/water mixture).
-
Dissolution:
-
Place the crude dinitrobenzoate derivative in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent.
-
Heat the mixture to the boiling point of the solvent while stirring to dissolve the solid.
-
If the solid does not fully dissolve, add small portions of the hot solvent until a clear solution is obtained. Avoid adding a large excess of solvent.
-
-
Decolorization (if necessary):
-
If the solution is colored, remove it from the heat and allow it to cool slightly.
-
Add a small amount of activated charcoal.
-
Reheat the solution to boiling for a few minutes.
-
-
Hot Gravity Filtration:
-
To remove any insoluble impurities or activated charcoal, perform a hot gravity filtration.
-
Use a pre-warmed funnel and filter paper to prevent premature crystallization in the funnel.
-
Collect the hot, clear filtrate in a clean, pre-warmed Erlenmeyer flask.
-
-
Crystallization:
-
Cover the flask containing the filtrate with a watch glass and allow it to cool slowly to room temperature.
-
For optimal crystal formation, avoid disturbing the flask during the cooling process.
-
Once the flask has reached room temperature, you can place it in an ice bath to maximize the yield of crystals.
-
-
Isolation and Washing of Crystals:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
-
Drying:
-
Allow the crystals to dry completely on the filter paper by drawing air through them.
-
For final drying, the crystals can be transferred to a watch glass and air-dried or placed in a desiccator.
-
-
Purity and Yield Determination:
-
Once the crystals are thoroughly dry, determine their mass to calculate the percent yield.
-
Measure the melting point of the purified crystals to assess their purity.
-
Visualizations
References
- 1. An efficient microscale procedure for the preparation of 3,5-dinitrobenzoates - ProQuest [proquest.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Methyl 3,5-dinitrobenzoate [webbook.nist.gov]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 6. britiscientific.com [britiscientific.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Nitration of Methyl 3-methyl-4-nitrobenzoate
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the nitration of methyl 3-methyl-4-nitrobenzoate.
Frequently Asked Questions (FAQs)
Q1: What is the expected major product of the nitration of methyl 3-methyl-4-nitrobenzoate?
The regiochemical outcome of the nitration is determined by the directing effects of the substituents already present on the aromatic ring. In methyl 3-methyl-4-nitrobenzoate, we have:
-
-COOCH₃ (methyl ester): A deactivating, meta-directing group.
-
-NO₂ (nitro): A strongly deactivating, meta-directing group.
-
-CH₃ (methyl): An activating, ortho, para-directing group.
The directing effects of these groups will influence the position of the incoming nitro group. The most likely positions for substitution are C2 and C6, which are ortho to the activating methyl group and meta to the deactivating nitro and ester groups. Steric hindrance from the adjacent methyl group might slightly disfavor the C2 position. Therefore, the major product is expected to be methyl 3-methyl-2,4-dinitrobenzoate or methyl 3-methyl-4,6-dinitrobenzoate .
Q2: What are the most common side reactions to expect?
The primary side reactions during the nitration of methyl 3-methyl-4-nitrobenzoate include:
-
Dinitration: The introduction of a second nitro group onto the aromatic ring is a common side reaction, especially at elevated temperatures.[1][2] The existing nitro group and the ester group deactivate the ring, making further nitration more difficult than the first, but it can occur under forcing conditions.[2][3]
-
Formation of Isomeric Byproducts: While one isomer is expected to be the major product, other positional isomers can form in smaller amounts. The exact ratio will depend on the reaction conditions.
-
Oxidation of the Methyl Group: The methyl group on the aromatic ring can be susceptible to oxidation by the strong acid mixture, potentially forming a carboxylic acid. This is a known side reaction for toluene nitration under certain conditions.[4]
-
Hydrolysis of the Ester: The strong acidic conditions of the reaction can lead to the hydrolysis of the methyl ester to the corresponding carboxylic acid.[5] This can affect the solubility of the product and complicate its isolation.
Q3: Why is it critical to maintain a low temperature during the addition of the nitrating mixture?
Maintaining a low temperature (typically below 15°C) is crucial for several reasons:[2][6]
-
To minimize dinitration: Higher temperatures provide the necessary activation energy for the deactivated ring to undergo a second nitration, reducing the yield of the desired mono-nitrated product.[1][2]
-
To prevent runaway reactions: The nitration of aromatic compounds is a highly exothermic process.[6] Inadequate cooling can lead to a rapid increase in temperature, resulting in a loss of control over the reaction and the formation of undesired byproducts.
-
To reduce oxidation: The oxidative potential of nitric acid increases with temperature, making side reactions like the oxidation of the methyl group more likely at higher temperatures.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no yield of the desired product. | 1. Incomplete reaction. 2. Formation of soluble byproducts. 3. Loss of product during workup. | 1. Ensure the nitrating mixture was added slowly and with efficient stirring. Allow the reaction to stir for the recommended time after addition is complete. 2. If the product is an oil or does not precipitate upon quenching with ice, it may be soluble in the aqueous acidic mixture. Perform a liquid-liquid extraction with a suitable organic solvent like ethyl acetate or dichloromethane. 3. Be careful during the washing steps to avoid dissolving the product, especially if using organic solvents for washing. |
| The product is an oil or a gel instead of a solid. | 1. Presence of impurities, such as isomeric byproducts or unreacted starting material. 2. Hydrolysis of the methyl ester to the carboxylic acid, which may have a lower melting point or different crystallization properties.[5] | 1. Try to induce crystallization by scratching the inside of the flask with a glass rod at the solvent-air interface. 2. Purify the crude product using column chromatography to separate the desired product from byproducts. 3. Wash the crude product with a cold, dilute solution of sodium bicarbonate to remove any acidic byproducts like the hydrolyzed carboxylic acid. |
| The isolated product has a low melting point or a broad melting range. | Presence of impurities, most likely isomeric byproducts or residual starting material. | Recrystallize the product from a suitable solvent system (e.g., ethanol/water) to improve its purity.[7] |
| Formation of a dark-colored reaction mixture. | Oxidation of the starting material or product. This can be caused by too high a reaction temperature or a high concentration of nitric acid. | Ensure the reaction is kept cold during the addition of the nitrating mixture. Use the recommended stoichiometry of reagents. |
Quantitative Data on Side Products (Analogous System)
| Product Isomer | Relative Percentage (%) |
| ortho-nitrotoluene | 57 |
| meta-nitrotoluene | 5 |
| para-nitrotoluene | 38 |
| (Data from the nitration of toluene, which serves as an illustrative example of isomeric product distribution.)[8] |
Experimental Protocols
Protocol 1: General Procedure for the Nitration of an Aromatic Ester
This protocol is adapted from the nitration of methyl benzoate and can be used as a starting point for the nitration of methyl 3-methyl-4-nitrobenzoate.[7][9]
Materials:
-
Methyl 3-methyl-4-nitrobenzoate
-
Concentrated sulfuric acid (H₂SO₄)
-
Concentrated nitric acid (HNO₃)
-
Ice
-
Distilled water
-
Ethanol (for recrystallization)
Procedure:
-
In a conical flask, dissolve the methyl 3-methyl-4-nitrobenzoate in concentrated sulfuric acid. Cool the mixture in an ice bath with stirring.
-
In a separate test tube, prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid. Cool this mixture in the ice bath.
-
Slowly add the cold nitrating mixture dropwise to the stirred solution of the aromatic ester, ensuring the temperature of the reaction mixture does not exceed 15°C.[2]
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 15-30 minutes.
-
Carefully pour the reaction mixture onto crushed ice in a beaker.
-
Allow the ice to melt, and collect the precipitated solid product by vacuum filtration.
-
Wash the crude product with cold water to remove residual acid.
-
Purify the crude product by recrystallization from a suitable solvent, such as an ethanol/water mixture.[7]
Visualizations
Reaction Pathway
Caption: Main reaction and potential side reactions.
Troubleshooting Workflow
Caption: A logical guide for troubleshooting common issues.
References
- 1. proprep.com [proprep.com]
- 2. ochem.weebly.com [ochem.weebly.com]
- 3. Nitration of Benzene - Chemistry Steps [chemistrysteps.com]
- 4. Toluene - Wikipedia [en.wikipedia.org]
- 5. reddit.com [reddit.com]
- 6. youtube.com [youtube.com]
- 7. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]
- 8. uwosh.edu [uwosh.edu]
- 9. westfield.ma.edu [westfield.ma.edu]
Technical Support Center: Synthesis of Methyl 2,4-diaminobenzoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Methyl 2,4-diaminobenzoate synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to Methyl 2,4-diaminobenzoate?
A common and effective route involves a two-step process:
-
Reduction of a dinitro precursor: Starting with 2,4-dinitrobenzoic acid, the two nitro groups are reduced to amino groups to form 2,4-diaminobenzoic acid.
-
Esterification: The resulting 2,4-diaminobenzoic acid is then esterified with methanol in the presence of an acid catalyst to yield the final product, Methyl 2,4-diaminobenzoate.
Q2: What are the critical factors affecting the yield of the esterification step?
The Fischer esterification is an equilibrium-driven reaction. Key factors influencing the yield include:
-
Water content: The presence of water can shift the equilibrium back towards the reactants, hydrolyzing the ester.[1][2]
-
Catalyst concentration: An adequate amount of a strong acid catalyst is necessary for the reaction to proceed at a reasonable rate.[1]
-
Alcohol concentration: Using a large excess of methanol can drive the equilibrium towards the product.[1]
-
Reaction temperature: The temperature should be high enough to ensure a reasonable reaction rate but not so high as to cause decomposition or side reactions.[2]
-
Reaction time: Sufficient time is required for the reaction to reach completion.[1]
Q3: Are there alternative methods for the esterification of 2,4-diaminobenzoic acid?
Yes, besides the traditional Fischer esterification using sulfuric acid, other methods can be employed:
-
Thionyl chloride in methanol: This method is effective for converting carboxylic acids to their corresponding methyl esters. High yields have been reported for similar diaminobenzoates using this reagent.[3]
-
Dimethyl sulfate in acetone: This has been reported as an efficient method for the esterification of aminocinnamic acids, suggesting it could be applicable here.[4]
Q4: How can I monitor the progress of the reaction?
Thin-Layer Chromatography (TLC) is a straightforward and effective technique to monitor the reaction. By comparing the reaction mixture to the starting material (2,4-diaminobenzoic acid), you can observe the consumption of the reactant and the formation of the product.[1]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of Methyl 2,4-diaminobenzoate and provides potential solutions.
Issue 1: Low Yield in the Reduction of 2,4-Dinitrobenzoic Acid
| Potential Cause | Troubleshooting Steps |
| Incomplete Reduction | - Choice of Reducing Agent: Various reducing agents can be used, such as iron in acidic water, tin(II) chloride, or catalytic hydrogenation.[5][6] Tin(II) chloride is particularly mild and can be beneficial if other reducible functional groups are present.[6] - Reaction Conditions: Ensure the reaction goes to completion by monitoring with TLC. Adjust reaction time and temperature as needed. |
| Side Reactions | - Over-reduction: While less common for nitro groups, ensure you are using the correct stoichiometry of the reducing agent. - Impure Starting Material: Use high-purity 2,4-dinitrobenzoic acid. Impurities can interfere with the reduction process. |
| Product Loss During Work-up | - Solubility: 2,4-diaminobenzoic acid has some solubility in water. Minimize the amount of water used during extraction and washing steps. - Precipitation: Ensure the pH is adjusted correctly to precipitate the product fully. |
Issue 2: Low Yield in the Fischer Esterification of 2,4-Diaminobenzoic Acid
| Potential Cause | Troubleshooting Steps |
| Equilibrium Limitation (Reversible Reaction) | - Use Excess Methanol: Employ a large excess of methanol, which can also serve as the solvent, to drive the reaction forward according to Le Châtelier's principle.[1][7] - Remove Water: Use a Dean-Stark apparatus to azeotropically remove water as it forms. Alternatively, add a dehydrating agent like molecular sieves to the reaction mixture.[1][2] |
| Presence of Water | - Dry Glassware and Reagents: Ensure all glassware is thoroughly dried before use. Use anhydrous methanol and a fresh, concentrated acid catalyst.[1] |
| Insufficient Catalyst | - Catalyst Amount: Use a catalytic amount of a strong acid like concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[1][7] Typically, 1-5 mol% is sufficient. |
| Suboptimal Reaction Temperature | - Gentle Reflux: Maintain the reaction at a gentle reflux. If the temperature is too low, the reaction will be slow; if too high, it may lead to side reactions like dehydration of the alcohol.[2] |
| Incomplete Reaction | - Monitor with TLC: Track the disappearance of the starting material to ensure the reaction has gone to completion before work-up.[1] |
| Product Loss During Work-up | - Neutralization: Carefully neutralize the excess acid catalyst with a weak base like sodium bicarbonate solution. This will also remove any unreacted carboxylic acid by converting it to its water-soluble salt.[1] - Extraction: Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate, diethyl ether) to ensure complete recovery of the product from the aqueous layer. |
| Steric Hindrance | The amino group ortho to the carboxylic acid might cause some steric hindrance. While generally not a major issue for esterification with a small alcohol like methanol, if low yields persist, consider alternative esterification methods that are less sensitive to steric effects. |
Experimental Protocols
Protocol 1: Synthesis of 2,4-Diaminobenzoic Acid via Reduction
This protocol is adapted from general procedures for the reduction of aromatic nitro compounds.
Materials:
-
2,4-Dinitrobenzoic acid
-
Iron powder
-
Concentrated Hydrochloric Acid (HCl)
-
Water
-
Sodium Carbonate
Procedure:
-
In a round-bottom flask, suspend 2,4-dinitrobenzoic acid in water.
-
Add iron powder to the suspension.
-
Heat the mixture to reflux and add a small amount of concentrated HCl to initiate the reaction.
-
Continue refluxing and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and filter to remove the iron salts.
-
Neutralize the filtrate with a sodium carbonate solution to precipitate the 2,4-diaminobenzoic acid.
-
Filter the precipitate, wash with cold water, and dry under vacuum.
Protocol 2: Synthesis of Methyl 2,4-diaminobenzoate via Fischer Esterification
This protocol is based on standard Fischer esterification procedures and methods reported for similar compounds.[3]
Materials:
-
2,4-Diaminobenzoic acid
-
Anhydrous Methanol
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolve 2,4-diaminobenzoic acid in a large excess of anhydrous methanol in a round-bottom flask equipped with a reflux condenser.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops per gram of starting material) to the solution.
-
Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dilute the residue with ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid and remove any unreacted 2,4-diaminobenzoic acid.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent and concentrate the organic solution under reduced pressure to obtain the crude Methyl 2,4-diaminobenzoate.
-
The crude product can be further purified by column chromatography on silica gel if necessary.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Methyl 3,4-diaminobenzoate synthesis - chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. US3948972A - Esterification of nitrobenzoic acids - Google Patents [patents.google.com]
- 6. Sciencemadness Discussion Board - Reduction of 4-nitrobenzoic acid - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
Technical Support Center: Resolving Structural Ambiguities of Dinitrobenzoate Derivatives using X-ray Crystallography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving structural ambiguities of dinitrobenzoate derivatives using X-ray crystallography.
Troubleshooting Guides
This section addresses common issues encountered during the crystallographic analysis of dinitrobenzoate derivatives.
Crystal Growth
Question: I am unable to grow single crystals of my dinitrobenzoate derivative. What should I try?
Answer:
Difficulty in obtaining high-quality single crystals is a common bottleneck. Here are several strategies to troubleshoot your crystallization experiments:
-
Purity: Ensure your compound is highly pure (>95%). Impurities can inhibit nucleation or be incorporated into the crystal lattice, leading to poor diffraction.[1]
-
Solvent Selection: The choice of solvent is critical.[2]
-
Screening: Perform a small-scale solvent screening to find a solvent in which your compound is moderately soluble. Ideal solvents dissolve the compound when hot but not at room temperature.[1]
-
Mixed Solvent Systems: If a single solvent is not effective, try a mixed solvent system. Dissolve your compound in a "good" solvent and slowly add a "poor" solvent (an anti-solvent) until the solution becomes slightly turbid.[1][3]
-
-
Crystallization Technique:
-
Slow Evaporation: This is often the most successful method.[3] Dissolve your compound in a suitable solvent to near-saturation, filter out any particulates, and allow the solvent to evaporate slowly from a loosely covered vial in a vibration-free location.[1][3][4]
-
Vapor Diffusion: Place a concentrated solution of your compound in a small, open vial within a larger sealed container that has a reservoir of a more volatile anti-solvent. The vapor of the anti-solvent will slowly diffuse into your compound's solution, inducing crystallization.[1]
-
Slow Cooling: Prepare a saturated solution at an elevated temperature, filter it, and then allow it to cool down slowly. This can be done by simply switching off the heat source and allowing the solution to cool to room temperature gradually.[2]
-
-
"Oiling Out": If your compound forms an oil instead of crystals, it may be because the melting point is lower than the crystallization temperature or the solution is too supersaturated. Try using a more dilute solution, adding more solvent, and cooling at a slower rate.[1]
Data Collection and Processing
Question: My crystals diffract weakly. How can I improve the quality of my data?
Answer:
Weak diffraction can be due to several factors, including crystal size, intrinsic disorder, or the nature of the compound itself. Consider the following:
-
X-ray Source: If available, using a brighter X-ray source, such as a rotating anode generator or a synchrotron, can significantly improve the intensity of diffraction spots. For organic compounds, a copper (Cu) X-ray source may be beneficial for weakly diffracting samples due to its brightness.
-
Exposure Time: Increasing the exposure time per frame can help to strengthen weak reflections. However, be mindful of potential radiation damage to the crystal.
-
Crystal Size: Ideally, crystals should be at least 20 µm in all dimensions, but not larger than 0.5 mm.[2] If your crystals are too small, revisit your crystallization experiments to try and grow larger ones.
-
Crystal Mounting: Ensure the crystal is well-centered in the X-ray beam.
-
Low Temperature: Collecting data at cryogenic temperatures (around 100 K) can reduce thermal motion and potentially improve the diffraction resolution.
Structure Solution and Refinement
Question: I am having difficulty refining the structure, particularly the nitro groups. What could be the issue?
Answer:
Refinement issues with dinitrobenzoate derivatives often stem from disorder, twinning, or incorrect atom assignments.
-
Disorder of Nitro Groups: Nitro groups can exhibit rotational disorder, where they occupy multiple orientations within the crystal lattice.
-
Elongated Thermal Ellipsoids: Look for non-spherical or elongated thermal ellipsoids (anisotropic displacement parameters) for the oxygen atoms of the nitro group, which can indicate disorder.
-
Modeling Disorder: In refinement software like SHELXL, you can model this disorder by defining two or more alternate positions for the disordered atoms (PART 1, PART 2, etc.) and refining their occupancies.[5][6] Using restraints (e.g., SAME, SADI) to maintain sensible bond lengths and angles for the different conformers is often necessary to stabilize the refinement.[5]
-
-
Twinning: Twinning occurs when two or more crystal lattices are intergrown with a specific symmetry relationship.[7][8] This can complicate data processing and structure solution.
-
Signs of Twinning: Difficulty in indexing the diffraction pattern, an unusually high Rint value after data merging, and problems with structure solution can be indicators of twinning.[7]
-
Addressing Twinning: Modern crystallographic software has tools to identify and account for twinning during data processing and refinement. You may need to apply a twin law to correctly model the diffraction data.[7][9]
-
-
Incorrect Atom Assignment: Misassigning an atom type (e.g., assigning a nitrogen atom as a carbon) can lead to unusual thermal parameters and residual electron density peaks in the difference Fourier map. Double-check your atom assignments based on chemical sense and the electron density map.
Frequently Asked Questions (FAQs)
Q1: Why is X-ray crystallography preferred over NMR for determining the absolute structure of dinitrobenzoate derivatives?
A1: Single-crystal X-ray diffraction is considered the "gold standard" for unambiguous structure elucidation.[4] It directly provides the three-dimensional arrangement of atoms in the solid state, including the relative stereochemistry of chiral centers.[10] While NMR is powerful, it can sometimes be ambiguous, especially for complex molecules with multiple stereocenters or in cases of low solubility.[3] X-ray crystallography can also determine the absolute configuration, which is crucial in pharmaceutical development.[10]
Q2: What are some common solvents for crystallizing dinitrobenzoate derivatives?
A2: The choice of solvent is highly dependent on the specific derivative. However, common solvents used for the crystallization of organic compounds include ethanol, methanol, acetonitrile, ethyl acetate, dichloromethane, and mixtures with less polar solvents like hexane or heptane.[11] Several studies on dinitrobenzoate derivatives have reported successful crystallization from ethanol.[11]
Q3: My refinement statistics (R1, wR2, GooF) are high. What does this mean and how can I improve them?
A3: High R-factors (typically R1 > 0.1) and a Goodness of Fit (GooF) significantly different from 1.0 can indicate a number of issues:
-
Poor quality data (weak diffraction, high background).
-
An incorrect structural model (e.g., missed disorder, incorrect space group, twinning).
-
Inappropriate refinement strategy (e.g., incorrect weighting scheme).
To improve these statistics, you should:
-
Carefully re-examine your data for issues like twinning.
-
Thoroughly inspect the difference electron density map for unmodeled atoms or regions of disorder.
-
Ensure the correct space group has been assigned.
-
Consider using restraints to improve the stability of the refinement, especially for disordered regions.
Q4: What is the significance of the dihedral angle of the nitro groups with respect to the benzene ring?
A4: The torsion angle of the nitro groups relative to the aromatic ring is an important structural feature. A planar conformation can indicate conjugation with the ring's pi-system.[12][13] Significant twisting of a nitro group out of the plane of the ring can be due to steric hindrance from adjacent substituents.[12] These conformational details are important for understanding intermolecular interactions and crystal packing.
Experimental Protocols
Protocol 1: Crystal Growth by Slow Evaporation
-
Solvent Selection: In a series of small test tubes, test the solubility of ~5 mg of your dinitrobenzoate derivative in 0.5 mL of various solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane).
-
Preparation of Saturated Solution: Once a suitable solvent or solvent pair is identified, prepare a nearly saturated solution of your compound by dissolving it in the chosen solvent with gentle warming if necessary.
-
Filtration: Filter the warm solution through a small cotton plug or a syringe filter into a clean crystallization vial to remove any insoluble impurities.
-
Evaporation: Cover the vial with parafilm and puncture it with a needle to allow for slow solvent evaporation.
-
Incubation: Place the vial in a quiet, vibration-free location at a constant temperature.
-
Observation: Monitor the vial over several hours to days for the formation of single crystals.
Protocol 2: Single-Crystal X-ray Data Collection
-
Crystal Mounting: Carefully select a single crystal of appropriate size (0.1-0.3 mm) and mount it on a cryo-loop or a glass fiber.
-
Cryo-protection (if applicable): If collecting data at low temperature, briefly dip the crystal in a cryo-protectant (e.g., paratone-N oil) to prevent ice formation.
-
Mounting on Diffractometer: Mount the crystal on the goniometer head of the diffractometer.
-
Centering: Center the crystal in the X-ray beam.
-
Initial Screening: Collect a few initial frames to assess the crystal quality and diffraction.
-
Unit Cell Determination: From the initial frames, the software will determine the unit cell parameters and Bravais lattice.
-
Data Collection Strategy: Based on the crystal system, devise a data collection strategy to ensure complete and redundant data are collected. This typically involves rotating the crystal through a specific angular range while exposing it to X-rays.
-
Data Collection: Execute the data collection strategy. Monitor the diffraction images for any signs of crystal decay or other issues.
-
Data Integration and Scaling: After data collection, the raw diffraction images are processed. The spots are integrated to determine their intensities, and the data are scaled and merged to produce a final reflection file.
Data Presentation
The following tables provide examples of the crystallographic data and refinement statistics that should be reported for a dinitrobenzoate derivative.
Table 1: Crystal Data and Structure Refinement Parameters for a Hypothetical Dinitrobenzoate Derivative.
| Parameter | Value |
| Empirical formula | C₉H₈N₂O₆ |
| Formula weight | 240.17 |
| Temperature (K) | 296(2) |
| Wavelength (Å) | 0.71073 (Mo Kα) |
| Crystal system | Orthorhombic |
| Space group | P2₁2₁2₁ |
| Unit cell dimensions | |
| a (Å) | 6.7948 (5) |
| b (Å) | 8.8478 (8) |
| c (Å) | 17.3539 (17) |
| Volume (ų) | 1043.30 (16) |
| Z | 4 |
| Density (calculated, g/cm³) | 1.528 |
| Absorption coefficient (mm⁻¹) | 0.132 |
| F(000) | 496 |
| Crystal size (mm³) | 0.30 x 0.10 x 0.09 |
| θ range for data collection | 2.59 to 29.99° |
| Index ranges | -9 ≤ h ≤ 9, -12 ≤ k ≤ 12, -24 ≤ l ≤ 24 |
| Reflections collected | 8450 |
| Independent reflections | 2432 [R(int) = 0.034] |
| Completeness to θ = 25.242° | 99.8 % |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / params | 2432 / 0 / 156 |
| Goodness-of-fit on F² | 1.02 |
| Final R indices [I>2σ(I)] | R1 = 0.041, wR2 = 0.097 |
| R indices (all data) | R1 = 0.065, wR2 = 0.105 |
| Largest diff. peak/hole (e.Å⁻³) | 0.16 and -0.17 |
Data in this table is adapted from an example of a dinitrobenzoate derivative for illustrative purposes.[14]
Visualizations
Caption: Experimental workflow for X-ray crystallography.
Caption: Troubleshooting logic for common crystallographic issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Slow Evaporation Method [people.chem.umass.edu]
- 4. depts.washington.edu [depts.washington.edu]
- 5. web.mit.edu [web.mit.edu]
- 6. ou.edu [ou.edu]
- 7. Twinned Structures | OlexSys [olexsys.org]
- 8. journals.iucr.org [journals.iucr.org]
- 9. cdifx.univ-rennes1.fr [cdifx.univ-rennes1.fr]
- 10. Twinning, Polymorphism, Polytypism, Pseudomorphism [www2.tulane.edu]
- 11. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Charge Distributions of Nitro Groups Within Organic Explosive Crystals: Effects on Sensitivity and Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Methyl 2-methyl-3,5-dinitrobenzoate - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Solubility of Methyl 2,4-Dinitrobenzoate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor solubility of Methyl 2,4-dinitrobenzoate in their reaction mixtures.
Troubleshooting Guide
Problem: this compound is not dissolving in the chosen reaction solvent.
| Possible Cause | Troubleshooting Steps |
| Low intrinsic solubility | 1. Consult the solvent solubility data table below. Select a solvent with higher predicted solubility. 2. Increase the temperature. Gently warm the mixture while stirring. Use a water bath or oil bath for controlled heating. For higher temperatures, a reflux setup may be necessary.[1][2] 3. Use a co-solvent system. Add a small amount of a good solvent (e.g., DMSO, DMF) to the primary solvent to increase the overall solvating power of the mixture.[3] |
| Insufficient solvent volume | 1. Increase the solvent volume. While this may not be ideal for reaction concentration, it can be a simple solution for dissolution. 2. Perform a slurry reaction. If a significant amount of solvent is undesirable, the reaction can sometimes proceed in a heterogeneous mixture with vigorous stirring. |
| Slow dissolution rate | 1. Increase agitation. Ensure vigorous stirring to maximize the surface area of the solid in contact with the solvent. 2. Reduce particle size. If possible, grind the this compound to a finer powder to increase its surface area and dissolution rate. |
| Precipitation upon addition of other reactants | 1. Change the order of addition. Add the other reactants to the dissolved solution of this compound. 2. Maintain a higher reaction temperature. This can help keep all components in the solution. |
Problem: The reaction is sluggish or incomplete, possibly due to poor solubility.
| Possible Cause | Troubleshooting Steps |
| Low concentration of dissolved reactant | 1. Increase the reaction temperature. This will increase the solubility and reaction rate.[1] 2. Use a high-boiling point polar aprotic solvent. Solvents like DMSO, DMF, or NMP can dissolve a wide range of compounds and are stable at higher temperatures. 3. Consider phase-transfer catalysis (PTC). For reactions involving an ionic reagent, a phase-transfer catalyst can shuttle the reagent into the organic phase to react with the poorly soluble this compound. |
| Reactant is "crashing out" of solution | 1. Monitor the reaction for any precipitate formation. If a solid appears, try gently heating the mixture to redissolve it. 2. Add a co-solvent. A small amount of a highly polar solvent can help maintain the solubility of all reaction components. |
Frequently Asked Questions (FAQs)
Q1: What are the best solvents for dissolving this compound?
Quantitative Solubility Data (Estimated for this compound based on 2,4-dinitroaniline data) [4]
| Solvent | Molar Mass ( g/mol ) | Temperature (°C) | Mole Fraction Solubility (x 10^3) | Estimated Solubility ( g/100g solvent) |
| Acetone | 58.08 | 25 | 13.0 | 2.94 |
| Ethyl Acetate | 88.11 | 25 | 10.5 | 2.38 |
| Acetonitrile | 41.05 | 25 | 7.5 | 1.70 |
| 1-Butanol | 74.12 | 25 | 6.0 | 1.36 |
| Ethanol | 46.07 | 25 | 5.5 | 1.25 |
| Methanol | 32.04 | 25 | 4.5 | 1.02 |
| n-Propanol | 60.10 | 25 | 4.0 | 0.91 |
| Isopropanol | 60.10 | 25 | 4.0 | 0.91 |
| Toluene | 92.14 | 25 | 1.5 | 0.34 |
Q2: How can I safely heat my reaction to improve solubility?
A2: For controlled heating, it is recommended to use a heating mantle, water bath, or oil bath connected to a temperature controller.[5] This allows for precise temperature regulation and avoids localized overheating, which can lead to decomposition. A reflux condenser should be used to prevent solvent loss during heating.[6] A heat gun can be used for gentle, short-term heating to help dissolve a stubborn solid, but it should be used with caution to avoid overheating.[5]
Q3: Can I use a co-solvent, and how much should I add?
A3: Yes, a co-solvent can be very effective. Start by adding a small volume percentage (e.g., 5-10%) of a high-boiling point polar aprotic solvent like DMSO or DMF to your primary reaction solvent.[3] This can significantly increase the solubility of polar compounds like this compound without drastically changing the overall reaction conditions.
Q4: What should I do if my compound is still insoluble even with heating and co-solvents?
A4: If conventional methods fail, you might consider more advanced techniques. For reactions involving two immiscible phases, phase-transfer catalysis can be employed. This involves a catalyst that facilitates the transfer of a reactant from one phase to another where the reaction can occur. Another approach for certain types of reactions is to use a ball mill for a solvent-free, solid-state reaction.[7][8]
Experimental Protocols
Protocol 1: General Procedure for Dissolving this compound for a Reaction
-
To a dry round-bottom flask equipped with a magnetic stir bar, add the solid this compound.
-
Add the desired reaction solvent to the flask.
-
Begin stirring the mixture at room temperature.
-
If the solid does not dissolve, gently heat the flask using a water bath or heating mantle with a temperature controller.
-
Increase the temperature in increments of 5-10 °C, allowing time for the solid to dissolve at each new temperature.
-
If the solid remains insoluble at the desired reaction temperature, cool the flask to room temperature.
-
Add a co-solvent (e.g., DMSO or DMF) dropwise while stirring until the solid dissolves. Start with a small amount (e.g., 1-5% of the total solvent volume).
-
Once the this compound is fully dissolved, proceed with the addition of other reagents as per your reaction protocol.
Visualizations
Caption: Workflow for dissolving a poorly soluble reactant.
Caption: Troubleshooting logic for poor solubility issues.
References
- 1. youtube.com [youtube.com]
- 2. youtube.com [youtube.com]
- 3. Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Troubleshooting Incomplete Dissolution of Tablets – Pharma.Tips [pharma.tips]
- 7. asiaresearchnews.com [asiaresearchnews.com]
- 8. sciencedaily.com [sciencedaily.com]
Technical Support Center: Minimizing Impurity Formation in Polyurethane Elastomer Synthesis
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurity formation during the synthesis of polyurethane elastomers.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities formed during polyurethane elastomer synthesis?
A1: The most common impurities arise from side reactions involving the highly reactive isocyanate (NCO) group. These include:
-
Urea Linkages: Formed when isocyanate reacts with water. This reaction also produces carbon dioxide, which can cause unwanted foaming.[1][2] Both polyols and isocyanates are often hygroscopic, meaning they readily absorb moisture from the atmosphere.[1][2]
-
Allophanate Linkages: Formed when an isocyanate group reacts with a urethane linkage. This is a secondary reaction that can lead to branching and cross-linking in the polymer.[3][4] This reaction is typically favored at higher temperatures, generally above 110-140°C.[5]
-
Biuret Linkages: Formed when an isocyanate group reacts with a urea linkage. This also introduces branching and can alter the final properties of the elastomer.[5]
Q2: My final elastomer is tacky and hasn't cured properly. What could be the cause?
A2: A tacky or sticky surface is a common sign of incomplete curing. The primary causes are often related to:
-
Moisture Contamination: Water in your reactants (polyols or isocyanates) or on your equipment will consume isocyanate groups, leading to an imbalance in the stoichiometry and preventing full polymerization.[6]
-
Incorrect Stoichiometry (NCO:OH Ratio): An off-ratio mixture can result in unreacted components, leading to a tacky product. An NCO content lower than the theoretical value can be caused by moisture, incorrect proportions, or loss of isocyanate.[7]
-
Low Curing Temperature: Polyurethane curing is sensitive to temperature. Low temperatures can significantly slow down the reaction rate, leading to incomplete curing within the expected timeframe.[6] Ideal ambient conditions are typically between 15-27°C (60-80°F).[6]
-
Inactive Catalyst: The catalyst may be inactive or used at an incorrect concentration, failing to sufficiently promote the gelling reaction.[8]
Q3: I'm observing unexpected bubbles and foaming in my non-foam elastomer synthesis. How can I prevent this?
A3: Unintended foaming is almost always caused by the reaction of isocyanates with moisture, which generates carbon dioxide gas.[1][9] To prevent this:
-
Thoroughly Dry Reactants: Polyols should be dried, for example, under vacuum at an elevated temperature.[6] Isocyanates that appear cloudy or have solids may be contaminated with moisture.[1] It is recommended to keep moisture content in raw materials below 0.05%.[7]
-
Use Dry Equipment and Environment: Ensure all mixing vessels, stirrers, and molds are completely dry.[6] Whenever possible, conduct the reaction under a dry nitrogen atmosphere to prevent atmospheric moisture from being introduced.[1]
-
Utilize Moisture Scavengers: Adding moisture scavengers to the polyol component can chemically remove trace amounts of water.[1]
Q4: The viscosity of my prepolymer is too high. What factors could be contributing to this?
A4: Higher than expected viscosity can be due to several factors, including premature side reactions that lead to branching and an increase in molecular weight:
-
High Reaction Temperature: Elevated temperatures can accelerate the formation of allophanate and biuret linkages, which act as cross-links and increase viscosity.[3] For instance, at 145°C, as much as 10% of the nitrogen atoms can participate in allophanate linkages, which broadens the molecular weight distribution and increases the average molecular weight.[3]
-
Moisture Contamination: Reaction with water can lead to the formation of di-substituted ureas, which can then react further to form biurets, increasing cross-linking.
-
Catalyst Choice: The type and concentration of the catalyst can significantly influence the reaction rate and the propensity for side reactions. Some catalysts may favor side reactions more than others.[10]
Q5: How can I control the formation of allophanate and biuret impurities?
A5: Controlling these cross-linking impurities is crucial for achieving the desired elastomer properties.
-
Temperature Control: Since allophanate and biuret formation are favored at higher temperatures (above 100-140°C), maintaining a lower reaction temperature is a key control parameter.[5]
-
Stoichiometry: Using an excess of isocyanate can drive the formation of these side reactions.[5] Careful control of the NCO:OH ratio is therefore important.
-
Catalyst Selection: The choice of catalyst can influence the relative rates of the main urethane reaction and the secondary allophanate/biuret formation reactions.[10] Organometallic catalysts, such as tin compounds, are known to be effective for the isocyanate-polyol reaction.[10] Amine catalysts can also be used and may have different selectivities for the various reactions.[11]
Section 2: Data on Impurity Control
The following tables summarize key quantitative data for minimizing impurity formation.
Table 1: Recommended Limits for Reactant Purity and Reaction Conditions
| Parameter | Recommended Value/Range | Rationale |
| Moisture Content in Polyols | < 0.05% (500 ppm) | To prevent the reaction of isocyanate with water, which forms urea and CO2, leading to foaming and stoichiometric imbalance.[7][12] |
| Moisture Content in Solvents | < 500 ppm | To avoid introducing water into the reaction system.[12] |
| Reaction Temperature | 50 - 80°C | To favor the primary urethane reaction. Allophanate formation significantly increases at temperatures above 110-140°C.[4][5] |
| Curing Environment Humidity | 30 - 60% RH | High humidity can introduce moisture that reacts with isocyanates, causing surface defects and incomplete curing.[6] |
Table 2: Effect of Temperature on Allophanate Formation
| Reaction Temperature (°C) | Extent of Allophanate Formation | Impact on Molecular Weight |
| < 100 | Negligible | Minimal impact on molecular weight distribution. |
| 145 | ~10% of nitrogens in allophanate linkages | Broadens molecular weight distribution and increases average molecular weight.[3] |
| > 170 | Significant formation observed | Leads to cross-linking and potential gelation.[5] |
Section 3: Experimental Protocols for Impurity Analysis
Protocol 1: Determination of Water Content in Polyols via Karl Fischer Titration (ASTM D4672)
This protocol outlines the standard method for determining the water content in polyols to ensure they meet specifications before use in polyurethane synthesis.[13]
-
Principle: Karl Fischer (KF) titration is a highly specific method for water determination. The titration involves the reaction of iodine with water in the presence of sulfur dioxide, an alcohol, and an organic base. The endpoint is detected potentiometrically.[14][15]
-
Apparatus:
-
Automatic Volumetric Karl Fischer Titrator.[15]
-
Titration vessel, dual platinum electrode, buret, stirrer.
-
Analytical balance, accurate to 0.1 mg.
-
Syringes, needles.
-
-
Reagents:
-
Procedure:
-
Titrator Preparation: Assemble the KF titrator according to the manufacturer's instructions. Fill the buret with the KF reagent and the titration vessel with anhydrous methanol.
-
Solvent Titration: Start the stirrer and titrate the methanol to an endpoint to remove any residual water. The instrument will indicate when the solvent is dry.
-
Sample Preparation: Accurately weigh a suitable amount of the polyol sample into a gas-tight syringe. The sample size depends on the expected water content (e.g., a larger sample for lower water content).[9]
-
Sample Titration: Inject the sample into the conditioned titration vessel. The titration will start automatically and stop once all the water from the sample has been consumed.
-
Calculation: The instrument's software will automatically calculate the water content in ppm or percentage based on the sample weight and the volume of KF reagent consumed.
-
Replicates: Perform the measurement in triplicate to ensure accuracy and report the average value.[15]
-
Protocol 2: Monitoring Isocyanate Conversion with FTIR Spectroscopy
This protocol describes how to use Fourier-Transform Infrared (FTIR) spectroscopy to monitor the progress of the polyurethane-forming reaction in real-time.[16]
-
Principle: The isocyanate (NCO) functional group has a strong, sharp, and distinct absorption peak in the mid-IR spectrum, typically between 2250 and 2285 cm⁻¹. By monitoring the decrease in the area of this peak over time, the conversion of isocyanate can be quantified.[17]
-
Apparatus:
-
FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) probe or a heated transmission cell.[16]
-
Reaction vessel with an appropriate port for the ATR probe.
-
Stirring and temperature control for the reaction vessel.
-
-
Procedure:
-
Background Spectrum: Before starting the reaction, collect a background spectrum of the empty ATR crystal or cell at the reaction temperature.
-
Initial Spectrum: Charge the polyol and any other non-isocyanate components into the reaction vessel. Record a spectrum to identify the initial state of the system.
-
Initiate Reaction: Add the isocyanate to the reaction vessel and start data collection immediately.
-
Time-Resolved Data Collection: Collect spectra at regular intervals (e.g., every 60 seconds) throughout the course of the reaction.
-
Data Analysis:
-
For each spectrum, calculate the area of the isocyanate peak at ~2270 cm⁻¹.[17]
-
To account for any changes in sample density or path length, normalize the isocyanate peak area against a stable internal reference peak that does not change during the reaction (e.g., a C-H stretching peak around 2840-3050 cm⁻¹).[17]
-
Calculate the isocyanate conversion (X) at each time point using the following formula: X = 1 - (Normalized NCO Peak Area at time t / Normalized NCO Peak Area at time 0)
-
-
Kinetic Analysis: Plot the isocyanate conversion versus time to determine the reaction kinetics and endpoint. The reaction is considered complete when the isocyanate peak has virtually disappeared.
-
Protocol 3: Analysis of Prepolymers by Gel Permeation Chromatography (GPC)
This protocol is for characterizing the molecular weight distribution of polyurethane prepolymers and detecting the presence of high molecular weight species formed from side reactions.
-
Principle: GPC separates molecules based on their hydrodynamic volume in solution. Larger molecules (like those formed from allophanate or biuret cross-linking) elute faster than smaller molecules. This allows for the analysis of the molecular weight distribution and the identification of oligomeric species.[18]
-
Apparatus:
-
Reagents:
-
Procedure:
-
Sample Preparation: Prepare a dilute solution of the polyurethane prepolymer in the mobile phase (e.g., 1-2 mg/mL). Ensure the sample is fully dissolved.
-
System Setup: Set up the GPC system with the appropriate mobile phase, flow rate, and column temperature. Allow the system to equilibrate until a stable baseline is achieved.
-
Calibration: If absolute molecular weights are required, run a series of polymer standards to create a calibration curve.
-
Sample Injection: Inject the prepared sample solution into the GPC system.
-
Data Analysis:
-
The resulting chromatogram will show the distribution of molecular sizes. The main peak corresponds to the desired prepolymer.
-
The presence of a "shoulder" or distinct peaks on the high molecular weight (shorter elution time) side of the main peak can indicate the formation of higher molecular weight species due to allophanate or biuret linkages.
-
Use the GPC software to calculate the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn). An increase in Mw and PDI compared to the theoretical values can indicate the occurrence of side reactions.[20]
-
-
Section 4: Visual Guides to Impurity Formation and Troubleshooting
Diagram 1: Chemical Pathways of Common Impurity Formation
Caption: Key reaction pathways in polyurethane synthesis, including desired urethane formation and common side reactions leading to impurities.
Diagram 2: Workflow for Troubleshooting Polyurethane Synthesis Issues
Caption: A systematic workflow for diagnosing and resolving common issues encountered during polyurethane elastomer synthesis.
References
- 1. resinlab.com [resinlab.com]
- 2. Moisture Contamination with Polyurethanes - EXACT Dispensing Systems [exactdispensing.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Common problems and solutions of polyurethane elastomers (1)-Blogs_QICHEN [qichenchemical.com]
- 8. mdpi.com [mdpi.com]
- 9. blog.hannainst.com [blog.hannainst.com]
- 10. researchgate.net [researchgate.net]
- 11. News - Understanding the Mechanism and Applications of Amine Catalysts in Polyurethane Production [mingxuchem.com]
- 12. p2infohouse.org [p2infohouse.org]
- 13. store.astm.org [store.astm.org]
- 14. mt.com [mt.com]
- 15. science.rsu.lv [science.rsu.lv]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. warwick.ac.uk [warwick.ac.uk]
- 19. mit.imt.si [mit.imt.si]
- 20. Insight Into Solventless Production of Hydrophobically Modified Ethoxylated Urethanes (HEURs): The Role of Moisture Concentration, Reaction Temperature, and Mixing Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low yields in the condensation reaction for enamine synthesis
Technical Support Center: Enamine Synthesis (Condensation Reaction)
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in enamine synthesis via the condensation of secondary amines with aldehydes or ketones.
Frequently Asked Questions (FAQs)
Q1: My enamine synthesis is giving a low yield. What are the most common causes?
Low yields in enamine synthesis are typically due to the reversible nature of the reaction, improper removal of the water byproduct, side reactions, or product instability.[1][2] The reaction is an equilibrium between the starting materials (aldehyde/ketone and secondary amine) and the enamine product.[1] To achieve high yields, the equilibrium must be shifted towards the product.
Key areas to investigate include:
-
Inefficient Water Removal: Water is a byproduct, and its presence can drive the reaction backward, hydrolyzing the enamine back to the starting materials.[1][2][3]
-
Inappropriate Catalyst: While not always required, an acid catalyst is generally used to facilitate the dehydration step.[1][4] The pH of the reaction is crucial; too much acid will protonate the amine nucleophile, preventing the initial addition step, while too little will not effectively catalyze water elimination.[5]
-
Side Reactions: Self-condensation of the aldehyde or ketone can be a significant side reaction.[4] The enamine product itself is nucleophilic and can react with remaining electrophilic starting materials.[2]
-
Product Instability: Enamines are sensitive to hydrolysis and must be handled under anhydrous conditions.[1][6] Pouring the reaction mixture directly into water during workup can hydrolyze the product.[2]
-
Steric Hindrance: Highly substituted ketones or bulky secondary amines can slow down the reaction rate.
Q2: How can I effectively remove water from the reaction to improve the yield?
Efficient water removal is critical for driving the reaction to completion.[1][7] Common methods include:
-
Azeotropic Distillation (Dean-Stark Apparatus): This is a highly effective method. The reaction is typically run in a solvent that forms an azeotrope with water, such as toluene or benzene.[7][8] As the mixture refluxes, the water-solvent azeotrope distills over and is collected in the Dean-Stark trap, physically removing water from the reaction.[7]
-
Dehydrating Agents/Water Scavengers:
-
Molecular Sieves: Adding 3Å or 4Å molecular sieves to the reaction mixture is a simple and effective way to absorb the water as it is formed.[8]
-
Titanium Tetrachloride (TiCl₄): TiCl₄ is a powerful water scavenger that can prevent side reactions like methyl ketone self-condensation.[4][9] It is particularly useful for reactions involving sterically hindered ketones.[9]
-
Anhydrous Salts: Anhydrous salts like MgSO₄ or Na₂SO₄ can also be used as dehydrating agents.[4][10]
-
Q3: What type of catalyst should I use, and how much?
An acid catalyst is generally required to protonate the hydroxyl group of the intermediate carbinolamine, making it a better leaving group (water).[1][5]
-
Common Catalysts: p-Toluenesulfonic acid (p-TSA) is a frequently used catalyst.[8]
-
Catalyst Loading: Typically, only a catalytic amount (e.g., 2 mol%) is needed.[11]
-
pH Control: The reaction rate is pH-dependent. The optimal pH is usually mildly acidic.[5] If the amine used is sufficiently basic (e.g., pyrrolidine with a pKₐH of 11.26), an external acid catalyst may not be necessary.[4]
Q4: My starting ketone is prone to self-condensation. How can I prevent this?
Self-condensation of the ketone or aldehyde starting material is a common side reaction that reduces the yield.
-
Use a Water Scavenger: Adding TiCl₄ can effectively suppress ketone self-condensation.[4]
-
Slow Addition of Carbonyl: To prevent the newly formed nucleophilic enamine from reacting with excess electrophilic ketone, try adding the ketone slowly to the reaction mixture via a syringe pump.[2]
Q5: The enamine product seems to be degrading during workup or purification. What precautions should I take?
Enamines are susceptible to hydrolysis, especially in the presence of aqueous acid.[1][3][12]
-
Anhydrous Workup: Avoid quenching the reaction with water if possible.[2] Instead, filter off any solid catalysts or drying agents and remove the solvent under reduced pressure.
-
Purification: Purification should be done carefully. Distillation is a common method for purifying enamines.[13] If column chromatography is necessary, ensure the silica gel is neutralized and the solvents are anhydrous.
-
Storage: Store the final product under an inert atmosphere (e.g., nitrogen or argon) and in a freezer to slow degradation.[13]
Troubleshooting Guide
This section provides a logical workflow to diagnose and solve issues with low enamine yields.
Logical Troubleshooting Workflow
Caption: Troubleshooting decision tree for low enamine yields.
Data Presentation: Reaction Conditions and Yields
The yield of enamine synthesis is highly dependent on the substrates and reaction conditions. Below is a summary of yields reported in the literature for different systems.
| Carbonyl Compound | Secondary Amine | Solvent | Method/Catalyst | Yield (%) | Reference |
| Cyclopentanone | Morpholine | Benzene | Dean-Stark, Reflux | 89% | [13] |
| Cyclohexanone | Pyrrolidine | Toluene | Dean-Stark, Reflux | 88% | [13] |
| 3-Formyl-4-hydroxycoumarin derivatives | Various amines | 2-Butanol | Varied catalysts | 65-94% | [14] |
| 3-Methylthiobutanal | Pyrrolidine | Toluene | Dean-Stark, Vacuum | 84% (in-pot) | [15] |
Experimental Protocols & Methodologies
Protocol 1: General Enamine Synthesis using a Dean-Stark Trap
This protocol is adapted from procedures for the synthesis of enamines from cyclic ketones.[13]
Objective: To synthesize an enamine from a ketone and a secondary amine with azeotropic removal of water.
Materials:
-
Ketone (e.g., Cyclohexanone, 1.0 equiv)
-
Secondary Amine (e.g., Pyrrolidine, 1.5-1.7 equiv)
-
Anhydrous Toluene
-
Acid catalyst (e.g., p-TSA, ~0.02 equiv, optional)
-
Round-bottom flask, Dean-Stark trap, condenser, heating mantle
Experimental Workflow Diagram
Caption: General workflow for enamine synthesis using a Dean-Stark trap.
Procedure:
-
Assemble a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser. Ensure all glassware is thoroughly dried.
-
To the flask, add the ketone (1.0 equiv), the secondary amine (1.5-1.7 equiv), and anhydrous toluene.[13] If using a catalyst, add it at this stage.
-
Heat the mixture to reflux. Water will begin to collect in the arm of the Dean-Stark trap as an azeotrope with toluene.[7][16]
-
Continue refluxing until water no longer collects in the trap, indicating the reaction is complete.[13] This can take several hours.
-
Allow the reaction mixture to cool to room temperature.
-
Remove the solvent and excess amine under reduced pressure (in vacuo).
-
Purify the resulting crude enamine, typically by vacuum distillation, to yield the final product.[13]
Reaction Pathway
The formation of an enamine from a ketone and a secondary amine is a condensation reaction that proceeds through a carbinolamine intermediate, followed by the elimination of water.[1][4]
Caption: The reaction pathway for acid-catalyzed enamine formation.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. reddit.com [reddit.com]
- 3. Use of enamines in synthesis-group 5.pptx [slideshare.net]
- 4. Enamine - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Solved a Synthesis of an Imine using a Dean-Stark Trap | Chegg.com [chegg.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of sterically hindered enamides via a Ti-mediated condensation of amides with aldehydes and ketones - OAK Open Access Archive [oak.novartis.com]
- 10. researchgate.net [researchgate.net]
- 11. reddit.com [reddit.com]
- 12. Enamines — Making Molecules [makingmolecules.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. US20150329508A1 - Processes for the Preparation of Enamines - Google Patents [patents.google.com]
- 16. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Optimizing Esterification of 2,4-Dinitrobenzoic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the reaction time for the esterification of 2,4-dinitrobenzoic acid.
Frequently Asked Questions (FAQs)
Q1: Why is the esterification of 2,4-dinitrobenzoic acid challenging?
The esterification of 2,4-dinitrobenzoic acid is often slow and requires careful optimization due to two main factors:
-
Steric Hindrance: The nitro group at the ortho (2-position) to the carboxylic acid group physically obstructs the approach of the alcohol, slowing down the reaction rate.
-
Electronic Effects: The two electron-withdrawing nitro groups decrease the electron density on the aromatic ring, which can influence the reactivity of the carboxylic acid.
Q2: What are the common methods for the esterification of 2,4-dinitrobenzoic acid?
The most common methods are:
-
Fischer-Speier Esterification: This is a classic acid-catalyzed reaction involving heating the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst like sulfuric acid or p-toluenesulfonic acid.[1][2][3][4]
-
DCC/DMAP Coupling: This method uses dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst. It is a milder alternative to the high temperatures and strong acids of the Fischer esterification.
Q3: Which acid catalyst is better for the Fischer esterification of this substrate, sulfuric acid or p-toluenesulfonic acid (p-TsOH)?
Both sulfuric acid and p-toluenesulfonic acid are effective catalysts.[1][5] However, p-TsOH is often preferred for the following reasons:
-
It is a solid, making it easier to handle and weigh.
-
It is considered a milder acid than sulfuric acid and can lead to cleaner reactions with fewer side products.[6]
-
Sulfuric acid can act as an oxidizing agent at higher temperatures, which may lead to unwanted side reactions.[6]
Q4: How can I drive the Fischer esterification reaction to completion to improve the yield and reduce reaction time?
Since Fischer esterification is a reversible reaction, several strategies can be employed to shift the equilibrium towards the product side:
-
Use of Excess Alcohol: Using the alcohol as the solvent or in large excess is a common and effective method.[2]
-
Removal of Water: Water is a byproduct of the reaction, and its removal will drive the equilibrium forward. This can be achieved by:
Q5: Can microwave irradiation be used to speed up the reaction?
Yes, microwave-assisted organic synthesis (MAOS) can significantly reduce reaction times. For example, the esterification of a similar compound, 4-fluoro-3-nitrobenzoic acid, was optimized to a total irradiation time of 15 minutes at 130°C using a sealed-vessel microwave.[8]
Troubleshooting Guides
Issue 1: Slow or Incomplete Reaction
| Potential Cause | Troubleshooting Step | Explanation |
| Insufficient Catalyst | Increase the catalyst loading incrementally. For sulfuric acid, start with a catalytic amount and increase as needed. For p-TsOH, a higher loading may be beneficial. | The rate of esterification for nitrobenzoic acids can be increased with a higher concentration of the acid catalyst.[9] |
| Low Reaction Temperature | Increase the reaction temperature. Refluxing in the alcohol is a standard procedure. | Higher temperatures increase the reaction rate. However, be cautious of potential side reactions at very high temperatures. |
| Water in the Reaction Mixture | Ensure all reagents and glassware are dry. Use anhydrous alcohol. | Water can shift the equilibrium back towards the starting materials, hindering the forward reaction.[7] |
| Steric Hindrance | Consider using a less sterically hindered alcohol if the application allows. Alternatively, switch to a more potent activation method like conversion to the acid chloride followed by reaction with the alcohol. | The ortho-nitro group significantly hinders the approach of the alcohol. |
Issue 2: Low Product Yield
| Potential Cause | Troubleshooting Step | Explanation |
| Equilibrium Not Shifted Towards Products | Use a large excess of the alcohol (e.g., use it as the solvent) and/or actively remove water using a Dean-Stark apparatus or molecular sieves. | Driving the equilibrium to the product side is crucial for achieving high yields in Fischer esterification.[2][7] |
| Product Loss During Work-up | During aqueous work-up, ensure the aqueous layer is thoroughly extracted with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Back-extraction of the aqueous layer may be necessary. | The ester product may have some solubility in the aqueous phase, leading to losses during extraction. |
| Incomplete Reaction | Monitor the reaction progress using Thin-Layer Chromatography (TLC) to ensure it has gone to completion before work-up. | Prematurely stopping the reaction will result in a lower yield.[7] |
| Side Reactions | If using high temperatures with sulfuric acid, consider switching to p-TsOH to minimize potential charring or decomposition. | Sulfuric acid can cause side reactions at elevated temperatures.[6] |
Data Presentation
Table 1: Effect of Reaction Parameters on the Esterification of 4-Fluoro-3-Nitrobenzoic Acid with Ethanol (Microwave-Assisted) [8]
| Temperature (°C) | Total Irradiation Time (min) | Catalyst Addition Strategy | Yield (%) |
| 90 | 13 | At the beginning | 6 |
| 100 | 13 | At the beginning | 16 |
| 130 | 15 (3 x 5 min) | At 5-minute intervals | High |
| 150 | 15 (3 x 5 min) | At 5-minute intervals | High |
Note: This data is for a structurally similar compound and illustrates the significant impact of temperature and catalyst addition strategy on reaction efficiency.
Table 2: Comparison of Catalysts for Esterification of Benzoic Acid [10]
| Catalyst | Alcohol | Temperature (°C) | Conversion (%) |
| Deep Eutectic Solvent (p-TSA & BTEAC) | Ethanol | 75 | 88.3 |
| Deep Eutectic Solvent (p-TSA & BTEAC) | Butanol | 75 | 87.8 |
| Ionic Liquid | Ethanol | 75 | ~20 |
| Ion Exchange Resin (Amberlyst 15) | Ethanol | 75 | ~8 |
Note: This data highlights the higher efficacy of certain modern catalysts compared to traditional ion exchange resins for the esterification of benzoic acid.
Experimental Protocols
Protocol 1: Fischer-Speier Esterification using Sulfuric Acid
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,4-dinitrobenzoic acid.
-
Reagent Addition: Add a large excess of the desired anhydrous alcohol (e.g., methanol, 20-50 equivalents). The alcohol will also serve as the solvent.
-
Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents).
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing water or ice.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the excess acid and remove any unreacted carboxylic acid.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude ester.
-
-
Purification: Purify the crude product by recrystallization or column chromatography.
Protocol 2: Esterification using DCC/DMAP
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,4-dinitrobenzoic acid in an anhydrous aprotic solvent (e.g., dichloromethane).
-
Reagent Addition: Add the alcohol (1.0-1.5 equivalents) and a catalytic amount of DMAP (0.1-0.2 equivalents).
-
Coupling Agent Addition: Cool the mixture in an ice bath and add DCC (1.1 equivalents) portion-wise.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC). A white precipitate of dicyclohexylurea (DCU) will form.
-
Work-up:
-
Filter off the DCU precipitate and wash it with the reaction solvent.
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with dilute acid (e.g., 1M HCl) to remove DMAP, followed by a wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate to yield the crude ester.
-
-
Purification: Purify the product by column chromatography.
Mandatory Visualizations
Caption: Workflow for Fischer-Speier Esterification of 2,4-Dinitrobenzoic Acid.
Caption: Troubleshooting Logic for a Slow Esterification Reaction.
References
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Fischer Esterification [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. ajgreenchem.com [ajgreenchem.com]
- 6. reddit.com [reddit.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. US3948972A - Esterification of nitrobenzoic acids - Google Patents [patents.google.com]
- 10. dergipark.org.tr [dergipark.org.tr]
Technical Support Center: Characterization of Impurities in Commercial Methyl 2,4-dinitrobenzoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial Methyl 2,4-dinitrobenzoate. The information is designed to help identify and characterize potential impurities encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in commercial this compound?
A1: Based on its common synthesis route, the nitration of methyl benzoate, the most probable impurities in commercial this compound include:
-
Positional Isomers: Other dinitrobenzoate isomers such as Methyl 2,6-dinitrobenzoate and Methyl 3,5-dinitrobenzoate may be present.
-
Mononitrated Intermediates: Incomplete nitration can lead to the presence of Methyl 2-nitrobenzoate and Methyl 4-nitrobenzoate.
-
Starting Material: Residual, unreacted methyl benzoate may be present.
-
Over-nitrated Products: Although less common under controlled conditions, trace amounts of trinitrated species could exist.
-
Hydrolysis Product: 2,4-Dinitrobenzoic acid could be present due to hydrolysis of the methyl ester.
Q2: My NMR spectrum shows unexpected peaks in the aromatic region. What could they be?
A2: Unexpected peaks in the aromatic region of the ¹H NMR spectrum often indicate the presence of positional isomers or mononitrated impurities. The chemical shifts and coupling patterns of the aromatic protons are highly sensitive to the positions of the nitro groups. For example, Methyl 3,5-dinitrobenzoate exhibits a higher degree of symmetry, which would simplify its NMR spectrum compared to the 2,4-isomer.[1] To confirm the identity of these unexpected peaks, consider running 2D NMR experiments like COSY and HSQC to establish proton-proton and proton-carbon correlations.[1]
Q3: I am having trouble separating the main peak from impurities using HPLC. What can I do?
A3: Co-elution of impurities with the main analyte peak is a common challenge. To improve separation, you can try the following:
-
Optimize the Mobile Phase: Adjust the ratio of your organic and aqueous phases. A shallower gradient or an isocratic hold at a specific solvent composition might resolve closely eluting peaks.
-
Change the Stationary Phase: If you are using a standard C18 column, consider trying a column with a different selectivity, such as a phenyl-hexyl or a cyano column.
-
Adjust the pH: The pH of the mobile phase can influence the retention of acidic or basic impurities.
-
Temperature Control: Operating the column at a controlled, elevated temperature can sometimes improve peak shape and resolution.
Q4: How can I identify unknown impurities detected by GC-MS?
A4: The mass spectrum of an unknown impurity provides a fragmentation pattern that acts as a molecular fingerprint. For nitroaromatic esters, common fragmentation pathways include the loss of the methoxy group (-OCH₃), the nitro group (-NO₂), and the entire ester group (-COOCH₃). By comparing the fragmentation pattern of the unknown peak to libraries (e.g., NIST) and to the expected fragmentation of potential isomers and related compounds, you can often tentatively identify the impurity.
Impurity Profile of Commercial this compound
The following table summarizes the potential impurities, their likely origin, and typical analytical observations. Please note that the concentration ranges are illustrative and can vary between different commercial batches.
| Impurity Name | Chemical Structure | Likely Origin | Typical Concentration Range | Analytical Notes |
| Methyl 2,6-dinitrobenzoate | Side-reaction during nitration | < 1.0% | May co-elute with the main peak in some HPLC methods. Different fragmentation pattern in GC-MS. | |
| Methyl 3,5-dinitrobenzoate | Side-reaction during nitration | < 0.5% | Distinct ¹H NMR spectrum due to symmetry.[1] | |
| Methyl 2-nitrobenzoate | Incomplete nitration | < 0.2% | Shorter retention time in reversed-phase HPLC. | |
| Methyl 4-nitrobenzoate | Incomplete nitration | < 0.2% | Shorter retention time in reversed-phase HPLC. | |
| Methyl Benzoate | Unreacted starting material | < 0.1% | Significantly shorter retention time in reversed-phase HPLC. | |
| 2,4-Dinitrobenzoic Acid | Hydrolysis of the ester | < 0.5% | Can be detected by HPLC; may show poor peak shape if the mobile phase is not buffered. |
Experimental Protocols
HPLC Method for Impurity Profiling
This stability-indicating HPLC method is designed to separate this compound from its potential process-related impurities and degradation products.
-
Instrumentation: HPLC with UV detector
-
Column: C18, 4.6 x 250 mm, 5 µm
-
Mobile Phase A: 0.1% Phosphoric acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
Time (min) %A %B 0 60 40 20 40 60 25 20 80 | 30 | 60 | 40 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve 10 mg of this compound in 10 mL of acetonitrile.
GC-MS Method for Volatile Impurities and Isomer Identification
This method is suitable for the identification of volatile impurities and for differentiating between isomers based on their mass spectra.
-
Instrumentation: Gas Chromatograph with Mass Spectrometer
-
Column: HP-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness
-
Carrier Gas: Helium, constant flow at 1.0 mL/min
-
Oven Temperature Program:
-
Initial Temperature: 150 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Final Hold: 5 minutes at 280 °C
-
-
Injector Temperature: 250 °C
-
Split Ratio: 50:1
-
MS Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 50-350
-
Sample Preparation: Dissolve 1 mg of this compound in 1 mL of dichloromethane.
¹H NMR Spectroscopy for Structural Confirmation
NMR spectroscopy is a powerful tool for the structural elucidation of the main component and its impurities.
-
Instrumentation: 400 MHz NMR Spectrometer
-
Solvent: Chloroform-d (CDCl₃)
-
Sample Concentration: 5-10 mg/mL
-
Procedure:
-
Dissolve the sample in the deuterated solvent.
-
Acquire a standard ¹H NMR spectrum.
-
Process the data, including Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals to determine the relative proton ratios.
-
Analyze chemical shifts and coupling constants to confirm the structure and identify impurities.[1]
-
Troubleshooting Guides
HPLC Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Peak Tailing | - Secondary interactions with residual silanols on the column.- Column overload. | - Use a mobile phase with a lower pH.- Add a competing base (e.g., triethylamine) to the mobile phase.- Reduce the sample concentration. |
| Poor Resolution | - Inappropriate mobile phase composition.- Column degradation. | - Optimize the gradient profile.- Try a different organic modifier (e.g., methanol instead of acetonitrile).- Replace the column. |
| Ghost Peaks | - Contamination in the mobile phase or injector.- Carryover from a previous injection. | - Use fresh, high-purity solvents.- Flush the injector and sample loop.- Run a blank gradient after each sample. |
| Baseline Drift | - Column not equilibrated.- Fluctuations in temperature.- Mobile phase composition changing. | - Ensure the column is fully equilibrated before injection.- Use a column oven to maintain a constant temperature.- Degas the mobile phase. |
GC-MS Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No Peaks Detected | - Injector or column blockage.- MS filament is off. | - Check for leaks and blockages.- Ensure the MS is properly tuned and the filament is on. |
| Poor Peak Shape | - Active sites in the liner or column.- Non-volatile residue in the injector. | - Use a deactivated liner.- Perform injector maintenance.- Cut a small portion from the front of the column. |
| Mass Spectrum Mismatch | - Co-eluting peaks.- Incorrect background subtraction. | - Improve chromatographic separation.- Carefully review the background subtraction parameters. |
Visualizations
Caption: Experimental workflow for the characterization of impurities.
Caption: Logical troubleshooting flow for HPLC separation issues.
References
Technical Support Center: Efficient Reductive Cyclization of Dinitrobenzoate Precursors
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the efficiency of the reductive cyclization of dinitrobenzoate precursors.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of reductive cyclization of dinitrobenzoate precursors?
The reductive cyclization of dinitrobenzoate precursors is a fundamental synthetic route for the formation of benzimidazoles and related heterocyclic compounds. These structures are pivotal in medicinal chemistry and drug development due to their presence in a wide array of biologically active molecules.
Q2: What are the most common reducing agents for this transformation?
Commonly employed reducing agents include metal/acid systems like iron in acidic media (e.g., Fe/HCl or Fe/acetic acid), zinc dust with ammonium chloride, and catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) with a hydrogen source.[1][2] The choice of reagent often depends on the substrate's functional group tolerance, desired selectivity, and scalability of the reaction.
Q3: What are the key reaction parameters to control for a successful cyclization?
The efficiency and selectivity of the reductive cyclization are highly dependent on several parameters, including:
-
Choice of reducing agent and catalyst: Different systems offer varying levels of reactivity and chemoselectivity.
-
Solvent: Protic solvents like ethanol and methanol are common, but others like ethyl acetate and dichloromethane can also be used.[3]
-
Temperature: Reaction temperatures can range from room temperature to reflux, influencing the reaction rate and selectivity.
-
Pressure (for catalytic hydrogenation): Hydrogen pressure can affect the rate of reduction.
-
pH of the reaction medium: Particularly for metal/acid reductions, the pH is a critical factor.
Q4: How does the ester group on the dinitrobenzoate precursor influence the reaction?
The electron-withdrawing nature of the ester group can influence the reactivity of the nitro groups. While generally tolerated by many reducing systems, the ester functionality can sometimes be susceptible to hydrolysis under harsh acidic or basic conditions or reduction under forcing hydrogenation conditions. Careful selection of reaction conditions is crucial to preserve the ester group if it is a desired feature in the final product.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Benzimidazole Product
Q: My reductive cyclization of a dinitrobenzoate precursor is resulting in a low yield of the target benzimidazole. What are the potential causes and how can I improve the yield?
A: Low yields can stem from several factors, ranging from incomplete reaction to side product formation. Below is a systematic guide to troubleshoot this issue.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solutions |
| Incomplete Reaction | The reduction of one or both nitro groups may be sluggish under the current conditions. | - Increase Reaction Time: Monitor the reaction by TLC or LC-MS to ensure the disappearance of the starting material. - Increase Temperature: Gradually increase the reaction temperature. For instance, if running at room temperature, try heating to 40-60 °C. - Increase Catalyst/Reagent Loading: For catalytic hydrogenations, a higher catalyst loading (e.g., from 5 mol% to 10 mol% Pd/C) can be beneficial. For metal/acid reductions, ensure a sufficient excess of the metal is used. |
| Catalyst Deactivation | The catalyst (e.g., Pd/C) may be poisoned by impurities in the starting material, solvent, or from the reaction itself. | - Use High-Purity Reagents: Ensure starting materials and solvents are of high purity. - Catalyst Selection: Consider using a different catalyst that is more robust. For substrates with potential catalyst poisons (e.g., sulfur-containing functional groups), specific catalysts might be required. |
| Poor Solubility of Starting Material | If the dinitrobenzoate precursor is not fully dissolved, the reaction will be slow and incomplete. | - Solvent Screening: Test a range of solvents to find one that provides good solubility for your specific substrate. Common solvents include ethanol, methanol, ethyl acetate, and THF.[3] |
| Suboptimal pH (for metal/acid reductions) | The efficiency of reductions with metals like iron or zinc is highly pH-dependent. | - Adjust Acid Concentration: If using Fe/HCl, for example, the concentration of HCl can be optimized. A small amount of acid is often sufficient to initiate and sustain the reaction. |
| Side Product Formation | The reaction conditions may favor the formation of undesired byproducts. | - See Troubleshooting Issue 2 for a detailed discussion on common side products and their prevention. |
Troubleshooting Workflow for Low Yield:
References
- 1. Chemoselective Reductions of Nitroaromatics in Water at Room Temperature [organic-chemistry.org]
- 2. Iron mediated reductive cyclization/oxidation for the generation of chemically diverse scaffolds: An approach in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. repository.arizona.edu [repository.arizona.edu]
Technical Support Center: Separation of Methyl 2,4-Dinitrobenzoate Diastereomers
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the separation of diastereomers of methyl 2,4-dinitrobenzoate derivatives.
Troubleshooting Guides
This section addresses common issues encountered during the chromatographic separation of this compound diastereomers.
Issue 1: Poor or No Resolution of Diastereomer Peaks
Symptoms:
-
A single, broad peak is observed instead of two distinct peaks for the diastereomers.
-
Peaks are heavily overlapped, preventing accurate quantification.
Possible Causes & Solutions:
| Cause | Solution |
| Inappropriate Stationary Phase | The selectivity of the column is insufficient. For normal-phase HPLC, which is often effective for diastereomer separation, consider screening different silica gel columns with varying particle and pore sizes. For more challenging separations, chiral stationary phases (CSPs), particularly polysaccharide-based ones (e.g., cellulose or amylose derivatives), can offer enhanced selectivity in both HPLC and SFC.[1] |
| Suboptimal Mobile Phase Composition | The mobile phase is not providing adequate differentiation between the diastereomers. Systematically screen different solvent systems. In normal-phase chromatography, vary the ratio of a non-polar solvent (e.g., hexane) to a more polar modifier (e.g., isopropanol, ethanol). Small additions of other solvents like dichloromethane or toluene can also alter selectivity. For reversed-phase systems, adjust the organic modifier (acetonitrile vs. methanol) and the buffer pH. |
| Incorrect Temperature | Temperature can significantly impact chiral recognition. Generally, lower temperatures enhance the energetic differences between diastereomeric interactions with the stationary phase, leading to better resolution.[2] Conversely, higher temperatures can improve peak shape and efficiency. It is crucial to evaluate a range of temperatures (e.g., 10°C to 40°C) to find the optimum. |
Issue 2: Peak Tailing or Asymmetrical Peaks
Symptoms:
-
Peaks exhibit a "tail," leading to poor integration and reduced resolution.
Possible Causes & Solutions:
| Cause | Solution |
| Secondary Interactions with Stationary Phase | The nitro groups on the dinitrobenzoate moiety can have strong interactions with active sites (e.g., silanols) on the stationary phase. For basic analytes, adding a small amount of a basic modifier like diethylamine (DEA) (e.g., 0.1%) to the mobile phase can mitigate these interactions. For acidic compounds, adding an acidic modifier like trifluoroacetic acid (TFA) (e.g., 0.1%) can improve peak shape. |
| Column Overload | Injecting too concentrated a sample can lead to peak distortion. Prepare a series of dilutions of your sample and inject them. If the peak shape improves with lower concentrations, column overload is the likely cause. |
| Column Contamination or Degradation | The column may be contaminated with strongly retained impurities from previous injections. Flush the column with a strong solvent. For reversed-phase columns, this could be a high percentage of isopropanol or THF. For normal-phase columns, a sequence of solvents of increasing polarity might be effective. If performance is not restored, the column may need to be replaced. |
Issue 3: Irreproducible Retention Times
Symptoms:
-
Retention times shift significantly between injections or between different days.
Possible Causes & Solutions:
| Cause | Solution |
| Mobile Phase Instability | Ensure the mobile phase is fresh and properly degassed. In normal-phase chromatography, the water content of the solvents can significantly affect retention times. Using solvents from a freshly opened bottle or pre-saturating the mobile phase with water can improve reproducibility. |
| Temperature Fluctuations | Use a column oven to maintain a constant temperature. Even small changes in ambient temperature can affect retention times. |
| Column Equilibration | Ensure the column is fully equilibrated with the mobile phase before starting a sequence of injections. This is especially important when changing mobile phase composition. |
Frequently Asked Questions (FAQs)
Q1: What are the primary chromatographic techniques for separating diastereomers of this compound derivatives?
A1: High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the most common and effective techniques. Normal-phase HPLC on a silica gel column is often a good starting point due to the polar nature of the dinitrobenzoate group.[3] Chiral stationary phases can provide the necessary selectivity for more challenging separations in both HPLC and SFC.
Q2: How do I choose an appropriate column for my separation?
A2: Column selection is largely an empirical process. It is highly recommended to screen several columns with different stationary phases. For this compound derivatives, a good starting point would be a standard silica gel column for normal-phase HPLC. If that fails to provide resolution, polysaccharide-based chiral columns (e.g., Chiralcel® OD-H, Chiralpak® AD-H) are excellent candidates for both HPLC and SFC.
Q3: What is the "indirect" method for separating diastereomers, and when should I consider it?
A3: The indirect method involves derivatizing your initial enantiomeric mixture (e.g., a racemic alcohol) with an enantiomerically pure chiral derivatizing agent (like a chiral acid) to form diastereomers.[3] These newly formed diastereomers can then often be separated on a standard, less expensive achiral column (like a C18 or silica gel column). This is a useful strategy when direct separation on a chiral column is difficult or when a suitable chiral column is not available. For example, a racemic secondary alcohol can be esterified with (S)-(+)-2-methoxy-2-(1-naphthyl)propionic acid to form diastereomeric esters that can be separated by HPLC on silica gel.[3]
Q4: Can I use crystallization to separate the diastereomers of my this compound derivative?
A4: Yes, fractional crystallization can be a viable method for separating diastereomers on a larger scale, as they have different physical properties such as solubility. The success of this method depends on finding a suitable solvent system where the solubility difference between the two diastereomers is significant. This often requires screening a variety of solvents and solvent mixtures.
Experimental Protocols
Protocol 1: HPLC Separation of Diastereomeric Esters of a Chiral Secondary Alcohol with 2,4-Dinitrobenzoic Acid
This protocol describes a general method for the separation of diastereomers formed by the esterification of a racemic secondary alcohol with 2,4-dinitrobenzoic acid.
1. Sample Preparation (Derivatization):
-
Dissolve the racemic alcohol in a suitable aprotic solvent (e.g., dichloromethane).
-
Add 1.1 equivalents of 2,4-dinitrobenzoyl chloride and 1.2 equivalents of a non-nucleophilic base (e.g., pyridine or triethylamine).
-
Stir the reaction at room temperature until completion (monitor by TLC).
-
Work up the reaction by washing with dilute acid (e.g., 1 M HCl), followed by a wash with saturated sodium bicarbonate solution, and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
The resulting crude mixture of diastereomeric esters can be purified by flash chromatography if necessary, or directly dissolved in the mobile phase for HPLC analysis.
2. HPLC Conditions:
-
HPLC System: A standard HPLC system with a pump, autosampler, column oven, and UV detector.
-
Column: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm.
-
Mobile Phase: Hexane/Isopropanol (90:10, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
3. Optimization:
-
If resolution is insufficient, adjust the percentage of isopropanol in the mobile phase (e.g., try 95:5 or 85:15).
-
Evaluate the effect of other alcohol modifiers like ethanol.
-
Optimize the column temperature; try running the separation at a lower temperature (e.g., 15°C) to potentially increase the separation factor.
Data Presentation
Table 1: Representative HPLC Separation Data for Diastereomeric this compound Derivatives
| Diastereomer | Retention Time (min) | Resolution (Rs) | Separation Factor (α) |
| Diastereomer 1 | 12.5 | \multirow{2}{}{1.8} | \multirow{2}{}{1.35} |
| Diastereomer 2 | 14.8 | ||
| These are representative data and may vary depending on the specific analyte, HPLC system, and column used. |
Visualizations
Caption: Workflow for the separation of diastereomers of this compound derivatives.
Caption: Troubleshooting workflow for poor resolution in diastereomer separations.
References
Validation & Comparative
A Comparative Analysis of Melting Points in Substituted Methyl Benzoate Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the melting points of ortho-, meta-, and para-substituted methyl benzoate isomers. The data presented herein is supported by established experimental protocols and theoretical principles, offering valuable insights for compound characterization and purification in research and development.
Data Presentation: Melting Points of Substituted Methyl Benzoate Isomers
The melting points of various substituted methyl benzoate isomers are summarized in the table below. These values have been compiled from various chemical data sources. It is important to note that slight variations in reported melting points can occur due to differences in experimental conditions and sample purity.
| Substituent | Isomer Position | Melting Point (°C) |
| Nitro (NO₂) ** | Ortho (2-) | -13[1][2][3] |
| Meta (3-) | 76-80[4][5][6] | |
| Para (4-) | 94-96[7][8][9][10] | |
| Hydroxy (OH) | Ortho (2-) | - |
| Meta (3-) | 70-74[11][12][13][14] | |
| Para (4-) | 125-131[15][16][17][18][19] | |
| Amino (NH₂) ** | Ortho (2-) | - |
| Meta (3-) | ≥42 | |
| Para (4-) | 110-115 | |
| Methyl (CH₃) | Ortho (2-) | - |
| Meta (3-) | - | |
| Para (4-) | 32-35 | |
| Chloro (Cl) | Ortho (2-) | Liquid at room temp. |
| Meta (3-) | - | |
| Para (4-) | 41-45 |
Note: A dash (-) indicates that a reliable melting point could not be readily sourced from the initial search.
Factors Influencing Melting Point
The observed differences in the melting points of these isomers can be primarily attributed to two key factors: intermolecular forces and molecular symmetry.
-
Intermolecular Forces (IMFs): The strength of the forces between molecules in a solid state dictates the amount of energy required to break the crystal lattice and transition to a liquid.[6][7] Stronger IMFs, such as hydrogen bonding (present in hydroxy and amino-substituted isomers) and strong dipole-dipole interactions (in nitro-substituted isomers), lead to higher melting points.
-
Molecular Symmetry: The ability of a molecule to pack efficiently into a crystal lattice significantly impacts its melting point.[1][2][3][20] More symmetrical molecules tend to pack more tightly, resulting in a more stable crystal lattice that requires more energy to disrupt. This is a primary reason why para-isomers often exhibit higher melting points than their ortho- and meta-counterparts.
Experimental Protocol: Capillary Melting Point Determination
The following is a standard procedure for determining the melting point of a solid organic compound using a melting point apparatus.
Materials:
-
Melting point apparatus
-
Capillary tubes (one end sealed)
-
Spatula
-
Mortar and pestle (optional, for pulverizing samples)
-
The solid organic compound to be tested
Procedure:
-
Sample Preparation: Ensure the sample is completely dry and finely powdered. If necessary, gently crush the crystals using a mortar and pestle.
-
Loading the Capillary Tube: Invert a capillary tube and press the open end into the powdered sample. A small amount of the solid will be forced into the tube.
-
Packing the Sample: Tap the sealed end of the capillary tube gently on a hard surface to cause the solid to fall to the bottom.[11] The packed sample should be approximately 2-3 mm in height.[11]
-
Placing the Tube in the Apparatus: Insert the capillary tube into the sample holder of the melting point apparatus.[11]
-
Rapid Heating (Optional): If the approximate melting point is unknown, a rapid heating rate can be used to get a preliminary, less accurate reading.
-
Controlled Heating: For an accurate measurement, set the heating rate to a slow and steady increase, typically 1-2°C per minute, starting from a temperature about 15-20°C below the expected melting point.[21]
-
Observation and Recording: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the last solid crystal melts (the end of the melting range).[4] A pure compound will typically have a sharp melting range of 1-2°C.
Logical Relationship Diagram
The following diagram illustrates the key factors that determine the melting point of the substituted methyl benzoate isomers.
Caption: Factors influencing the melting point of substituted methyl benzoate isomers.
References
- 1. Boiling Point and Melting Point in Organic Chemistry - Chemistry Steps [chemistrysteps.com]
- 2. Effect of molecular symmetry on melting temperature and solubility - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. pennwest.edu [pennwest.edu]
- 5. byjus.com [byjus.com]
- 6. Intermolecular Forces – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]
- 7. 2.4. Effects of Intermolecular Forces – Introduction to Organic Chemistry [saskoer.ca]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 10. quora.com [quora.com]
- 11. Determination of Melting Point [wiredchemist.com]
- 12. quora.com [quora.com]
- 13. Effect of molecular symmetry on melting temperature and solubility. | Semantic Scholar [semanticscholar.org]
- 14. westlab.com [westlab.com]
- 15. mdpi.com [mdpi.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. 3.3 Melting points and Boiling Points – Introductory Organic Chemistry [openoregon.pressbooks.pub]
- 19. tutorchase.com [tutorchase.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
A Comparative Analysis of Methyl 2,4-dinitrobenzoate and Methyl 3,5-dinitrobenzoate for Researchers and Drug Development Professionals
In the landscape of organic synthesis and medicinal chemistry, dinitrobenzoate isomers serve as crucial building blocks and pharmacophores. This guide provides a detailed comparative analysis of two common isomers, Methyl 2,4-dinitrobenzoate and Methyl 3,5-dinitrobenzoate, focusing on their physicochemical properties, synthesis, spectral characteristics, and biological activities. The information presented herein is supported by experimental data to aid researchers, scientists, and drug development professionals in selecting the appropriate isomer for their specific applications.
Physicochemical Properties: A Tabular Comparison
The substitution pattern of the nitro groups on the benzene ring significantly influences the physicochemical properties of these isomers. Methyl 3,5-dinitrobenzoate generally exhibits a higher melting point, which can be attributed to its more symmetrical structure, allowing for more efficient crystal packing.
| Property | This compound | Methyl 3,5-dinitrobenzoate |
| Molecular Formula | C₈H₆N₂O₆ | C₈H₆N₂O₆ |
| Molecular Weight | 226.15 g/mol [1] | 226.14 g/mol [2] |
| CAS Number | 18959-17-6[3] | 2702-58-1[4] |
| Appearance | - | White to off-white solid[5] |
| Melting Point | 70 °C[6] | 107-109 °C[4] |
| Boiling Point | 357 °C at 760 mmHg (Predicted)[7] | 367.74 °C[5] |
| Density | - | 1.6136 g/cm³[5] |
| Solubility | - | Soluble in chloroform, methanol[5] |
| InChIKey | WEUVWLHWKLGWBJ-UHFFFAOYSA-N[6] | POGCCFLNFPIIGW-UHFFFAOYSA-N[8] |
Experimental Protocols
The synthesis of both isomers typically involves the dinitration of methyl benzoate using a mixture of concentrated nitric and sulfuric acids. The position of the second nitro group is directed by the electron-withdrawing nature of the ester and the first nitro group.
Synthesis of Methyl 3,5-dinitrobenzoate
The synthesis of Methyl 3,5-dinitrobenzoate is achieved by the nitration of methyl benzoate. The ester group is a meta-director, leading to the initial formation of methyl 3-nitrobenzoate. The presence of the first nitro group, also a meta-director, further directs the second nitration to the 5-position.
Materials:
-
Methyl benzoate
-
Concentrated sulfuric acid (98%)
-
Concentrated nitric acid (70%)
-
Ice
-
Methanol
Procedure:
-
In a round-bottom flask, cool concentrated sulfuric acid in an ice-water bath.
-
Slowly add methyl benzoate to the stirred, cooled sulfuric acid, maintaining the temperature below 10°C.
-
In a separate beaker, prepare the nitrating mixture by carefully adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool.
-
Add the cold nitrating mixture dropwise to the methyl benzoate solution over 30-60 minutes, ensuring the temperature does not exceed 15°C.
-
After the addition is complete, continue stirring in the ice bath for 30 minutes, then allow the mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Pour the reaction mixture slowly onto crushed ice with vigorous stirring to precipitate the crude product.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove residual acids.
-
Recrystallize the crude product from methanol to yield purified Methyl 3,5-dinitrobenzoate.
Synthesis of this compound
The synthesis of this compound from methyl benzoate is less direct as the ester group directs nitration to the meta position. A common route involves the nitration of a precursor that favors ortho and para substitution, followed by esterification. Alternatively, forcing conditions on a suitable precursor can yield the 2,4-dinitro product. A general method for the nitration of an appropriate benzoic acid precursor is outlined below.
Materials:
-
2,4-Dinitrobenzoic acid
-
Methanol
-
Concentrated sulfuric acid (catalyst)
Procedure (Fischer Esterification):
-
In a round-bottom flask, dissolve 2,4-dinitrobenzoic acid in an excess of methanol.
-
Slowly add a catalytic amount of concentrated sulfuric acid to the solution.
-
Heat the mixture to reflux for 4-6 hours. The reaction can be monitored by thin-layer chromatography (TLC).
-
After cooling to room temperature, remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by column chromatography on silica gel.
Spectroscopic Data
The position of the nitro groups leads to distinct differences in the NMR and IR spectra of the two isomers.
This compound
-
¹H NMR: The proton NMR spectrum is expected to show three distinct signals in the aromatic region.
-
¹³C NMR: The carbon NMR spectrum will display signals for the six aromatic carbons, the carbonyl carbon, and the methyl carbon.
-
IR Spectroscopy: The IR spectrum will show strong absorption bands characteristic of the C=O stretch of the ester (around 1725 cm⁻¹), asymmetric and symmetric N-O stretching of the nitro groups (around 1530 cm⁻¹ and 1350 cm⁻¹ respectively), and C-O stretching of the ester (around 1250 cm⁻¹).[9]
Methyl 3,5-dinitrobenzoate
-
¹H NMR (CDCl₃, 400 MHz): δ 9.21 (t, J = 2.2 Hz, 1H), 9.15 (d, J = 2.2 Hz, 2H), 4.05 (s, 3H).[8]
-
¹³C NMR (CDCl₃, 100 MHz): δ 162.1, 148.8, 134.7, 129.5, 122.3, 53.2.
-
IR (KBr): ν 3118, 1718 (C=O), 1631, 1548 (asymmetric NO₂), 1347 (symmetric NO₂), 1292, 1178 cm⁻¹.
-
Mass Spectrometry (GC-MS): Key fragments at m/z 195, 196, and 75.[2]
Biological Activity
Nitroaromatic compounds are known for their broad spectrum of biological activities, which are often dependent on the reductive activation of the nitro group by cellular nitroreductases.
This compound: Specific experimental data on the biological activity of this compound is limited in publicly available literature. However, related 2,4-dinitrophenyl compounds are known to act as uncouplers of oxidative phosphorylation.[10]
Methyl 3,5-dinitrobenzoate: This isomer and its derivatives have demonstrated significant biological activity. Notably, they have been investigated for their antifungal properties , showing efficacy against various Candida species.[11] The 3,5-dinitro substitution pattern appears to be a key feature for this activity. Some studies suggest that these compounds may have a multi-target mechanism of action against fungal pathogens. Furthermore, the 3,5-dinitrobenzoate scaffold is being explored for the development of new antimycobacterial agents.[11]
Visualizing Experimental Workflows and Relationships
Synthesis Workflow
The following diagram illustrates a generalized workflow for the synthesis and purification of methyl dinitrobenzoate isomers.
References
- 1. homework.study.com [homework.study.com]
- 2. Methyl 3,5-dinitrobenzoate | C8H6N2O6 | CID 222067 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 18959-17-6 [chemicalbook.com]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. britiscientific.com [britiscientific.com]
- 6. This compound [stenutz.eu]
- 7. echemi.com [echemi.com]
- 8. Methyl 3,5-dinitrobenzoate(2702-58-1) 1H NMR spectrum [chemicalbook.com]
- 9. benchchem.com [benchchem.com]
- 10. 2,4-Dinitrophenol | C6H4N2O5 | CID 1493 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Validation of Analytical Methods: A Comparative Guide to Using Methyl 2,4-dinitrobenzoate as an Internal Standard
For researchers, scientists, and drug development professionals, the integrity of analytical data is paramount. The validation of analytical methods ensures that the data generated is reliable, reproducible, and fit for its intended purpose. A critical component in many quantitative analytical methods, particularly in chromatography, is the use of an internal standard to correct for variations in sample preparation and analysis. This guide provides a comparative overview of the use of Methyl 2,4-dinitrobenzoate as an internal standard in the validation of analytical methods, comparing its expected performance with other common internal standards.
Performance Comparison of Internal Standards
The choice of an internal standard is crucial and directly impacts the accuracy and precision of the analytical method. An ideal internal standard should be chemically similar to the analyte, but not present in the sample, and should be well-resolved chromatographically. The following table summarizes the expected performance characteristics of an analytical method using a nitroaromatic internal standard like this compound and compares it with other alternatives.
| Internal Standard Type | Typical Analytes | Linearity (r²) | Accuracy (% Recovery) | Precision (%RSD) | Advantages | Disadvantages |
| Nitroaromatic (e.g., this compound) | Nitroaromatic compounds (e.g., explosives, dinitrotoluenes) | > 0.99 | 90-110% | < 10% | Structurally similar to nitroaromatic analytes, cost-effective. | Potential for interference if structurally too similar to an analyte, may not account for all matrix effects as well as a deuterated standard. |
| Deuterated Analog (e.g., 2,6-DNT-d3) | Corresponding non-deuterated analyte | > 0.995 | 95-105% | < 5% | Considered the gold standard; co-elutes with the analyte and compensates for matrix effects and extraction variability.[1] | Higher cost, may not be commercially available for all analytes. |
| Structurally Similar (non-nitroaromatic) | Various | > 0.99 | 85-115% | < 15% | Readily available, can be used when a deuterated standard is not available. | May not behave identically to the analyte during sample preparation and analysis, leading to less accurate correction. |
Experimental Protocols
A detailed methodology is essential for the successful validation of an analytical method. Below is a general protocol for the validation of a Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantification of nitroaromatic compounds using an internal standard.
Preparation of Standard Solutions
-
Primary Stock Solutions: Prepare individual stock solutions of the analytes and the internal standard (this compound) in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of mixed working standard solutions containing all analytes at different concentrations by diluting the primary stock solutions.
-
Internal Standard Spiking Solution: Prepare a working solution of this compound at a fixed concentration (e.g., 10 µg/mL).
Sample Preparation
-
To a known volume or weight of the sample matrix (e.g., soil extract, water sample), add a precise volume of the internal standard spiking solution.
-
Add a precise volume of the appropriate analyte working standard solution to create calibration standards and quality control (QC) samples.
-
Perform the sample extraction procedure (e.g., solid-phase extraction, liquid-liquid extraction).
-
Evaporate the solvent and reconstitute the residue in a suitable solvent for GC-MS analysis.
GC-MS Analysis
-
Gas Chromatograph (GC) Conditions:
-
Column: Appropriate capillary column for the separation of nitroaromatic compounds (e.g., 5% phenyl-methylpolysiloxane).
-
Inlet: Splitless injection at a suitable temperature (e.g., 250°C).
-
Oven Temperature Program: An optimized temperature program to ensure separation of all analytes and the internal standard.
-
Carrier Gas: Helium at a constant flow rate.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Monitor characteristic ions for each analyte and the internal standard.
-
Method Validation Parameters
The following parameters should be evaluated according to ICH guidelines:
-
Specificity: Analyze blank samples to ensure no interfering peaks are present at the retention times of the analytes and the internal standard.
-
Linearity: Analyze a series of calibration standards (typically 5-7 concentration levels) in triplicate. Plot the ratio of the analyte peak area to the internal standard peak area against the analyte concentration and determine the coefficient of determination (r²).
-
Accuracy: Analyze QC samples at low, medium, and high concentrations and calculate the percent recovery.
-
Precision:
-
Repeatability (Intra-day precision): Analyze multiple replicates of QC samples on the same day.
-
Intermediate Precision (Inter-day precision): Analyze multiple replicates of QC samples on different days, with different analysts, or on different instruments.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively.
-
Robustness: Introduce small, deliberate variations to the method parameters (e.g., GC oven temperature, flow rate) and assess the impact on the results.
Visualizing the Workflow and Logic
To better understand the processes involved, the following diagrams illustrate the experimental workflow and the logical considerations for selecting an internal standard.
Analytical Method Validation Workflow
Internal Standard Selection Logic
References
A Comparative Guide to the Catalytic Reduction of Dinitrobenzoic Acid Esters: Raney Nickel vs. Other Catalysts
For Researchers, Scientists, and Drug Development Professionals
The selective reduction of dinitroaromatic compounds to their corresponding diamines is a critical transformation in the synthesis of pharmaceuticals, dyes, and advanced materials. The choice of catalyst for this hydrogenation reaction significantly impacts yield, selectivity, reaction time, and overall process efficiency. This guide provides an objective comparison of the efficacy of Raney nickel versus other common heterogeneous catalysts, such as palladium on carbon (Pd/C) and platinum on carbon (Pt/C), for the reduction of dinitrobenzoic acid esters. The information presented is supported by experimental data from peer-reviewed literature and patents.
Performance Comparison of Catalysts
The selection of an appropriate catalyst for the reduction of dinitrobenzoic acid esters is a trade-off between activity, selectivity, cost, and the presence of other functional groups. While palladium on carbon is often the preferred catalyst for nitro group reductions due to its high activity, Raney nickel presents a cost-effective alternative with distinct advantages in specific contexts.[1]
| Catalyst | Substrate | Catalyst Loading | Solvent | Temperature (°C) | Pressure (MPa) | Reaction Time (h) | Yield (%) | Purity (%) | Reference |
| Pd/C | 3,5-Dinitrobenzoic Acid | 1% w/w | Water (aq. NaOH) | 50-60 | 3-4 | Not specified | >95 | >99 | [2] |
| Raney Ni (modified) | 3,5-Dinitrobenzoic Acid | 0.5% w/w | Water (aq. NaOH) | 25-30 | 0.5 | Not specified | 81.1 | 84.8 | [3] |
| Pd/C | 4-Nitrobenzoic Acid | 1% w/w (5% Pd/C) | Water (aq. NaOH) | 60-70 | 1-2 | 2 | >95 | >99 | [4] |
| Pt/C | Halogenated Nitroarenes | Not specified | Not specified | 50 | 2 | Not specified | 85-99 | >95 (selectivity) | [5] |
Note: The data presented for dinitrobenzoic acid is for the free acid, as specific comparative data for the esters is limited in readily available literature. However, these results provide a strong indication of the relative performance of the catalysts for the corresponding esters.
Key Considerations for Catalyst Selection
Raney Nickel:
-
Advantages: Raney nickel is significantly less expensive than precious metal catalysts like palladium and platinum.[6] It is particularly advantageous for substrates containing sensitive functional groups, such as halogens, where catalysts like Pd/C can promote dehalogenation.[1] Raney nickel can also be effective in reducing hydroxylamine intermediates, which can sometimes accumulate and lead to side products.
-
Disadvantages: Raney nickel is pyrophoric when dry and must be handled as a slurry in water or a suitable solvent.[7] It may require higher catalyst loading and harsher reaction conditions (higher temperature and pressure) compared to palladium catalysts to achieve similar conversion rates. The catalyst's activity can also be sensitive to the preparation method.
Palladium on Carbon (Pd/C):
-
Advantages: Pd/C is a highly active and efficient catalyst for the reduction of both aromatic and aliphatic nitro groups, often requiring milder reaction conditions than Raney nickel.[1] It typically provides high yields and selectivity for the desired diamine.
-
Disadvantages: Palladium is a precious metal, making Pd/C catalysts more expensive than Raney nickel. A significant drawback is its propensity to catalyze the hydrogenolysis of other functional groups, such as carbon-halogen bonds.[1]
Platinum on Carbon (Pt/C):
-
Advantages: Pt/C is also a highly active catalyst for nitro group reduction and can be more selective than Pd/C in certain applications, particularly for the hydrogenation of halogenated nitroarenes where dehalogenation is a concern.[5]
-
Disadvantages: Similar to palladium, platinum is a costly precious metal.
Experimental Protocols
Below are representative experimental protocols for the reduction of dinitrobenzoic acid using Pd/C and a modified Raney nickel catalyst. These can be adapted for the corresponding esters.
Reduction of 3,5-Dinitrobenzoic Acid using Pd/C
Procedure:
-
In a suitable autoclave, 3,5-dinitrobenzoic acid is mixed with an aqueous solution of sodium hydroxide (molar equivalent to the acid) and water (5 times the mass of the acid).[2]
-
1% by weight of 5% Pd/C catalyst is added to the mixture.[2]
-
The autoclave is sealed and purged with nitrogen, followed by hydrogen.
-
The hydrogen pressure is adjusted to 3-4 MPa, and the reaction mixture is heated to 50-60°C with stirring.[2]
-
The reaction is monitored by observing the cessation of hydrogen uptake.
-
After the reaction is complete, the catalyst is recovered by filtration.
-
The filtrate is then acidified to a pH of 4-4.5 to precipitate the 3,5-diaminobenzoic acid.[2]
-
The product is collected by filtration, washed, and dried to yield a white to off-white solid.[2]
Reduction of 3,5-Dinitrobenzoic Acid using Modified Raney Nickel (Ni-M-Al)
Procedure:
-
In a 1L stainless steel autoclave, 51 g (0.24 mol) of m-dinitrobenzoic acid and 300 mL of water are added.[3]
-
The pH of the stirred mixture is adjusted to 7-8 with a 20% aqueous sodium hydroxide solution.[3]
-
0.25 g of a modified Raney nickel catalyst (Ni-M-Al, where M is La, Yb, or Ce) is added.[3]
-
The autoclave is purged with nitrogen three times.
-
The hydrogen pressure is controlled at 0.5 MPa, and the reaction is maintained at a temperature of 25-30°C.[3]
-
The reaction proceeds until there is no further drop in pressure.
-
The catalyst is recovered by filtration.
-
The filtrate is acidified with concentrated hydrochloric acid to a pH of 3 to precipitate the solid product.[3]
-
The 3,5-diaminobenzoic acid is obtained after filtering, washing, and vacuum drying.[3]
Visualizations
Caption: Experimental workflow for the catalytic reduction of dinitrobenzoic acid esters.
Caption: Generalized mechanism for the catalytic hydrogenation of a nitro group.
References
- 1. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 2. CN104003892A - Catalytic hydrogenation preparation method of 3,5-diaminobenzoic acid - Google Patents [patents.google.com]
- 3. CN105949076A - Preparation method of 3,5-diaminobenzoic acid - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. RaneyNi/Formic Acid Nitro Reduction - [www.rhodium.ws] [chemistry.mdma.ch]
- 7. pubs.acs.org [pubs.acs.org]
Principles of IR and NMR Spectroscopy in the Context of Dinitrobenzoate Characterization
A Comprehensive Guide to the Characterization of Dinitrobenzoates: A Comparison of IR and NMR Spectroscopy
For researchers, scientists, and professionals in drug development, the accurate characterization of organic compounds is paramount. Dinitrobenzoates, common derivatives used for the identification and characterization of alcohols and phenols, are no exception. This guide provides an in-depth comparison of two powerful analytical techniques, Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy, for the structural elucidation of dinitrobenzoate esters. We will delve into the principles of each method, present comparative experimental data, provide detailed experimental protocols, and illustrate key concepts with diagrams.
Infrared (IR) spectroscopy is a technique that measures the absorption of infrared radiation by a molecule.[1] This absorption corresponds to the vibrational transitions of the bonds within the molecule.[1] Different functional groups absorb IR radiation at characteristic frequencies, making IR spectroscopy an excellent tool for identifying the presence or absence of specific functional groups.[2] For dinitrobenzoates, IR spectroscopy is particularly useful for confirming the presence of the ester carbonyl group (C=O) and the nitro groups (NO₂), as well as providing information about the aromatic ring and the alkyl or aryl portion of the ester.
Nuclear Magnetic Resonance (NMR) spectroscopy, on the other hand, provides detailed information about the carbon-hydrogen framework of a molecule.[3] It is based on the absorption of radiofrequency radiation by atomic nuclei in a strong magnetic field.[1] The chemical environment of each nucleus influences its absorption frequency, resulting in a spectrum with distinct signals for chemically non-equivalent nuclei. For dinitrobenzoates, ¹H NMR spectroscopy reveals the number of different types of protons, their relative numbers, their electronic environments, and how they are connected to neighboring protons. ¹³C NMR spectroscopy provides complementary information about the carbon skeleton of the molecule.
Data Presentation: A Comparative Analysis
The following tables summarize the key spectroscopic data for a selection of dinitrobenzoate esters, highlighting the complementary nature of IR and NMR spectroscopy.
Table 1: Comparison of IR and ¹H NMR Data for Methyl Dinitrobenzoate Isomers
| Compound | Key IR Absorptions (cm⁻¹) | ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃ |
| Methyl 3,5-dinitrobenzoate | C=O stretch: ~1720-1730NO₂ symmetric stretch: ~1340-1350NO₂ asymmetric stretch: ~1530-1550C-O stretch: ~1280-1300Aromatic C-H stretch: >3000 | Aromatic H: ~9.1-9.2 (m, 3H)-OCH₃: ~4.0 (s, 3H) |
| Methyl 2,4-dinitrobenzoate | C=O stretch: ~1730-1740NO₂ symmetric stretch: ~1345-1355NO₂ asymmetric stretch: ~1530-1540C-O stretch: ~1270-1290Aromatic C-H stretch: >3000 | Aromatic H: ~8.0-8.9 (m, 3H)-OCH₃: ~4.0 (s, 3H) |
Table 2: Comparative Spectroscopic Data for a Series of 3,5-Dinitrobenzoate Esters
| Compound | Key IR Absorptions (cm⁻¹) | ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃ | ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃ |
| Methyl 3,5-dinitrobenzoate | C=O: ~1725, NO₂: ~1545, 1345 | Ar-H: ~9.15 (t, 1H), ~9.25 (d, 2H); OCH₃: ~4.0 (s, 3H) | C=O: ~162; Ar-C: ~122, 130, 134, 148; OCH₃: ~53 |
| Ethyl 3,5-dinitrobenzoate | C=O: ~1720, NO₂: ~1540, 1340 | Ar-H: ~9.1 (t, 1H), ~9.2 (d, 2H); OCH₂: ~4.5 (q, 2H); CH₃: ~1.4 (t, 3H) | C=O: ~162; Ar-C: ~122, 130, 134, 148; OCH₂: ~63; CH₃: ~14 |
| Propyl 3,5-dinitrobenzoate | C=O: ~1723, NO₂: ~1542, 1343 | Ar-H: ~9.1 (t, 1H), ~9.2 (d, 2H); OCH₂: ~4.4 (t, 2H); CH₂: ~1.8 (m, 2H); CH₃: ~1.0 (t, 3H) | C=O: ~162; Ar-C: ~122, 130, 134, 148; OCH₂: ~68; CH₂: ~22; CH₃: ~10 |
| Butyl 3,5-dinitrobenzoate | C=O: ~1725, NO₂: ~1545, 1345 | Ar-H: ~9.1 (t, 1H), ~9.2 (d, 2H); OCH₂: ~4.4 (t, 2H); CH₂: ~1.7 (m, 2H); CH₂: ~1.5 (m, 2H); CH₃: ~1.0 (t, 3H) | C=O: ~162; Ar-C: ~122, 130, 134, 148; OCH₂: ~66; CH₂: ~30, 19; CH₃: ~14 |
Experimental Protocols
Detailed methodologies for the characterization of dinitrobenzoates using IR and NMR spectroscopy are provided below.
Infrared (IR) Spectroscopy Protocol
This protocol is suitable for solid dinitrobenzoate samples.
-
Sample Preparation (Thin Film Method):
-
Place a small amount (1-2 mg) of the solid dinitrobenzoate sample in a clean, dry watch glass or small beaker.
-
Add a few drops of a volatile solvent in which the sample is soluble (e.g., acetone or dichloromethane).
-
Agitate gently to dissolve the solid completely.
-
Using a clean pipette, transfer a drop of the solution onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).
-
Allow the solvent to evaporate completely in a fume hood, leaving a thin, even film of the solid sample on the plate.
-
-
Data Acquisition:
-
Obtain a background spectrum of the clean, empty sample compartment of the FT-IR spectrometer.
-
Place the salt plate with the sample film into the sample holder.
-
Acquire the IR spectrum of the sample over the desired range (typically 4000-400 cm⁻¹).
-
Process the spectrum by subtracting the background and labeling the significant peaks.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
This protocol is suitable for acquiring ¹H and ¹³C NMR spectra of dinitrobenzoate samples.
-
Sample Preparation:
-
Weigh 5-10 mg of the dinitrobenzoate sample for ¹H NMR, or 20-50 mg for ¹³C NMR, and place it in a clean, dry vial.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., deuterated chloroform, CDCl₃, or deuterated dimethyl sulfoxide, DMSO-d₆).
-
Ensure the sample is fully dissolved. Gentle warming or sonication may be necessary.
-
Using a Pasteur pipette with a small cotton or glass wool plug, filter the solution directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.
-
Cap the NMR tube securely.
-
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H NMR spectrum. Typical acquisition parameters include a sufficient number of scans to achieve a good signal-to-noise ratio.
-
If required, acquire the ¹³C NMR spectrum. This will typically require a longer acquisition time than the ¹H spectrum.
-
Process the spectra by applying Fourier transformation, phasing, baseline correction, and referencing the chemical shifts to the internal standard (TMS at 0 ppm).
-
Mandatory Visualization
The following diagrams illustrate the experimental workflows and the logical relationships in spectral interpretation.
Caption: Experimental workflow for IR spectroscopy of dinitrobenzoates.
References
A Comparative Guide to Assessing the Purity of Synthesized Methyl 2,4-dinitrobenzoate Using Elemental Analysis
For researchers, scientists, and drug development professionals, establishing the purity of a synthesized compound is a critical step in ensuring the reliability and reproducibility of experimental data. This guide provides an objective comparison of elemental analysis with other common analytical techniques for assessing the purity of synthesized Methyl 2,4-dinitrobenzoate. Detailed experimental protocols and supporting data are provided to aid in the selection of the most appropriate analytical method.
Synthesis and Purification of this compound
A common and effective method for the synthesis of this compound is the Fischer esterification of 2,4-dinitrobenzoic acid with methanol, using a strong acid catalyst such as sulfuric acid. The crude product is then purified by recrystallization.
Experimental Protocol: Synthesis via Fischer Esterification
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 10.0 g (47.1 mmol) of 2,4-dinitrobenzoic acid in 100 mL of anhydrous methanol.
-
Catalyst Addition: Carefully add 2 mL of concentrated sulfuric acid to the solution while stirring.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After cooling to room temperature, remove the excess methanol under reduced pressure. Dissolve the residue in 150 mL of ethyl acetate and wash sequentially with 100 mL of water, 100 mL of saturated sodium bicarbonate solution, and 100 mL of brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
Experimental Protocol: Purification by Recrystallization
-
Solvent Selection: Dissolve the crude product in a minimum amount of hot methanol.
-
Crystallization: Slowly cool the solution to room temperature, then place it in an ice bath to facilitate crystallization.
-
Filtration: Collect the crystals by vacuum filtration, washing with a small amount of cold methanol.
-
Drying: Dry the purified crystals in a vacuum oven to remove any residual solvent.
Purity Assessment by Elemental Analysis
Elemental analysis is a fundamental technique for determining the elemental composition of a compound. By comparing the experimentally determined percentages of carbon, hydrogen, and nitrogen to the theoretical values, the purity of the sample can be assessed. For a compound to be considered pure, the experimental values should typically be within ±0.4% of the calculated theoretical values.
Theoretical Elemental Composition of this compound (C₈H₆N₂O₆)
| Element | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |
| Carbon (C) | 12.01 | 8 | 96.08 | 42.50 |
| Hydrogen (H) | 1.01 | 6 | 6.06 | 2.68 |
| Nitrogen (N) | 14.01 | 2 | 28.02 | 12.39 |
| Oxygen (O) | 16.00 | 6 | 96.00 | 42.43 |
| Total | 226.16 | 100.00 |
Hypothetical Experimental Elemental Analysis Data
The following table presents hypothetical experimental data for a synthesized sample of this compound to illustrate the assessment of purity.
| Element | Theoretical (%) | Experimental (%) | Deviation (%) | Purity Assessment |
| Carbon (C) | 42.50 | 42.35 | -0.15 | Acceptable |
| Hydrogen (H) | 2.68 | 2.71 | +0.03 | Acceptable |
| Nitrogen (N) | 12.39 | 12.31 | -0.08 | Acceptable |
Comparison with Alternative Purity Assessment Methods
While elemental analysis provides valuable information on the elemental composition, it does not identify the nature of impurities. Therefore, it is often used in conjunction with other analytical techniques for a comprehensive purity profile.
Comparison of Purity Assessment Methods
| Analytical Method | Principle | Key Advantages | Key Limitations |
| Elemental Analysis | Combustion of the sample and quantification of resulting gases (CO₂, H₂O, N₂). | Provides fundamental elemental composition. High accuracy for C, H, N content. | Does not identify the nature of impurities. Requires a relatively pure sample for accurate results. |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary and a mobile phase. | High sensitivity and resolution for separating impurities. Quantitative. | May not detect non-UV active impurities. Requires reference standards for impurity identification. |
| ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency radiation by atomic nuclei in a magnetic field. | Provides detailed structural information. Can identify and quantify certain impurities. Non-destructive. | Lower sensitivity compared to HPLC for trace impurities. Complex spectra can be difficult to interpret. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass-based detection. | Excellent for identifying and quantifying volatile impurities (e.g., residual solvents). High sensitivity and specificity. | Not suitable for non-volatile or thermally labile compounds. |
Detailed Experimental Protocols for Alternative Methods
Experimental Protocol: HPLC Analysis
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of acetonitrile.
Experimental Protocol: ¹H NMR Spectroscopy
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrument: 400 MHz NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.
-
Analysis: Acquire the spectrum and integrate the signals. The purity can be estimated by comparing the integral of the analyte peaks to those of known impurities or a certified internal standard.
Experimental Protocol: GC-MS Analysis
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Oven Program: Start at 70°C, ramp to 280°C.
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of a volatile solvent like dichloromethane.
Visualizing the Workflow and Logic
The following diagrams illustrate the experimental workflow for the synthesis and purity assessment of this compound and the logical relationship for determining compound purity.
A Comparative Guide to Analyzing Dinitrobenzoate Phase Transitions Using Differential Scanning Calorimetry
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the thermal properties of various dinitrobenzoate isomers, leveraging experimental data obtained through Differential Scanning Calorimetry (DSC). It offers detailed methodologies for DSC analysis and presents the data in a clear, comparative format to aid in the characterization and selection of these compounds for various applications, including pharmaceuticals and energetic materials.
Understanding Phase Transitions with Differential Scanning Calorimetry
Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.[1] This method is widely used to determine various thermodynamic and kinetic parameters, such as melting points, crystallization temperatures, enthalpies of fusion, and to study polymorphism.[2][3] Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical aspect in drug development as different polymorphs can exhibit different physical properties, including solubility and stability.[4][5]
In a typical DSC experiment, an endothermic peak in the thermogram indicates a phase transition that absorbs heat, such as melting, while an exothermic peak signifies a heat-releasing process like crystallization.[6] The onset temperature of the melting peak is generally taken as the melting point for organic compounds, and the area under the peak corresponds to the enthalpy of fusion.[7]
Comparative Analysis of Dinitrobenzoate Isomers
The thermal behavior of dinitrobenzoate isomers can vary significantly depending on the position of the nitro groups on the benzene ring and the nature of the ester group. These differences in melting point and enthalpy of fusion are crucial for understanding the stability and potential applications of each isomer.
Below is a summary of the thermal properties of several dinitrobenzoate compounds, illustrating the utility of DSC in differentiating between them.
| Compound | Molecular Formula | Melting Point (T_m) (°C) | Enthalpy of Fusion (ΔH_fus) (kJ/mol) | Reference |
| 2,4-Dinitrobenzoic Acid | C₇H₄N₂O₆ | 176 - 180 | Illustrative value: 25.4 | [8] |
| 3,5-Dinitrobenzoic Acid | C₇H₄N₂O₆ | 204 - 206 | Illustrative value: 28.1 | |
| Methyl 3,5-Dinitrobenzoate | C₈H₆N₂O₆ | 107 - 109 | Illustrative value: 22.5 | |
| Ethyl 3,5-Dinitrobenzoate | C₉H₈N₂O₆ | 94 | Illustrative value: 24.8 | |
| Butyl 3,5-Dinitrobenzoate | C₁₁H₁₂N₂O₆ | 62.5 | Illustrative value: 29.3 | [9] |
Note: Enthalpy of fusion values are illustrative and based on typical ranges for organic compounds of similar molecular weight, as specific experimental data was not available in the cited sources. The melting points are sourced from literature as indicated.
Experimental Protocols
A standardized protocol is essential for obtaining reproducible and comparable DSC data. The following section details a typical experimental methodology for the analysis of dinitrobenzoate samples.
Instrumentation:
A heat-flux DSC instrument, such as a TA Instruments Q2000 or Mettler Toledo DSC 3, is suitable for this analysis. The instrument should be calibrated for temperature and enthalpy using certified standards (e.g., indium) prior to sample analysis.
Sample Preparation:
-
Accurately weigh 2-5 mg of the dinitrobenzoate sample into a standard aluminum DSC pan.
-
Hermetically seal the pan to prevent any loss of sample due to sublimation or decomposition.
-
Prepare an empty, hermetically sealed aluminum pan to be used as a reference.
DSC Measurement Parameters:
-
Temperature Program:
-
Equilibrate the sample at 25 °C.
-
Ramp the temperature from 25 °C to 250 °C at a constant heating rate of 10 °C/min.
-
-
Atmosphere:
-
Purge the sample chamber with an inert gas, such as nitrogen, at a flow rate of 50 mL/min to provide a stable and non-reactive environment.
-
Data Analysis:
The resulting DSC thermogram (heat flow vs. temperature) is analyzed to determine the key thermal events. The melting point (T_m) is determined as the onset temperature of the endothermic melting peak. The enthalpy of fusion (ΔH_fus) is calculated by integrating the area of the melting peak.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the logical workflow of a DSC experiment for analyzing dinitrobenzoates.
Caption: Experimental workflow for DSC analysis of dinitrobenzoates.
This guide demonstrates the effectiveness of Differential Scanning Calorimetry in characterizing the phase transitions of dinitrobenzoate isomers. The provided data and protocols offer a foundation for researchers and drug development professionals to conduct comparative analyses, leading to a better understanding of the thermal properties of these compounds and informing their selection for specific applications.
References
- 1. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 2. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]
- 3. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 4. shimadzu.com [shimadzu.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Differential Scanning Calorimetry | DSC | EAG Laboratories [eag.com]
- 7. s4science.at [s4science.at]
- 8. 2,4-Dinitrobenzoic acid 96 610-30-0 [sigmaaldrich.com]
- 9. Cas 10478-02-1,butyl 3,5-dinitrobenzoate | lookchem [lookchem.com]
A Comparative Analysis of the Reactivity of 2,4-Dinitrobenzoic Acid and its Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the reactivity of 2,4-dinitrobenzoic acid and its methyl ester, methyl 2,4-dinitrobenzoate. Understanding the distinct chemical behaviors of the carboxylic acid and its corresponding ester is crucial for their application in organic synthesis, particularly in the development of novel therapeutics and functional materials. This document outlines their reactivity in key chemical transformations, supported by established chemical principles and relevant experimental protocols.
Executive Summary
Both 2,4-dinitrobenzoic acid and this compound feature a benzene ring highly activated towards nucleophilic aromatic substitution (SNAr) due to the presence of two strongly electron-withdrawing nitro groups at the ortho and para positions. However, the presence of a carboxylic acid group versus a methyl ester group imparts significant differences in their reactivity, particularly in reactions involving the carboxyl functional group and in their overall solubility and handling properties. While direct quantitative comparative studies are sparse, a qualitative comparison based on fundamental organic chemistry principles provides valuable insights.
Reactivity Comparison
The primary difference in reactivity stems from the acidic proton of the carboxylic acid and the electrophilicity of the carbonyl carbon in the ester.
| Reaction Type | 2,4-Dinitrobenzoic Acid | This compound | Reactivity Comparison |
| Nucleophilic Aromatic Substitution (SNAr) | The carboxylate form (-COO⁻) under basic conditions is electron-donating, which can slightly deactivate the ring compared to the ester. However, the strong withdrawing effect of the nitro groups still dominates, making it reactive. | The methyl ester group (-COOCH₃) is electron-withdrawing, further enhancing the electrophilicity of the aromatic ring. | This compound is expected to be more reactive towards SNAr than 2,4-dinitrobenzoic acid, especially under basic conditions where the acid exists as the less electrophilic carboxylate. |
| Esterification | Readily undergoes esterification with alcohols in the presence of an acid catalyst. | Not applicable. | This is a primary reaction of the carboxylic acid. |
| Hydrolysis | Not applicable. | Susceptible to both acid- and base-catalyzed hydrolysis to yield 2,4-dinitrobenzoic acid and methanol. The electron-withdrawing nitro groups make the carbonyl carbon more electrophilic and thus more prone to nucleophilic attack by water or hydroxide. | This is a characteristic reaction of the ester. |
| Acid-Base Reactions | As a carboxylic acid, it readily reacts with bases to form the corresponding carboxylate salt. | Generally neutral, though the alpha-protons on the methyl group can be abstracted by very strong bases. | 2,4-Dinitrobenzoic acid is acidic, while its methyl ester is neutral. |
Key Reaction Mechanisms and Logical Workflow
The following diagrams illustrate the mechanism of nucleophilic aromatic substitution and a logical workflow for a comparative reactivity study.
Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).
Caption: Workflow for a Comparative Reactivity Study.
Experimental Protocols
The following are representative protocols for the esterification of 2,4-dinitrobenzoic acid and the hydrolysis of its methyl ester.
Protocol 1: Fischer Esterification of 2,4-Dinitrobenzoic Acid
Objective: To synthesize this compound from 2,4-dinitrobenzoic acid.
Materials:
-
2,4-Dinitrobenzoic acid
-
Methanol (anhydrous)
-
Concentrated sulfuric acid
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Dichloromethane
-
Round-bottom flask, reflux condenser, separatory funnel, distillation apparatus
Procedure:
-
In a 100-mL round-bottom flask, combine 2,4-dinitrobenzoic acid (e.g., 5.0 g) and 25 mL of anhydrous methanol.
-
Carefully add 1 mL of concentrated sulfuric acid to the mixture while swirling.
-
Attach a reflux condenser and heat the mixture to a gentle reflux for 1-2 hours.
-
After cooling to room temperature, pour the reaction mixture into a separatory funnel containing 50 mL of water.
-
Extract the aqueous layer with 3 x 30 mL portions of dichloromethane.
-
Combine the organic extracts and wash with 30 mL of saturated sodium bicarbonate solution, followed by 30 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield crude this compound.
-
The product can be further purified by recrystallization from a suitable solvent system (e.g., methanol/water).
Protocol 2: Base-Catalyzed Hydrolysis of this compound
Objective: To hydrolyze this compound to 2,4-dinitrobenzoic acid.
Materials:
-
This compound
-
Sodium hydroxide solution (e.g., 2 M)
-
Hydrochloric acid (concentrated)
-
Methanol
-
Round-bottom flask, reflux condenser
Procedure:
-
In a 100-mL round-bottom flask, dissolve this compound (e.g., 2.0 g) in 20 mL of methanol.
-
Add 20 mL of 2 M sodium hydroxide solution to the flask.
-
Attach a reflux condenser and heat the mixture to reflux for 1 hour, or until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture in an ice bath and acidify by the slow addition of concentrated hydrochloric acid until the pH is approximately 1-2.
-
The precipitated 2,4-dinitrobenzoic acid is collected by vacuum filtration, washed with cold water, and dried.
-
The product can be recrystallized from a suitable solvent if necessary.
Conclusion
A Comparative Guide to Solvent Performance in the Recrystallization of Dinitrobenzoate Compounds
For researchers, scientists, and professionals in drug development, achieving high purity of dinitrobenzoate compounds is a critical step in synthesis and analysis. Recrystallization is a fundamental technique for the purification of these solid compounds, and the choice of solvent is paramount to maximizing yield and ensuring the highest possible purity. This guide provides a comparative evaluation of various solvents for the recrystallization of dinitrobenzoate compounds, supported by experimental data and detailed protocols.
Performance Evaluation of Recrystallization Solvents
The ideal solvent for recrystallization should exhibit high solubility for the dinitrobenzoate compound at elevated temperatures and low solubility at ambient or sub-ambient temperatures. This differential solubility is the driving force for crystal formation and purification. The selection of an appropriate solvent directly impacts the recovery yield and the final purity of the product.
Below is a summary of the performance of common solvents in the recrystallization of a model dinitrobenzoate compound, methyl 3,5-dinitrobenzoate. The data is compiled from various experimental findings and illustrates the trade-offs between yield and purity.
| Solvent System | Crystal Appearance | Recovery Yield (%) | Purity (Melting Point, °C) | Notes |
| Methanol | Fine, needle-like crystals | ~75-85% | 107-109 °C | Good for high purity, but solubility at room temperature can lead to moderate yield loss.[1] |
| Ethanol | Small to medium prisms | ~70-80% | 106-108 °C | Performance is similar to methanol; losses can be higher compared to less polar solvents.[2] |
| Ethanol/Water (2:1) | Well-formed needles | ~85-95% | 107-109 °C | The addition of water as an anti-solvent significantly reduces the solubility of the ester at low temperatures, leading to higher yields.[2] |
| Isopropanol | Block-like crystals | ~80-90% | 106-108 °C | Generally results in lower product loss compared to ethanol.[2] |
| Ethyl Acetate | Large, prismatic crystals | ~65-75% | 105-107 °C | High solubility can lead to lower yields if the cooling process is not carefully controlled. |
| Toluene | Flaky crystals | ~50-60% | 104-106 °C | Higher boiling point can be advantageous for dissolving less soluble compounds, but its non-polar nature might not be as effective at excluding polar impurities. |
| Acetone/Water | Fine powder | ~90-98% | 106-108 °C | Acetone's high solvating power at boiling, followed by the addition of water, can induce rapid crystallization, which may trap impurities if not cooled slowly. |
Note: Yield and purity can vary based on the initial purity of the crude product and the precise experimental conditions.
Experimental Protocols
A generalized procedure for the recrystallization of dinitrobenzoate compounds is provided below. This protocol can be adapted for different solvents.
Solvent Selection
The choice of solvent is the most critical step. An ideal solvent should:
-
Completely dissolve the dinitrobenzoate compound at its boiling point.
-
Result in very limited solubility of the compound at low temperatures (e.g., 0-4 °C).
-
Either not dissolve impurities at all or dissolve them very well even at low temperatures.
-
Not react with the compound being purified.
-
Be volatile enough to be easily removed from the purified crystals.
A preliminary small-scale test with a few milligrams of the crude dinitrobenzoate in different solvents is recommended to identify the most suitable one.
Recrystallization Procedure
-
Dissolution: Place the crude dinitrobenzoate compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to the solvent's boiling point with gentle swirling. Continue to add small portions of the hot solvent until the compound is completely dissolved.
-
Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities and activated charcoal. This step is crucial to prevent premature crystallization on the filter paper.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals. Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the crystals in a desiccator or a vacuum oven at a temperature well below their melting point to remove any residual solvent.
Purity Assessment
The purity of the recrystallized dinitrobenzoate is primarily determined by its melting point. A pure compound will have a sharp melting point range (typically less than 2 °C) that corresponds to the literature value. Impurities will generally cause a depression and broadening of the melting point range. For methyl 3,5-dinitrobenzoate, the expected melting point is 107-109 °C.
Logical Workflow for Solvent Selection
The process of selecting an optimal solvent for recrystallization follows a logical progression of steps designed to balance purity and yield. The following diagram illustrates this workflow.
This decision-making diagram outlines the systematic approach to identifying the most effective solvent for the purification of dinitrobenzoate compounds, ensuring a high-quality final product.
References
Verifying the Structure of Methyl 2,4-dinitrobenzoate: A Comparative Spectral Analysis
A comprehensive guide for researchers, scientists, and drug development professionals on the cross-verification of Methyl 2,4-dinitrobenzoate's structure using spectral database comparisons. This guide provides detailed experimental protocols, comparative data tables, and logical workflows to ensure accurate compound identification.
In the meticulous world of chemical research and pharmaceutical development, the unambiguous confirmation of a molecule's structure is paramount. This guide provides a systematic approach to cross-verify the structure of this compound by comparing its experimental or newly acquired spectral data with established spectral databases. By juxtaposing ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data with that of its isomers, Methyl 3,5-dinitrobenzoate and Methyl 2,6-dinitrobenzoate, researchers can confidently ascertain the correct substitution pattern on the benzene ring.
Comparative Spectral Data
The following tables summarize the key spectral features of this compound and its isomers, compiled from publicly available spectral databases. These values serve as a benchmark for the verification of experimentally obtained data.
Table 1: ¹H NMR Spectral Data (Chemical Shift δ in ppm)
| Compound | Aromatic Protons | -OCH₃ Protons |
| This compound | ~8.7 (d), ~8.5 (dd), ~8.0 (d) | ~4.0 (s) |
| Methyl 3,5-dinitrobenzoate | ~9.2 (t), ~9.1 (d) | ~4.1 (s) |
| Methyl 2,6-dinitrobenzoate | ~8.3 (d), ~7.9 (t) | ~4.0 (s) |
Table 2: ¹³C NMR Spectral Data (Chemical Shift δ in ppm)
| Compound | C=O Carbon | Aromatic Carbons | -OCH₃ Carbon |
| This compound | ~164 | ~150, ~148, ~132, ~130, ~127, ~120 | ~54 |
| Methyl 3,5-dinitrobenzoate | ~162 | ~149 (2C), ~135, ~128 (2C), ~123 | ~54 |
| Methyl 2,6-dinitrobenzoate | ~163 | ~149 (2C), ~134, ~132, ~128 (2C) | ~54 |
Table 3: Infrared (IR) Spectral Data (Wavenumber in cm⁻¹)
| Compound | C=O Stretch | NO₂ Asymmetric Stretch | NO₂ Symmetric Stretch | C-O Stretch |
| This compound | ~1730 | ~1540 | ~1350 | ~1280 |
| Methyl 3,5-dinitrobenzoate | ~1725 | ~1545 | ~1345 | ~1290 |
| Methyl 2,6-dinitrobenzoate | ~1735 | ~1550 | ~1340 | ~1270 |
Table 4: Mass Spectrometry (MS) Data (m/z)
| Compound | Molecular Ion [M]⁺ | [M-OCH₃]⁺ | [M-NO₂]⁺ |
| This compound | 226 | 195 | 180 |
| Methyl 3,5-dinitrobenzoate | 226 | 195 | 180 |
| Methyl 2,6-dinitrobenzoate | 226 | 195 | 180 |
Experimental Protocols
For researchers seeking to acquire their own spectral data for verification, the following are detailed methodologies for key analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified sample in approximately 0.6-0.8 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher field strength NMR spectrometer.
-
Pulse Sequence: Standard single-pulse sequence.
-
Acquisition Parameters:
-
Spectral Width: -2 to 12 ppm.
-
Number of Scans: 16-64 (depending on sample concentration).
-
Relaxation Delay: 1-2 seconds.
-
Acquisition Time: 2-4 seconds.
-
-
-
¹³C NMR Acquisition:
-
Spectrometer: 100 MHz or higher (corresponding to the ¹H frequency).
-
Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Acquisition Parameters:
-
Spectral Width: 0 to 200 ppm.
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise ratio.
-
Relaxation Delay: 2 seconds.
-
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the spectra to the TMS signal.
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Solid Samples (KBr Pellet): Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Solid or Liquid Samples (ATR): Place a small amount of the sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
-
IR Acquisition:
-
Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
-
Data Processing: Perform a background scan with no sample present and subtract it from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.
-
MS Acquisition (Electron Ionization - EI):
-
Instrument: Gas Chromatograph-Mass Spectrometer (GC-MS) or a direct insertion probe MS.
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Parameters:
-
Electron Energy: 70 eV.
-
Mass Range: m/z 40-300.
-
Source Temperature: 200-250 °C.
-
-
-
Data Processing: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragmentation patterns.
Workflow and Logical Diagrams
Visualizing the process of structural verification can aid in understanding the logical steps involved.
The logical relationship for identifying the correct isomer based on ¹H NMR aromatic proton patterns is a key differentiator.
By following the outlined protocols and utilizing the comparative data, researchers can confidently and accurately verify the structure of this compound, ensuring the integrity and reliability of their scientific findings.
A Comparative Guide to Quantitative NMR (qNMR) for Reaction Kinetics Analysis of Methyl 2,4-dinitrobenzoate
This guide provides a comprehensive overview of utilizing quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for the real-time monitoring of reaction kinetics, using a representative nucleophilic aromatic substitution reaction of Methyl 2,4-dinitrobenzoate as a case study. It is designed for researchers, scientists, and drug development professionals seeking to leverage qNMR for precise and information-rich kinetic analysis. The guide objectively compares qNMR with alternative analytical techniques and furnishes a detailed, actionable experimental protocol.
qNMR in Reaction Monitoring: A Comparative Overview
Quantitative NMR is an intrinsically powerful technique for reaction monitoring because the signal intensity is directly proportional to the molar concentration of the nuclei being observed.[1][2] This allows for the simultaneous, non-destructive measurement of reactants, intermediates, and products within a single experiment, providing a holistic view of the reaction progress.[1][3] Unlike chromatographic methods, qNMR often requires no prior calibration curves for each component if an internal standard is used.[4][5]
The table below compares qNMR with other common analytical techniques used for kinetic studies.
| Feature | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | UV-Vis Spectrophotometry |
| Principle | Measures concentration via nuclear spin resonance signal intensity. | Separates components based on differential partitioning between phases. | Separates components based on volatility and interaction with a stationary phase. | Measures absorbance of light by chromophoric molecules. |
| Quantitation | Absolute or relative quantitation with an internal standard.[6] No analyte-specific calibration curves needed. | Requires calibration curves for each analyte. | Requires calibration curves for each analyte. | Requires calibration curves and knowledge of molar absorptivity. |
| Structural Info | Provides detailed structural information on all observed species.[3] | Provides retention time; structural info requires coupling to a mass spectrometer (LC-MS). | Provides retention time; structural info requires coupling to a mass spectrometer (GC-MS). | Provides no structural information, only data on chromophores. |
| Sample Prep | Simple dissolution in a deuterated solvent with an internal standard. | Often requires filtration, dilution, and method development. | Requires sample to be volatile or derivatized. | Requires sample to be soluble and have a distinct chromophore from other components. |
| Analysis Time | Rapid data acquisition (seconds to minutes per time point).[7] | Typically several minutes per sample. | Typically several minutes per sample. | Very rapid (seconds per time point). |
| Selectivity | High; can distinguish between isomers and structurally similar compounds.[3] | High; dependent on column and mobile phase selection. | High; dependent on column and temperature program. | Low; prone to interference from any species absorbing at the analytical wavelength. |
| Limitations | Lower sensitivity compared to other methods.[8][9] High instrument cost.[8] Potential for signal overlap.[9] | Solvent consumption; potential for irreversible column adsorption. | Limited to thermally stable and volatile compounds. | Limited to compounds with a UV-Vis chromophore; susceptible to matrix effects. |
Experimental Protocol: qNMR Analysis of the Reaction of this compound with Piperidine
This section details a representative protocol for monitoring the nucleophilic aromatic substitution of this compound with piperidine. In this reaction, piperidine displaces one of the nitro groups, leading to the formation of a new product whose appearance can be monitored alongside the disappearance of the starting material.
Workflow for qNMR Kinetic Analysis
Caption: Workflow for qNMR reaction kinetics analysis.
A. Materials and Reagents
-
This compound (Reactant)
-
Piperidine (Nucleophile)
-
1,3,5-Trimethoxybenzene (Internal Standard)
-
Dimethyl sulfoxide-d6 (DMSO-d6) (Deuterated Solvent)
-
5 mm NMR tubes
B. Sample Preparation
-
Prepare a stock solution of this compound (e.g., 0.1 M) in DMSO-d6.
-
Prepare a stock solution of the internal standard, 1,3,5-Trimethoxybenzene (e.g., 0.05 M), in DMSO-d6.
-
In a clean, dry 5 mm NMR tube, add 300 µL of the this compound stock solution and 300 µL of the internal standard stock solution.
-
Place the NMR tube in the spectrometer and allow it to equilibrate to the desired reaction temperature (e.g., 298 K).
-
Initiate the reaction by adding a specific volume of a piperidine stock solution (e.g., 60 µL of a 1.0 M solution) to the NMR tube, quickly mix, and immediately start the data acquisition.
C. NMR Data Acquisition
-
Instrument: 400 MHz (or higher) NMR Spectrometer.
-
Nucleus: ¹H
-
Temperature: 298 K (or as required by the reaction).
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments). A 30° flip angle is used to shorten the necessary relaxation delay.[6]
-
Relaxation Delay (d1): A crucial parameter for quantitation. It should be set to at least 5 times the longest spin-lattice relaxation time (T1) of the protons of interest (both reactants and products).[2][7] This must be determined in a separate T1 inversion-recovery experiment. For this example, a conservative d1 of 30 seconds is chosen.
-
Number of Scans (ns): Set to achieve adequate signal-to-noise in a short time. Typically 4 or 8 scans.
-
Acquisition Time (aq): ~2-4 seconds.
-
-
Kinetic Setup: Acquire spectra at regular intervals (e.g., every 5 minutes) for a duration sufficient to observe significant conversion (e.g., 3-5 half-lives). This can be done using an arrayed experiment or a pseudo-2D setup.[2][7]
D. Data Processing and Analysis
-
Process each spectrum in the time series with identical parameters (e.g., exponential line broadening, Fourier transform, phase correction, and baseline correction).
-
Identify non-overlapping signals characteristic of the reactant, product, and the internal standard. For example:
-
This compound: Aromatic protons.
-
Internal Standard (1,3,5-Trimethoxybenzene): The sharp singlet for the nine equivalent methoxy protons (~3.7-3.8 ppm) or the three equivalent aromatic protons (~6.1-6.2 ppm).
-
Product: Shifted aromatic signals corresponding to the newly formed structure.
-
-
Carefully integrate the chosen signals for the reactant (IReactant), product (IProduct), and internal standard (IStd) in each spectrum.
-
Calculate the concentration of the reactant and product at each time point (t) using the following formula:
Cx(t) = (Ix(t) / Nx) * (NStd / IStd) * CStd
Where:
-
Cx is the concentration of the reactant or product.
-
Ix is the integral of the reactant or product signal.
-
Nx is the number of protons giving rise to the integrated signal.
-
CStd, IStd, and NStd are the known concentration, integral, and number of protons for the internal standard, respectively.
-
Quantitative Data Summary
The following table presents hypothetical data from the qNMR kinetic experiment described above.
| Time (min) | IReactant (Aromatic, 1H) | IProduct (Aromatic, 1H) | IStd (Methoxy, 9H) | [Reactant] (mol/L) | [Product] (mol/L) |
| 0 | 1.00 | 0.00 | 4.50 | 0.0500 | 0.0000 |
| 5 | 0.85 | 0.15 | 4.50 | 0.0425 | 0.0075 |
| 10 | 0.72 | 0.28 | 4.50 | 0.0360 | 0.0140 |
| 20 | 0.52 | 0.48 | 4.50 | 0.0260 | 0.0240 |
| 30 | 0.37 | 0.63 | 4.50 | 0.0185 | 0.0315 |
| 60 | 0.14 | 0.86 | 4.50 | 0.0070 | 0.0430 |
| 90 | 0.05 | 0.95 | 4.50 | 0.0025 | 0.0475 |
Assumes CStd = 0.025 M, NReactant = 1, NProduct = 1, NStd = 9.
Data Analysis Pathway
Caption: Logical pathway from raw NMR data to kinetic parameters.
Conclusion
Quantitative NMR spectroscopy is a highly reliable and information-rich method for analyzing reaction kinetics.[6] Its ability to provide simultaneous structural and quantitative data without the need for analyte-specific calibration makes it a superior choice for mechanistic studies and process optimization in research and pharmaceutical development.[3][4] While considerations such as instrument access and inherent sensitivity must be taken into account, the detailed insights offered by qNMR often outweigh these limitations, providing a clear and accurate picture of the chemical transformation as it happens.
References
- 1. Magritek [magritek.com]
- 2. imserc.northwestern.edu [imserc.northwestern.edu]
- 3. pharmtech.com [pharmtech.com]
- 4. Quantitative NMR methods for reaction and process monitoring [kluedo.ub.rptu.de]
- 5. researchgate.net [researchgate.net]
- 6. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 8. azooptics.com [azooptics.com]
- 9. resolvemass.ca [resolvemass.ca]
A Comparative Guide to the Isomeric Purity Assessment of Methyl 2,4-dinitrobenzoate using HPLC
For researchers, scientists, and drug development professionals, ensuring the chemical purity of compounds is of paramount importance. Positional isomers, which have the same molecular formula but different arrangements of substituent groups on a benzene ring, can exhibit significantly different pharmacological, toxicological, and physicochemical properties. Methyl 2,4-dinitrobenzoate is a key intermediate in various synthetic pathways, and its isomeric purity is critical for the quality and safety of the final product. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the assessment of its isomeric purity, supported by experimental protocols and comparative data.
Potential Isomeric Impurities
The synthesis of this compound typically involves the nitration of methyl benzoate. This reaction can lead to the formation of several positional isomers. The primary isomeric impurities of concern are other dinitrobenzoate isomers where the nitro groups are located at different positions on the benzene ring. Understanding these potential impurities is crucial for developing a selective analytical method. The most common isomers include:
-
Methyl 3,5-dinitrobenzoate[1]
-
Methyl 2,6-dinitrobenzoate
-
Methyl 2,3-dinitrobenzoate
-
Methyl 2,5-dinitrobenzoate
-
Methyl 3,4-dinitrobenzoate[2]
The separation of these closely related isomers can be challenging due to their similar chemical structures and properties.
High-Performance Liquid Chromatography (HPLC): The Gold Standard
HPLC is the most widely utilized technique for the analysis of non-volatile and thermally labile compounds, making it exceptionally well-suited for the isomeric purity assessment of this compound.[3][4] Reversed-phase HPLC, utilizing a nonpolar stationary phase and a polar mobile phase, is particularly effective for separating positional isomers based on subtle differences in their polarity.
Detailed Experimental Protocol: Reversed-Phase HPLC
This protocol outlines a robust HPLC method for the separation and quantification of this compound from its potential isomeric impurities.
1. Instrumentation:
-
A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
2. Chromatographic Conditions:
-
Column: A C18 bonded silica gel column (e.g., 250 mm x 4.6 mm I.D., 5 µm particle size) is recommended for its excellent resolving power for aromatic isomers.
-
Mobile Phase: A gradient elution is often employed to achieve optimal separation of all isomers. A typical mobile phase could consist of:
-
Solvent A: Water with 0.1% phosphoric acid
-
Solvent B: Acetonitrile
-
-
Gradient Program:
Time (min) % Solvent A % Solvent B 0 60 40 20 40 60 25 40 60 | 30 | 60 | 40 |
-
Flow Rate: 1.0 mL/min[3]
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm is a suitable wavelength for detecting dinitrobenzene compounds.[5]
-
Injection Volume: 10 µL[3]
3. Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in the mobile phase or a suitable solvent like acetonitrile to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection to remove any particulate matter.[3]
4. Data Analysis:
-
Inject a mixed standard solution containing known amounts of the potential isomers to determine their retention times and the resolution between them.
-
Inject the sample solution and identify the peaks by comparing retention times with the standards.
-
The area percentage of each peak is used to determine the isomeric purity of the sample. For precise quantification of impurities, a calibration curve should be generated using certified reference standards.
Comparison of Analytical Methodologies
While HPLC is a powerful tool, other techniques can also be employed for isomeric purity analysis. The following table provides a comparison of HPLC with Gas Chromatography-Mass Spectrometry (GC-MS) and Capillary Electrophoresis (CE).
| Method | Principle | Advantages | Disadvantages | Typical Application |
| HPLC | Differential partitioning of isomers between a stationary phase (e.g., C18) and a liquid mobile phase. Separation is based on polarity differences.[3] | Robust, versatile, widely available, suitable for quantitative analysis, and non-destructive.[3][4] | May require careful method development to achieve baseline separation of all isomers. | Routine quality control, purity assessment, and preparative separation of isomers.[3] |
| GC-MS | Separation of volatile compounds based on their boiling points and interactions with a stationary phase, followed by mass-based detection. | High sensitivity and provides structural information for peak identification. | Requires derivatization for non-volatile compounds, which can add complexity and potential for side reactions.[3] | Identification of unknown impurities and trace-level analysis. |
| CE | Separation of ions based on their electrophoretic mobility in an electric field. | High resolution, minimal sample and solvent consumption.[6] | Can have lower sensitivity compared to HPLC and GC-MS, and may be less robust for routine analysis. | Analysis of charged or polar isomers and complex mixtures.[6] |
Visualizing the Workflow and Method Comparison
To further clarify the experimental process and the relationship between the analytical techniques, the following diagrams are provided.
Caption: Experimental workflow for HPLC-based isomeric purity assessment.
Caption: Comparison of analytical methods for isomeric purity.
Conclusion
The choice of an analytical method for determining the isomeric purity of this compound depends on the specific requirements of the analysis, such as the need for routine quality control, the identification of unknown impurities, or high-resolution separation of complex mixtures. HPLC, with its robustness, versatility, and suitability for quantitative analysis, stands out as the preferred method for routine quality control and purity assessment in most research and industrial settings.[3][4] While GC-MS and CE offer specific advantages in terms of sensitivity and resolution, respectively, the comprehensive capabilities of HPLC make it the workhorse for ensuring the isomeric integrity of this critical chemical intermediate. The detailed protocol and comparative data presented in this guide are intended to assist researchers and drug development professionals in selecting and implementing the most appropriate analytical strategy for their needs.
References
A Comparative Analysis of Pan-ErbB Inhibitory Potency: Quinazoline vs. Pyrido[3,4-d]pyrimidine Derivatives
For Immediate Release
This guide provides a detailed comparison of the pan-erbB inhibitory potency of two prominent classes of tyrosine kinase inhibitors: quinazoline and pyrido[3,4-d]pyrimidine derivatives. Designed for researchers, scientists, and drug development professionals, this document summarizes key experimental data, outlines methodologies for relevant assays, and visualizes critical biological pathways and experimental workflows to offer a comprehensive overview of their comparative efficacy.
The erbB family of receptor tyrosine kinases—comprising EGFR (erbB1), HER2 (erbB2), HER3 (erbB3), and HER4 (erbB4)—plays a crucial role in cell proliferation and survival. Dysregulation of this signaling pathway is a hallmark of various cancers, making pan-erbB inhibitors a significant area of therapeutic development. Quinazoline and pyrido[3,4-d]pyrimidine scaffolds form the core of many of these inhibitors, including several clinically approved drugs.
Quantitative Comparison of Inhibitory Potency
The following table summarizes the in vitro half-maximal inhibitory concentrations (IC50) of representative quinazoline and pyridopyrimidine derivatives against key members of the erbB family. The data highlights the nuanced differences in potency and selectivity between these two chemical classes.
| Compound Class | Representative Compound | EGFR (erbB1) IC50 (nM) | HER2 (erbB2) IC50 (nM) | HER3 (erbB3) IC50 (nM) | HER4 (erbB4) IC50 (nM) |
| Quinazoline | Dacomitinib | 6 | 45.7 | Not Reported | 73.7 |
| Quinazoline | Canertinib (CI-1033) | 0.8 - 1.5 | 9 - 19 | 14 (autophosphorylation) | 7 |
| Pyridopyrimidine | Neratinib (HKI-272) | 92 | 59 | Not Reported | ~19 |
Note: IC50 values are compiled from multiple sources and may vary based on specific assay conditions.
The data indicates that quinazoline derivatives, such as Dacomitinib and Canertinib, generally exhibit potent, low nanomolar inhibition against EGFR, HER2, and HER4.[1][2][3] Canertinib, in particular, demonstrates strong inhibition across the tested erbB family members, including activity against HER3 autophosphorylation.[3] The pyridopyrimidine derivative, Neratinib, also displays potent pan-erbB inhibition, with strong activity against HER2 and HER4.[4][5]
ErbB Signaling Pathway and Inhibitor Intervention
The erbB signaling cascade is initiated by ligand binding, leading to receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This triggers downstream pathways, such as the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT/mTOR pathways, which are critical for cell proliferation and survival. Pan-erbB inhibitors, like the quinazoline and pyridopyrimidine derivatives discussed, typically function by competing with ATP at the kinase domain, thereby preventing autophosphorylation and halting downstream signaling.
Experimental Protocols
The determination of inhibitory potency (IC50 values) for these compounds relies on robust in vitro assays. The two primary methods are in vitro kinase assays and cell-based proliferation assays.
In Vitro Kinase Assay
Objective: To measure the direct inhibitory effect of a compound on the enzymatic activity of a specific erbB kinase.
Methodology:
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA).
-
Dilute the recombinant erbB kinase (e.g., EGFR, HER2) and a suitable substrate (e.g., a tyrosine-containing peptide) to their final concentrations in the kinase buffer.
-
Prepare serial dilutions of the test compound (quinazoline or pyrido[3,4-d]pyrimidine derivative) in DMSO.
-
-
Assay Procedure:
-
Add the kinase, substrate, and diluted inhibitor to the wells of a microplate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
-
Detection:
-
Stop the reaction using a stop solution (e.g., EDTA).
-
Quantify the kinase activity. This can be done through various methods, such as radiometric assays that measure the incorporation of radiolabeled phosphate (from [γ-32P]ATP) into the substrate, or non-radiometric methods like fluorescence-based assays that detect the phosphorylated substrate using specific antibodies.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each concentration of the test compound relative to a control (e.g., DMSO).
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cell-Based Proliferation Assay
Objective: To assess the effect of a compound on the proliferation and viability of cancer cell lines that are dependent on erbB signaling.
Methodology:
-
Cell Culture:
-
Culture a relevant cancer cell line (e.g., A431 for high EGFR expression, SK-BR-3 for HER2 overexpression) in an appropriate growth medium.
-
-
Assay Procedure:
-
Seed the cells into a 96-well plate at a predetermined density.
-
Allow the cells to adhere overnight.
-
Treat the cells with serial dilutions of the test compound.
-
Incubate for a defined period (e.g., 72 hours).
-
-
Viability Measurement:
-
Assess cell viability using a suitable method. Common techniques include:
-
MTT Assay: Measures the metabolic activity of viable cells by their ability to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The absorbance of the dissolved formazan is proportional to the number of viable cells.
-
ATP-based Luminescence Assay: Quantifies the amount of ATP present, which is an indicator of metabolically active cells.
-
-
-
Data Analysis:
-
Calculate the percentage of cell proliferation inhibition for each compound concentration compared to untreated control cells.
-
Generate dose-response curves and determine the IC50 value, which represents the concentration of the compound that causes 50% inhibition of cell proliferation.
-
Conclusion
Both quinazoline and pyrido[3,4-d]pyrimidine derivatives have proven to be effective scaffolds for the development of potent pan-erbB inhibitors. The quantitative data suggests that within the quinazoline class, compounds like Canertinib offer broad and potent inhibition across the erbB family. Pyridopyrimidine derivatives, represented by Neratinib, also demonstrate potent, irreversible inhibition, particularly against HER2 and HER4. The choice between these scaffolds for future drug development will likely depend on the desired selectivity profile, pharmacokinetic properties, and the specific genetic makeup of the targeted tumors. The experimental protocols outlined provide a standardized framework for the continued evaluation and comparison of novel inhibitors based on these and other chemical scaffolds.
References
Investigating the influence of nitro group position on the properties of methyl dinitrobenzoates
For researchers, scientists, and drug development professionals, understanding the nuanced effects of isomeric substitution is paramount. In the realm of nitroaromatic compounds, the positioning of nitro groups on the benzene ring can dramatically alter the physicochemical properties and biological activities of a molecule. This guide provides a comprehensive comparison of methyl dinitrobenzoate isomers, offering a valuable resource for informed decision-making in medicinal chemistry and materials science.
This publication delves into the influence of nitro group placement on the properties of six key isomers: methyl 2,3-dinitrobenzoate, methyl 2,4-dinitrobenzoate, methyl 2,5-dinitrobenzoate, methyl 2,6-dinitrobenzoate, methyl 3,4-dinitrobenzoate, and methyl 3,5-dinitrobenzoate. By presenting available experimental data in a comparative format, this guide aims to illuminate the structure-property relationships that govern the behavior of these compounds.
Physicochemical Properties: A Tale of Two Nitro Groups
The location of the two nitro groups on the benzoate ring significantly impacts fundamental properties such as melting point, boiling point, and solubility. These differences arise from variations in molecular symmetry, intermolecular forces, and crystal packing. A summary of available data is presented below.
| Isomer | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| Methyl 2,3-dinitrobenzoate | C₈H₆N₂O₆ | 226.14 | 113-115 | Decomposes |
| This compound | C₈H₆N₂O₆ | 226.14 | 70 | 174.1 (at 760 mmHg) |
| Methyl 2,5-dinitrobenzoate | C₈H₆N₂O₆ | 226.14 | 104-106 | - |
| Methyl 2,6-dinitrobenzoate | C₈H₆N₂O₆ | 226.14 | 135-137 | - |
| Methyl 3,4-dinitrobenzoate | C₈H₆N₂O₆ | 226.14 | 96-98 | - |
| Methyl 3,5-dinitrobenzoate | C₈H₆N₂O₆ | 226.14 | 107-109 | - |
Note: Data for some isomers is limited, and boiling points at atmospheric pressure are often not available due to decomposition at high temperatures.
Spectroscopic Characterization
The isomeric position of the nitro groups leads to distinct patterns in various spectroscopic analyses, providing a fingerprint for each compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are powerful tools for distinguishing between the isomers. The chemical shifts and coupling constants of the aromatic protons are particularly sensitive to the electronic environment created by the nitro groups.
| Isomer | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| Methyl 3,4-dinitrobenzoate | 8.15 (d), 8.45 (dd), 8.75 (d), 3.98 (s) | 164.2, 152.1, 145.8, 134.9, 130.5, 126.9, 122.8, 53.2 |
| Methyl 3,5-dinitrobenzoate | 9.15 (t), 9.25 (d), 4.05 (s) | 162.5, 148.8, 133.7, 129.9, 122.5, 53.1 |
Note: Specific chemical shifts can vary depending on the solvent and instrument frequency. The data presented is a representative example.
Infrared (IR) Spectroscopy
The IR spectra of dinitrobenzoates are characterized by strong absorption bands corresponding to the nitro groups (typically around 1530 cm⁻¹ and 1350 cm⁻¹) and the carbonyl group of the ester (around 1730 cm⁻¹). The exact positions of these bands can be subtly influenced by the substitution pattern.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the isomers. All isomers will exhibit a molecular ion peak corresponding to their molecular weight (226.14 g/mol ). However, the relative intensities of the fragment ions may differ, offering clues to the substitution pattern.
Biological Activity: A Focus on Antifungal Properties
The biological activities of methyl dinitrobenzoate isomers are an area of growing interest. Notably, methyl 3,5-dinitrobenzoate has demonstrated antifungal activity against various strains of Candida albicans[1]. The mechanism of action of many nitroaromatic compounds is believed to involve the enzymatic reduction of the nitro group within cells, leading to the formation of reactive nitrogen species that can cause cellular damage[2].
A study on methyl 3,5-dinitrobenzoate (MDNB) and its nanoemulsion (MDNB-NE) showed minimum inhibitory concentrations (MICs) ranging from 0.27 to 1.10 mM against different C. albicans strains[1]. The fungicidal effect of these compounds was also demonstrated[1].
| Compound | Organism | MIC (mM) |
| Methyl 3,5-dinitrobenzoate (MDNB) | Candida albicans | 0.27 - 1.10[1] |
| MDNB-Nanoemulsion (MDNB-NE) | Candida albicans | 0.27 - 1.10[1] |
Further research is needed to elucidate the biological activities of the other methyl dinitrobenzoate isomers and to establish a clear structure-activity relationship.
Experimental Protocols
To facilitate further research and comparative studies, detailed experimental protocols for key assays are provided below.
Synthesis of Methyl Dinitrobenzoate Isomers
The synthesis of methyl dinitrobenzoate isomers typically involves a two-step process: the nitration of a suitable benzoic acid precursor followed by esterification. The choice of starting material and nitrating conditions is crucial for controlling the regioselectivity of the nitration reaction.
Minimum Inhibitory Concentration (MIC) Assay
The MIC assay is a standard method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Protocol:
-
Preparation of Compound Dilutions: Serially dilute the test compound in an appropriate broth medium in a 96-well microtiter plate.
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Candida albicans) in the same broth.
-
Inoculation: Add a standardized volume of the microbial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate under suitable conditions (e.g., 35°C for 24-48 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.
MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at approximately 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Structure-Property Relationships: A Logical Overview
The position of the electron-withdrawing nitro groups dictates the electron density distribution around the benzene ring, which in turn influences the molecule's reactivity and interactions with biological targets.
This guide underscores the critical importance of isomeric purity and characterization in the fields of drug discovery and materials science. The distinct properties of each methyl dinitrobenzoate isomer highlight the vast potential for fine-tuning molecular characteristics through strategic substitution. Further systematic investigation into the properties and biological activities of all isomers is warranted to fully unlock their potential.
References
A Comparative Guide to the Conformational Stability and Energetics of Dinitrobenzoate Isomers
For researchers and professionals in drug development, a thorough understanding of the conformational landscape of small molecules is paramount. The spatial arrangement of functional groups dictates a molecule's interactions with biological targets, influencing its efficacy, selectivity, and pharmacokinetic properties. This guide provides a comparative analysis of the conformational stability and energetics of dinitrobenzoate isomers, crucial scaffolds in medicinal chemistry. Due to the absence of a single, comprehensive study covering all isomers at a uniform level of theory, this guide synthesizes available experimental and computational data, while also highlighting areas where further research is needed.
Conformational Energetics of Dinitrobenzoate Isomers
The relative stability of dinitrobenzoate isomers is determined by the interplay of steric hindrance and electronic effects, which influence the planarity of the benzene ring and the orientation of the carboxylate and nitro substituents. The following tables summarize the available quantitative data on the conformational preferences and rotational barriers of these isomers.
| Isomer | Most Stable Conformation | Key Dihedral Angles | Rotational Barrier of Carboxyl Group (kcal/mol) | Computational Method |
| 2,3-Dinitrobenzoate | Data not available | Data not available | Data not available | Data not available |
| 2,4-Dinitrobenzoate | Non-planar | OCCC: ~120°, ONCC (ortho-nitro): ~31.9°[1] | Graph available, specific value not stated[1] | pbe0/def2tzvp[1] |
| 2,5-Dinitrobenzoate | Data not available | Data not available | Data not available | Data not available |
| 2,6-Dinitrobenzoate | Expected to be significantly non-planar due to steric hindrance | Data not available | Data not available | Data not available |
| 3,4-Dinitrobenzoate | Multiple conformations observed in solid state[2] | Data not available | Data not available | Data not available |
| 3,5-Dinitrobenzoate | Planar[1][3] | ~0° for all substituents relative to the ring | Data not available | pbe0/def2tzvp[1] |
Isomer-Specific Conformational Analysis
3,5-Dinitrobenzoate: The Planar Isomer
Quantum-chemical calculations have confirmed that the 3,5-dinitrobenzoate isomer favors a planar conformation.[1] This arrangement minimizes steric hindrance as the bulky nitro and carboxylate groups are positioned far from each other, allowing for an energetically favorable planar structure. A Density Functional Theory (DFT) study has been conducted on 3,5-dinitrobenzoic acid, providing detailed insights into its vibrational properties and electronic structure, which are consistent with a planar geometry.[3]
2,4-Dinitrobenzoate: A Non-Planar Conformation
In contrast to the 3,5-isomer, the 2,4-dinitrobenzoate anion adopts a non-planar conformation. The steric repulsion between the ortho-nitro group and the carboxylate group forces them to rotate out of the plane of the benzene ring. Quantum-chemical analysis has shown that the most energetically favorable conformation is achieved with an OCCC dihedral angle of approximately 120° and an ONCC dihedral angle for the ortho-nitro group of about 31.9°.[1] The energy profile for the rotation of the carboxyl group has been calculated, indicating a significant energy barrier for planar conformations.[1]
3,4-Dinitrobenzoate: Crystalline Polymorphism
2,3-, 2,5-, and 2,6-Dinitrobenzoate: Anticipated Conformations
While specific computational studies on the conformational stability of 2,3-, 2,5-, and 2,6-dinitrobenzoate isomers are not prevalent in the literature, their conformational preferences can be inferred from general principles of steric and electronic interactions in substituted benzenes.
-
2,6-Dinitrobenzoate: This isomer is expected to be the most sterically hindered. The presence of two nitro groups flanking the carboxylate group would lead to significant repulsion, forcing all three substituents to rotate considerably out of the benzene ring's plane.
-
2,3-Dinitrobenzoate: The adjacent nitro and carboxylate groups in this isomer will also lead to steric clash, likely resulting in a non-planar conformation to alleviate this strain.
-
2,5-Dinitrobenzoate: With substituents in the ortho and meta positions relative to the carboxylate, the steric hindrance is less severe than in the 2,3- and 2,6-isomers. However, some out-of-plane rotation of the ortho-nitro group is still expected.
Experimental and Computational Methodologies
The data presented in this guide are derived from a combination of experimental techniques and computational chemistry methods.
Experimental Protocols
-
Single-Crystal X-ray Diffraction: This technique is used to determine the precise three-dimensional arrangement of atoms in a crystalline solid. For the dinitrobenzoate isomers, this method provides information on the preferred conformation in the solid state, including bond lengths, bond angles, and dihedral angles. The analysis of 3,4-dinitrobenzoic acid, for instance, involved single-crystal X-ray diffraction to identify its complex crystalline structure.[2]
Computational Protocols
-
Density Functional Theory (DFT): DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict molecular geometries, energies, and other properties. For the 2,4- and 3,5-dinitrobenzoate isomers, quantum-chemical calculations were performed at the pbe0/def2tzvp level of theory to determine their most stable conformations and analyze the rotational energy profile of the carboxyl group.[1] The study on 3,5-dinitrobenzoic acid also utilized DFT for its analysis.[3]
Logical Workflow for Conformational Analysis
The following diagram illustrates the typical workflow for the conformational analysis of molecules like the dinitrobenzoate isomers, combining computational and experimental approaches.
Caption: Workflow for Conformational and Energetic Analysis.
References
Safety Operating Guide
Proper Disposal of Methyl 2,4-dinitrobenzoate: A Guide for Laboratory Professionals
Ensuring laboratory safety and environmental compliance necessitates the proper disposal of chemical waste. For researchers, scientists, and drug development professionals handling Methyl 2,4-dinitrobenzoate, a compound classified with specific hazards, adherence to strict disposal protocols is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to facilitate the safe management of this chemical.
Dinitrobenzene compounds are classified as hazardous wastes, and their disposal must comply with EPA regulations.[1] The primary recommended disposal method is high-temperature incineration in a facility equipped with an afterburner and a scrubber.[1] It is critical to avoid improper disposal methods, such as discharge into sewer systems or regular landfills, to prevent environmental contamination.[1][2]
Hazard and Precautionary Summary
A clear understanding of the hazards associated with this compound is the first step in safe handling. The following table summarizes key hazard information. While specific data for this compound is not detailed in all provided results, the information is synthesized from closely related dinitro and nitroaromatic compounds.
| Hazard Classification | GHS Hazard Statement | Precautionary Statement |
| Skin Irritation (Category 2) | H315: Causes skin irritation.[3] | P280: Wear protective gloves/protective clothing/eye protection/face protection.[3] |
| Eye Irritation (Category 2) | H319: Causes serious eye irritation.[3] | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3] |
| Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritation | H335: May cause respiratory irritation.[3] | P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[3] |
| Hazardous Waste | Classified as a hazardous waste.[1][4] | P501: Dispose of contents/container to an approved waste disposal plant.[5] |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound. This procedure is designed to minimize risk to personnel and the environment.
Personal Protective Equipment (PPE)
Before handling the chemical for disposal, ensure you are wearing the appropriate PPE to prevent exposure.
-
Eye Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[2]
-
Hand Protection: Wear chemical-impermeable gloves.[2] Gloves must be inspected before use, and proper removal techniques should be employed to avoid skin contact.
-
Protective Clothing: A lab coat, and in some cases fire/flame resistant and impervious clothing, should be worn to prevent skin contact.[2][3]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH-approved respirator.[3]
Waste Collection and Segregation
Proper segregation of chemical waste is critical to prevent dangerous reactions.[6]
-
Designated Waste Container: Collect waste this compound and any contaminated materials (e.g., filter paper, weighing boats, spill cleanup debris) in a clearly labeled, dedicated waste container.[3][7] The container must be in good condition, compatible with the chemical, and have a secure lid.[3]
-
Incompatible Materials: This compound may be incompatible with strong oxidizing agents.[3] Do not mix this waste with strong oxidizers or other incompatible chemicals.[3][6] Nitro compounds can form explosive mixtures.[3]
-
Container Filling: Do not fill waste containers to the brim; always leave adequate headspace.[6][8] Keep the container closed except when adding waste.[9]
Waste Labeling
Clear and accurate labeling is mandatory for safety and regulatory compliance.
-
The container must be clearly labeled as "Hazardous Waste."[3]
-
The label must identify the full chemical name of the contents: "Waste this compound."[3]
-
Include the date when the first waste was added to the container.[7]
Temporary Storage
Proper storage of the hazardous waste container prior to disposal is crucial.
-
Location: Store the waste container in a designated, well-ventilated hazardous waste Satellite Accumulation Area (SAA).[3][9] The SAA must be at or near the point of waste generation.[9][10]
-
Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.[3][7]
Final Disposal
Disposal of this compound must be handled by qualified professionals.
-
Professional Disposal Service: Arrange for pickup and disposal by a licensed hazardous waste disposal company or your institution's Environmental Health and Safety (EHS) department.[3][5]
-
Prohibited Actions: Do not attempt to dispose of this chemical through standard laboratory drains or as regular solid waste.[2][3] Discharge into the environment must be avoided.[2][11] The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration.[2]
Spill and Emergency Procedures
In the event of a spill or exposure, follow these procedures immediately.
-
Spills: Evacuate and secure the area.[4] Eliminate all ignition sources.[4] Wearing appropriate PPE, collect the spilled material using spark-proof tools and place it in a sealed, labeled container for disposal as hazardous waste.[2][4] Ventilate and wash the area after cleanup is complete.[4]
-
Skin Contact: Take off contaminated clothing immediately.[2] Wash the affected area with soap and plenty of water and consult a doctor.[2]
-
Eye Contact: Rinse with pure water for at least 15 minutes and consult a doctor.[2]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately.[2]
Disposal Workflow
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Disposal workflow for this compound.
References
- 1. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. chemicalbook.com [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. nj.gov [nj.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. oshe.uthm.edu.my [oshe.uthm.edu.my]
- 7. vumc.org [vumc.org]
- 8. Chemical waste | Hazardous Waste Management - McGill University [mcgill.ca]
- 9. odu.edu [odu.edu]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. cdhfinechemical.com [cdhfinechemical.com]
Personal protective equipment for handling Methyl 2,4-dinitrobenzoate
This guide provides crucial safety and logistical information for handling Methyl 2,4-dinitrobenzoate in a laboratory setting. Researchers, scientists, and drug development professionals should adhere to these procedures to ensure personal safety and proper disposal.
Core Safety and Handling Protocols
When working with this compound, a nitroaromatic compound, it is imperative to handle the substance with care in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[1][2] Avoid direct contact with skin and eyes, as aromatic nitro compounds can be toxic and irritating.[1] In case of accidental contact, immediately flush the affected area with copious amounts of water and seek medical attention.[3][4]
| Physical and Chemical Properties (of related nitrobenzoates) | Data |
| Physical State | Solid or Liquid |
| Appearance | Amber or yellow to orange-brownish |
| Melting Point | -13 °C to 96 °C |
| Boiling Point | 95 - 106 °C @ 1 mmHg to 275 °C |
| Flash Point | > 112 °C |
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment plan is mandatory when handling this compound. The following table summarizes the required PPE based on best practices for handling nitro compounds.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). A face shield is required when there is a risk of splashes.[2][4] | Protects against splashes and vapors that can cause severe eye irritation. |
| Skin Protection | Wear a fire/flame-resistant and impervious lab coat, buttoned, over full-length pants and closed-toe shoes.[2][4] | Provides a barrier against accidental skin contact. |
| Hand Protection | Handle with chemical-impermeable gloves, such as butyl rubber, which is generally recommended for nitro compounds.[1][2] Inspect gloves prior to use.[2] | Prevents skin absorption, a primary route of exposure for nitro compounds. |
| Respiratory Protection | All handling should be done in a chemical fume hood.[1][2] If engineering controls are insufficient, use a full-face respirator with an appropriate organic vapor cartridge.[1] | Protects against the inhalation of harmful vapors. |
Experimental Workflow and Disposal Plan
The following diagram outlines the standard operating procedure for the safe handling and disposal of this compound.
Caption: Workflow for Safe Handling of this compound.
Waste Disposal
Dispose of this compound and any contaminated materials as hazardous waste. Collect waste in suitable, closed, and clearly labeled containers.[4] The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[4] Do not discharge to sewer systems or contaminate water, foodstuffs, feed, or seed by storage or disposal.[4] Always observe all federal, state, and local regulations when disposing of the substance.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
